molecular formula C19H29NO8 B15589611 Broussonetine A

Broussonetine A

Número de catálogo: B15589611
Peso molecular: 399.4 g/mol
Clave InChI: OCDRLZFZBHZTKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione has been reported in Senecio pterophorus with data available.

Propiedades

IUPAC Name

4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDRLZFZBHZTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Broussonetine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid first isolated from the branches of Broussonetia kazinoki Sieb. (Moraceae).[1] This natural product belongs to a larger family of broussonetines, which are potent inhibitors of various glycosidases.[1][2] Glycosidases are a class of enzymes crucial for a wide range of biological processes, including digestion, glycoprotein (B1211001) and glycolipid processing, and cellular recognition. Their inhibition has been a key strategy in the development of therapeutics for metabolic disorders, viral infections, and cancer. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.

Discovery and Structure

This compound was first reported in 1997 by Shibano et al. as one of six new pyrrolidine alkaloids isolated from the branches of Broussonetia kazinoki.[1] Its structure was elucidated through spectroscopic methods and chemical degradation. This compound is characterized by a polyhydroxylated pyrrolidine ring, which mimics the structure of monosaccharides, and a long lipophilic alkyl chain. The chemical formula for this compound is C24H45NO10.[1]

Isolation from Broussonetia kazinoki

The isolation of this compound from Broussonetia kazinoki is a multi-step process involving extraction, ion exchange chromatography, and multiple rounds of preparative chromatography. The following protocol is a detailed synthesis of the methods described in the literature.

Experimental Protocol: Isolation of this compound

1. Plant Material and Extraction:

  • Fresh branches of Broussonetia kazinoki are collected and air-dried.

  • The dried branches are chipped and extracted with hot water.

2. Cation Exchange Chromatography (Initial Fractionation):

  • The aqueous extract is passed through a column of Amberlite IRC-50 (H+ form).

  • The column is washed with water to remove neutral and acidic compounds.

  • The basic fraction containing the alkaloids is eluted with 0.5 N NH4OH.

3. Further Cation Exchange Chromatography (Purification):

  • The basic fraction is concentrated and applied to a Dowex 50W-X4 (H+ form) column.

  • The column is washed with water.

  • A stepwise gradient elution is performed with aqueous ammonia (B1221849) (e.g., 0.1 N, 0.5 N, and 1.0 N) to separate the alkaloids based on their basicity.

4. Silica (B1680970) Gel Chromatography:

  • The fractions containing broussonetines are combined, concentrated, and subjected to silica gel column chromatography.

  • Elution is typically carried out with a solvent system of chloroform-methanol-water or a similar polar mixture, with increasing polarity.

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • The fractions enriched with this compound are further purified by preparative HPLC.

  • A reversed-phase column (e.g., ODS) is commonly used.

  • The mobile phase is typically a mixture of acetonitrile (B52724) and water, sometimes with a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Fractions are collected and monitored by analytical HPLC or TLC.

6. Structure Elucidation:

  • The purified this compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.

Experimental Workflow: Isolation of this compound

G cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried Branches of Broussonetia kazinoki extraction Hot Water Extraction plant->extraction amberlite Amberlite IRC-50 (H+ form) extraction->amberlite wash1 Wash with H2O amberlite->wash1 Remove neutrals/acids elution1 Elute with 0.5 N NH4OH amberlite->elution1 basic_fraction Basic Alkaloid Fraction elution1->basic_fraction dowex Dowex 50W-X4 (H+ form) basic_fraction->dowex gradient_elution Gradient Elution (aq. NH3) dowex->gradient_elution silica_gel Silica Gel Chromatography gradient_elution->silica_gel prep_hplc Preparative HPLC (ODS column) silica_gel->prep_hplc pure_broussonetine_a Pure this compound prep_hplc->pure_broussonetine_a spectroscopy Spectroscopic Analysis (NMR, MS) pure_broussonetine_a->spectroscopy

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity: Glycosidase Inhibition

This compound and its analogs are potent inhibitors of various glycosidases. This inhibitory activity is attributed to the structural similarity of their polyhydroxylated pyrrolidine ring to the oxocarbenium ion-like transition state of the glycosidic bond cleavage. While the original publication on this compound highlighted its strong inhibitory activity, specific IC50 values were not provided.[1] However, extensive research on other broussonetines provides a clear indication of the potent and often selective nature of this class of compounds.

Quantitative Data: Glycosidase Inhibition by Broussonetines
CompoundEnzymeSourceIC50 (µM)Reference
Broussonetine M α-GlucosidaseRice1.2[3][4]
β-GlucosidaseBovine Liver6.3[3][4]
β-GalactosidaseBovine Liver2.3[3][4]
MaltaseRat Intestine0.29[3][4]
ent-Broussonetine M α-GlucosidaseRice1.3[3][4]
MaltaseRat Intestine18[3][4]
10'-epi-Broussonetine M β-GlucosidaseBovine Liver0.8[3][4]
β-GalactosidaseBovine Liver0.2[3][4]
Broussonetine W β-Galactosidase-0.03[5][6]
ent-Broussonetine W α-Glucosidase-0.047[5][6]

Note: "ent-" denotes the enantiomer of the natural product.

Experimental Protocol: Glycosidase Inhibition Assay

1. Enzyme and Substrate Preparation:

  • A solution of the target glycosidase (e.g., α-glucosidase from rice) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • A solution of the corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside) is prepared in the same buffer.

2. Assay Procedure:

  • The enzyme solution is pre-incubated with various concentrations of this compound (or other inhibitors) for a defined period at a specific temperature (e.g., 37 °C).

  • The reaction is initiated by adding the substrate solution.

  • The reaction is allowed to proceed for a set time and is then stopped by adding a solution of sodium carbonate (e.g., 0.2 M).

3. Data Analysis:

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Putative Signaling Pathway Involvement

The primary mechanism of action of this compound is the inhibition of glycosidases. These enzymes play a critical role in the endoplasmic reticulum (ER) for the proper folding of glycoproteins. Inhibition of ER α-glucosidases I and II can lead to the accumulation of misfolded glycoproteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). While direct studies on this compound's effect on cellular signaling pathways are limited, a putative pathway can be proposed based on the known consequences of glycosidase inhibition.

The UPR is a complex signaling network that aims to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensors IRE1α, PERK, and ATF6.

Putative Signaling Pathway of this compound

G cluster_ER Endoplasmic Reticulum cluster_outcomes Cellular Outcomes broussonetine_a This compound glucosidase α-Glucosidase I/II broussonetine_a->glucosidase Inhibition misfolded_proteins Accumulation of Misfolded Glycoproteins glucosidase->misfolded_proteins prevents proper folding er_stress ER Stress misfolded_proteins->er_stress ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 adaptation Adaptive Response (Chaperone Upregulation, ERAD) ire1->adaptation apoptosis Apoptosis ire1->apoptosis perk->adaptation perk->apoptosis atf6->adaptation

Figure 2. Putative signaling pathway affected by this compound.

Conclusion

This compound, a polyhydroxylated pyrrolidine alkaloid from Broussonetia kazinoki, represents a valuable lead compound for the development of novel therapeutics targeting glycosidase-mediated pathologies. Its potent inhibitory activity, coupled with a complex stereochemistry that allows for the synthesis of diverse analogs, makes it a subject of ongoing interest in medicinal chemistry and chemical biology. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the specific cellular signaling pathways modulated by this compound to fully understand its mechanism of action and to identify potential therapeutic applications.

References

Broussonetine A: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A is a pyrrolidine (B122466) alkaloid first isolated from the branches of Broussonetia kazinoki Sieb. and also found in Broussonetia papyrifera.[1] As a potent glycosidase inhibitor, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities.

Chemical Properties

This compound is a complex natural product with a distinct molecular architecture, contributing to its biological activity. Its key chemical identifiers and properties are summarized below.

PropertyValueReference
Molecular Formula C₂₄H₄₅NO₁₀[2]
Molecular Weight 507.6 g/mol [2]
IUPAC Name 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one[2]
CAS Number 173220-07-0[2]
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[3]
SMILES String C(CCCCC1--INVALID-LINK--CO)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)CCCCC(=O)CCCO[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The following represents a general protocol for sample preparation for NMR analysis of pyrrolidine alkaloids.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 5-25 mg of this compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in a minimal amount of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a small, clean vial.

  • Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Volume Adjustment: Add additional deuterated solvent to the NMR tube to achieve a final volume of 0.6-0.7 mL.

  • Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for referencing the chemical shifts.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra using a high-field NMR spectrometer.

Biological Activity and Signaling Pathways

This compound is recognized as a potent inhibitor of glycosidases.[1] These enzymes play crucial roles in various biological processes, and their inhibition can have significant therapeutic implications.

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By inhibiting these enzymes, this compound can interfere with processes such as intestinal carbohydrate digestion and the modification of glycoproteins. This activity forms the basis of its potential application in managing conditions like diabetes and viral infections.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against α-glucosidase.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well plate, add a solution of this compound at various concentrations to the wells. Add the α-glucosidase solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Reaction Termination: After a set incubation time (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance of the reaction with this compound. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can then be determined.

Affected Signaling Pathways

The direct downstream signaling pathways affected by the glycosidase inhibitory action of this compound are a subject of ongoing research. Glycosidase inhibition can broadly impact cellular processes that rely on correct glycoprotein (B1211001) folding and function. This can indirectly influence various signaling cascades. The diagram below illustrates a generalized workflow for investigating the impact of a glycosidase inhibitor on cellular signaling.

G Workflow for Investigating Signaling Pathway Effects of this compound cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Culture relevant cell line treatment Treat cells with this compound cell_culture->treatment control Control (untreated cells) cell_culture->control protein_extraction Protein Extraction treatment->protein_extraction rna_seq RNA Sequencing for transcriptomic changes treatment->rna_seq control->protein_extraction control->rna_seq western_blot Western Blot for key signaling proteins (e.g., p-Akt, p-ERK) protein_extraction->western_blot data_analysis Analyze changes in protein phosphorylation and gene expression western_blot->data_analysis rna_seq->data_analysis pathway_id Identify affected signaling pathways data_analysis->pathway_id

Caption: A generalized workflow for elucidating the effects of this compound on cellular signaling pathways.

Isolation and Purification

This compound is naturally sourced from the branches of Broussonetia species. The following protocol outlines a method for its extraction and purification.

Experimental Protocol: Extraction and Isolation of this compound

  • Extraction: Dried and powdered branches of Broussonetia kazinoki are extracted with hot water.

  • Ion Exchange Chromatography: The aqueous extract is subjected to cation exchange chromatography (e.g., Amberlite CG-50, H⁺ form). The column is washed with water and methanol, and the basic fraction containing the alkaloids is eluted with a mixture of methanol and ammonia (B1221849) solution.

  • Further Ion Exchange Chromatography: The basic fraction is further purified by another round of ion exchange chromatography (e.g., Dowex 50W-X4) using a buffered mobile phase.

  • Silica (B1680970) Gel Chromatography: The fractions containing broussonetines are then subjected to silica gel chromatography.

  • Preparative HPLC: Final purification to yield this compound is achieved by preparative high-performance liquid chromatography (HPLC).

G Extraction and Isolation Workflow for this compound start Dried Broussonetia kazinoki branches extraction Hot Water Extraction start->extraction ion_exchange1 Cation Exchange Chromatography (Amberlite CG-50) extraction->ion_exchange1 ion_exchange2 Cation Exchange Chromatography (Dowex 50W-X4) ion_exchange1->ion_exchange2 silica_gel Silica Gel Chromatography ion_exchange2->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc end Purified this compound prep_hplc->end

Caption: A flowchart illustrating the key steps in the extraction and isolation of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent glycosidase inhibitory activity. This guide provides a foundational understanding of its chemical properties and the experimental approaches for its study. Further research is warranted to fully elucidate its spectroscopic characteristics and the specific signaling pathways modulated by its biological activity, which will be crucial for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Broussonetine A and its Naturally Occurring Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A and its naturally occurring analogues represent a class of polyhydroxylated pyrrolidine (B122466) alkaloids with significant potential in drug development. Primarily isolated from the branches of Broussonetia kazinoki SIEB (Moraceae), these compounds are potent inhibitors of various glycosidases. Their mechanism of action, centered on the inhibition of endoplasmic reticulum (ER) α-glucosidases, disrupts the proper folding of glycoproteins, leading to the activation of cellular stress responses such as the Unfolded Protein Response (UPR). This activity makes them promising candidates for the development of therapeutics for a range of diseases, including viral infections and cancer. This guide provides a comprehensive overview of the chemical structures, biological activities, and known experimental protocols related to this compound and its analogues, intended to serve as a valuable resource for researchers in the field.

Introduction

Iminosugars, carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, have garnered significant attention in medicinal chemistry due to their ability to competitively inhibit glycosidases. Broussonetines are a unique subgroup of these iminosugars, characterized by a polyhydroxylated pyrrolidine ring and a long alkyl chain. This compound was first isolated from Broussonetia kazinoki, a plant used in traditional medicine. Since then, a variety of naturally occurring analogues have been identified, each with distinct substitution patterns and stereochemistry, leading to a range of biological activities and inhibitory specificities.

The primary molecular target of many broussonetines is the family of glycosidases, particularly α- and β-glucosidases and β-galactosidases. By inhibiting these enzymes, broussonetines can interfere with a wide array of biological processes, from digestion to the post-translational modification of proteins. The latter is of particular interest in drug development, as the inhibition of ER α-glucosidases I and II can induce misfolding of viral and cancer-associated glycoproteins, triggering cellular quality control mechanisms and potentially leading to therapeutic effects.

Chemical Structures of this compound and its Analogues

The core structure of broussonetines is a polyhydroxylated pyrrolidine ring. Variations in the length and functionalization of the C-5 alkyl side chain, as well as the stereochemistry of the hydroxyl groups on the pyrrolidine ring, give rise to the diversity of this family of natural products.

Table 1: Chemical Structures of this compound and Selected Naturally Occurring Analogues

CompoundChemical StructureMolecular Formula
This compound [Image of this compound structure]C₂₄H₄₅NO₁₀
Broussonetine B [Image of Broussonetine B structure]C₂₄H₄₅NO₁₀
Broussonetine E [Image of Broussonetine E structure]C₁₈H₃₅NO₆
Broussonetine F [Image of Broussonetine F structure]C₁₈H₃₅NO₆
Broussonetine G [Image of Broussonetine G structure]C₁₈H₃₃NO₆

Note: The chemical structures are based on data from the PubChem database.

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogues is the inhibition of glycosidases. This inhibition can be highly potent and selective, depending on the specific structure of the broussonetine analogue and the targeted enzyme.

3.1. Glycosidase Inhibitory Activity

Broussonetines have been shown to inhibit a range of glycosidases, including α-glucosidase, β-glucosidase, and β-galactosidase. This inhibitory activity is the basis for their potential therapeutic applications. For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes, while the inhibition of glycoprotein (B1211001) processing by ER α-glucosidases is a promising strategy for antiviral and anticancer therapies.

3.2. Quantitative Inhibition Data

Table 2: Glycosidase Inhibitory Activity (IC₅₀, µM) of Broussonetine M, W, and Analogues

Compoundα-Glucosidase (rice)β-Glucosidase (almond)β-Galactosidase (bovine liver)Maltase (rat intestinal)
Broussonetine M NI6.3[1][2][3][4]2.3[1][2][3][4]NI
ent-Broussonetine M 1.2[1][2][3][4]NINI0.29[1][2][3][4]
10'-epi-Broussonetine M NI0.8[1][2][3][4]0.2[1][2][3][4]NI
ent-10'-epi-Broussonetine M 1.3[1][2][3][4]NINI18[1][2][3][4]
(+)-Broussonetine W NINI0.03NI
(-)-Broussonetine W 0.047NININI

NI: No Inhibition observed at concentrations up to 100 µM.

Mechanism of Action and Signaling Pathways

The therapeutic potential of broussonetines largely stems from their ability to inhibit ER α-glucosidases I and II. These enzymes are critical for the proper folding of N-linked glycoproteins in the endoplasmic reticulum, a process known as the Calnexin (B1179193) Cycle.

4.1. The Calnexin Cycle and Glycoprotein Folding

Newly synthesized glycoproteins in the ER undergo a quality control process to ensure they are correctly folded before being transported to the Golgi apparatus. This process, known as the Calnexin Cycle, involves the sequential removal and addition of glucose residues on the N-linked glycans of the glycoprotein. ER α-glucosidases I and II are responsible for trimming the terminal glucose residues. This allows the glycoprotein to interact with the lectin chaperones, calnexin and calreticulin, which assist in its proper folding.

Workflow: The Calnexin Cycle

Calnexin_Cycle Unfolded_GP Unfolded Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I ER α-Glucosidase I Unfolded_GP->Glucosidase_I Glucosidase_II_1 ER α-Glucosidase II Glucosidase_I->Glucosidase_II_1 Removes 1st glucose Monoglucosylated_GP Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II_1->Monoglucosylated_GP Removes 2nd glucose Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_GP->Calnexin_Calreticulin Binds to Folding Protein Folding Calnexin_Calreticulin->Folding Glucosidase_II_2 ER α-Glucosidase II Folding->Glucosidase_II_2 Correctly_Folded_GP Correctly Folded Glycoprotein Glucosidase_II_2->Correctly_Folded_GP Removes 3rd glucose (if folded correctly) Misfolded_GP Misfolded Glycoprotein Glucosidase_II_2->Misfolded_GP (if misfolded) Golgi Golgi Apparatus Correctly_Folded_GP->Golgi Transport to UGGT UGGT Misfolded_GP->UGGT Recognized by ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD If folding fails UGGT->Monoglucosylated_GP Reglucosylates

Caption: The Calnexin Cycle for glycoprotein folding in the ER.

4.2. Induction of the Unfolded Protein Response (UPR)

By inhibiting ER α-glucosidases, broussonetines prevent the trimming of glucose residues from nascent glycoproteins. This accumulation of glucosylated glycoproteins leads to their misfolding and aggregation, a condition known as ER stress. To cope with this stress, the cell activates a set of signaling pathways collectively called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Attenuating global protein translation to reduce the influx of new proteins into the ER.

  • Upregulating the expression of ER chaperones to enhance the protein folding capacity.

  • Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged and cannot be resolved, the UPR can trigger apoptosis (programmed cell death).

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Misfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK (inactive) BiP->PERK_inactive inhibits IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive inhibits ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive inhibits PERK_active PERK (active) PERK_inactive->PERK_active activates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active activates Golgi Golgi ATF6_inactive->Golgi translocates to eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation Translation_Attenuation Translation Attenuation eIF2a_P->Translation_Attenuation Chaperone_Induction Chaperone & ERAD Gene Expression ATF4->Chaperone_Induction Apoptosis Apoptosis ATF4->Apoptosis XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein translation XBP1_protein->Chaperone_Induction ATF6_cleaved ATF6 (cleaved) ATF6_cleaved->Chaperone_Induction Golgi->ATF6_cleaved cleavage Isolation_Workflow Start Dried Branches of Broussonetia kazinoki Extraction Extraction with Methanol Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Partition Partitioning with n-Hexane and Water Concentration->Partition Aqueous_Layer Aqueous Layer Partition->Aqueous_Layer Ion_Exchange Cation-Exchange Chromatography (e.g., Dowex 50W x 8) Aqueous_Layer->Ion_Exchange Elution Elution with Aqueous Ammonia Ion_Exchange->Elution Crude_Alkaloids Crude Alkaloid Fraction Elution->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Broussonetines Isolated Broussonetine Analogues HPLC->Isolated_Broussonetines

References

Early Research on the Biological Activity of Broussonetine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds known as iminosugars, which are renowned for their glycosidase inhibitory activity. Isolated from species of the Broussonetia genus, these natural products have garnered significant interest for their therapeutic potential. This technical guide delves into the early research that first characterized the biological activity of this compound and its related compounds, providing a foundational understanding for researchers in the field of drug discovery and development. The initial discovery and characterization of this compound were reported in a seminal 1997 paper by Shibano et al., which laid the groundwork for future investigation into this class of molecules.[1]

Core Findings from Early Research

The initial investigation into the biological activity of this compound was part of a broader screening of novel pyrrolidine alkaloids isolated from Broussonetia kazinoki SIEB. (Moraceae). In their 1997 publication, Shibano and colleagues described the isolation of six new compounds: this compound, B, E, F, and Broussonetinine A and B.

While the study established the foundational knowledge of these compounds, the initial publication highlighted the potent glycosidase inhibitory activity of Broussonetine E and F. Specifically, these compounds demonstrated strong inhibition against α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase.

For this compound, the early research focused on its structure and its relationship to its aglycone, Broussonetinine A. The abstract of the 1997 paper specifies that Broussonetinine A, the aglycone of this compound, exhibited strong inhibitory activity against β-galactosidase and α-mannosidase. However, specific quantitative data, such as IC50 values for this compound itself, were not detailed in this initial report. This suggests that while the potential for biological activity was recognized, the focus of the early work was broader, encompassing the isolation and structural elucidation of this new family of alkaloids.

Subsequent research on other Broussonetine analogues has provided a wealth of quantitative data, which by analogy, suggests the likely potent and specific glycosidase inhibitory profile of this compound. For context, the inhibitory activities of other Broussonetines and related iminosugars are presented in the following tables.

Data Presentation: Glycosidase Inhibitory Activity of Broussonetine Analogues and Related Iminosugars

The following tables summarize the quantitative data on the glycosidase inhibitory activity of various Broussonetine analogues and other relevant iminosugars as reported in early and subsequent studies. This comparative data is essential for understanding the structure-activity relationships within this class of compounds.

CompoundEnzymeSourceIC50 (µM)
Broussonetine M β-GlucosidaseBovine Liver6.3[1][2][3][4]
β-GalactosidaseBovine Liver2.3[1][2][3][4]
α-GlucosidaseRice1.2[1][2][3][4]
MaltaseRat Intestinal0.29[1][2][3][4]
10'-epi-Broussonetine M β-GlucosidaseBovine Liver0.8[1][2][3][4]
β-GalactosidaseBovine Liver0.2[1][2][3][4]
α-GlucosidaseRice1.3[1][2][3][4]
MaltaseRat Intestinal18[1][2][3][4]
(+)-Broussonetine W β-GalactosidaseNot Specified0.03
ent-(+)-Broussonetine W α-GlucosidaseNot Specified0.047
DMDP β-GlucosidaseBovine Liver9.7[1]
β-GalactosidaseBovine Liver3.3[1]

Note: Data for this compound was not quantitatively specified in the initial publication. The data for Broussonetinine A was described qualitatively as "strong inhibition."

Experimental Protocols

The following is a detailed methodology for the glycosidase inhibition assay as reconstructed from the descriptions in the original 1997 paper by Shibano et al. and subsequent publications that have cited this work for their experimental procedures.

Glycosidase Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on the activity of various glycosidases. The principle lies in the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-glycopyranoside, by the glycosidase. The amount of released p-nitrophenol is quantified spectrophotometrically, and a decrease in its formation in the presence of a test compound indicates enzymatic inhibition.

Materials:

  • Enzymes: α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, α-mannosidase, β-mannosidase.

  • Substrates: p-nitrophenyl-α-D-glucopyranoside, p-nitrophenyl-β-D-glucopyranoside, p-nitrophenyl-α-D-galactopyranoside, p-nitrophenyl-β-D-galactopyranoside, p-nitrophenyl-α-D-mannopyranoside, p-nitrophenyl-β-D-mannopyranoside.

  • Buffer: Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

  • Stop Solution: Sodium carbonate solution (e.g., 0.2 M Na₂CO₃).

  • Test Compound: this compound or its analogues dissolved in a suitable solvent (e.g., buffer or DMSO).

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm.

Procedure:

  • Preparation of Reagents:

    • Dissolve the respective glycosidase enzyme in the phosphate buffer to the desired concentration.

    • Dissolve the corresponding p-nitrophenyl glycoside substrate in the phosphate buffer.

    • Prepare a series of dilutions of the test compound.

  • Assay Mixture Preparation:

    • In a microplate well or a cuvette, combine a volume of the enzyme solution and a volume of the test compound solution at various concentrations.

    • Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes).

  • Initiation of Reaction:

    • Add a volume of the pre-warmed substrate solution to the enzyme-inhibitor mixture to start the reaction.

  • Incubation:

    • Incubate the reaction mixture at the controlled temperature for a specific duration (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the enzymatic reaction by adding a volume of the sodium carbonate solution. The basic pH will halt the enzyme activity and deprotonate the released p-nitrophenol, leading to the development of a yellow color.

  • Measurement:

    • Measure the absorbance of the resulting solution at 400-405 nm.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the determination of glycosidase inhibition, a central aspect of the early research on this compound.

Glycosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Substrate Solution (p-Nitrophenyl Glycoside) Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Test Compound (this compound) Inhibitor->Mix Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution (Na2CO3) Incubate2->Stop_Reaction Measure_Abs Measure Absorbance (400-405 nm) Stop_Reaction->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro glycosidase inhibition assay.

Conclusion

The early research on this compound, initiated by the work of Shibano and colleagues, was instrumental in identifying a new family of pyrrolidine alkaloids with significant potential as glycosidase inhibitors. While the initial publication did not provide extensive quantitative data on this compound itself, it laid a crucial foundation by establishing its structure and reporting the potent activity of its aglycone and other related analogues. The experimental protocols developed during this early phase have been widely adopted and remain fundamental to the screening and characterization of new glycosidase inhibitors. For researchers and professionals in drug development, understanding this foundational work is essential for appreciating the evolution of research in this field and for informing the design and synthesis of novel therapeutic agents based on the Broussonetine scaffold. Further investigations are warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this compound.

References

Broussonetine A: A Novel Glycosidase Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki, represents a class of potent glycosidase inhibitors with significant therapeutic potential. Glycosidases are critical enzymes involved in a myriad of physiological and pathological processes, including carbohydrate metabolism, glycoprotein (B1211001) folding, and viral replication. Their inhibition offers promising avenues for the treatment of diseases such as diabetes, cancer, and viral infections. This technical guide provides a comprehensive overview of this compound and its analogs as glycosidase inhibitors, detailing their inhibitory activities, the experimental protocols for their evaluation, and the potential signaling pathways they modulate. While specific quantitative data for this compound remains limited in publicly accessible literature, extensive research on its close analogs provides a robust framework for understanding its mechanism of action and potential applications.

Introduction to this compound and Glycosidase Inhibition

This compound belongs to the iminosugar family, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This structural feature allows them to competitively inhibit glycosidases. The inhibition of these enzymes can have profound biological effects. For instance, inhibition of intestinal α-glucosidases can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[1][2][3] In the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of N-linked glycoproteins. Inhibition of these enzymes can lead to protein misfolding and degradation, a mechanism that can be exploited for antiviral and anticancer therapies.

Six new pyrrolidine alkaloids, including this compound, were first isolated from the branches of Broussonetia kazinoki Sieb.[4] Early studies indicated that related compounds, Broussonetine E and F, exhibited strong inhibitory activity against α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase, while the aglycones of this compound and B, Broussonetinine A and B, were potent inhibitors of β-galactosidase and α-mannosidase.[4] This initial research highlighted the potential of the broussonetine family as a source of novel glycosidase inhibitors.

Quantitative Inhibitory Activity

Table 1: Glycosidase Inhibitory Activity (IC50, µM) of Broussonetine M and Analogs
Compoundα-Glucosidase (rice)Maltase (rat intestinal)β-Glucosidase (bovine liver)β-Galactosidase (bovine liver)
Broussonetine M NINI6.3[5][6][7]2.3[5][6][7]
ent-Broussonetine M 1.2[5][6][7]0.29[5][6][7]NINI
10'-epi-Broussonetine M NINI0.8[5][6][7]0.2[5][6][7]
ent-10'-epi-Broussonetine M 1.3[5][6][7]18[5][6][7]NINI

NI: No Inhibition (less than 50% at 100 µM)

Table 2: Glycosidase Inhibitory Activity (IC50, µM) of Broussonetine W and Analogs
Compoundα-Glucosidaseβ-Glucosidase (bovine liver)β-Galactosidase (bovine liver)β-Glucuronidase (E. coli)
(+)-Broussonetine W NI0.120.03[8][9][10]3.3
ent-(+)-Broussonetine W 0.047[8][9][10]NININI

NI: No Inhibition

Experimental Protocols

The following protocols are based on methodologies reported for the evaluation of Broussonetine analogs and are representative of standard assays for determining glycosidase inhibitory activity.

α-Glucosidase and β-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase and β-glucosidase by measuring the amount of p-nitrophenol released from the corresponding p-nitrophenyl glycoside substrate.

Materials:

  • α-Glucosidase from rice or β-Glucosidase from bovine liver

  • p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or p-Nitrophenyl-β-D-glucopyranoside (for β-glucosidase)

  • This compound or analog (test compound)

  • Phosphate (B84403) buffer (pH 6.8) or Acetate buffer (optimal pH for the specific enzyme)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 400 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the appropriate buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well.

  • Add the test compound dilutions to the wells. A control well should contain buffer instead of the test compound.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the p-nitrophenyl glycoside substrate to each well.

  • Incubate the reaction mixture at the controlled temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rat Intestinal Maltase Inhibition Assay

This assay is crucial for evaluating potential antidiabetic agents by measuring the inhibition of maltase activity in a preparation of rat intestinal brush border membranes.

Materials:

  • Brush border membranes prepared from rat small intestine

  • Maltose (B56501) solution

  • This compound or analog (test compound)

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase-peroxidase reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a suspension of the rat intestinal brush border membranes in phosphate buffer.

  • Prepare a series of dilutions of the test compound in the same buffer.

  • In a 96-well plate, add the brush border membrane suspension and the test compound dilutions.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding the maltose solution.

  • Incubate the reaction at 37°C for 60 minutes.

  • Terminate the reaction by heating the plate at 100°C for 5 minutes.

  • Centrifuge the plate to pellet the membrane fragments.

  • Transfer the supernatant to a new 96-well plate.

  • Add the glucose oxidase-peroxidase reagent to each well to determine the amount of released glucose.

  • Measure the absorbance at a suitable wavelength (e.g., 490 nm).

  • Calculate the percentage of inhibition and the IC50 value as described in the previous protocol.

Signaling Pathways and Mechanism of Action

The inhibition of glycosidases, particularly ER α-glucosidases, by iminosugars like this compound can trigger significant downstream cellular signaling events. A primary consequence is the disruption of N-linked glycoprotein folding, leading to the accumulation of misfolded glycoproteins in the ER. This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).

Hypothetical Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism by which this compound, as an ER α-glucosidase inhibitor, induces the UPR. This pathway is a generalized representation for this class of inhibitors.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BroussonetineA This compound GlucosidaseI_II α-Glucosidase I & II BroussonetineA->GlucosidaseI_II Inhibits Glycoprotein N-linked Glycoprotein GlucosidaseI_II->Glycoprotein Prevents glucose trimming MisfoldedGlycoprotein Misfolded Glycoprotein Glycoprotein->MisfoldedGlycoprotein GRP78 GRP78/BiP MisfoldedGlycoprotein->GRP78 Sequesters UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) PERK_dimer PERK Dimerization & Autophosphorylation UPR_Sensors->PERK_dimer GRP78->UPR_Sensors Releases and activates eIF2a eIF2α PERK_dimer->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition eIF2a_P->Protein_Synthesis_Inhibition CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis G A Compound Isolation/Synthesis (this compound) B Primary Screening: In vitro Glycosidase Inhibition Assays A->B C Determination of IC50 Values (α- & β-glucosidases, etc.) B->C D Enzyme Kinetics Studies (e.g., Lineweaver-Burk plot) to determine inhibition type C->D E Cell-based Assays: - Cytotoxicity - Antiviral activity - Glucose uptake C->E F Mechanism of Action Studies: - Western Blot for UPR markers (p-eIF2α, ATF4, CHOP) - Apoptosis assays (Caspase activity) E->F G In vivo Efficacy Studies (e.g., Animal models of diabetes or cancer) F->G H Lead Optimization G->H

References

An In-depth Technical Guide to the Core Structure of Broussonetine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features of Broussonetine alkaloids, a promising class of natural products with significant therapeutic potential. We will delve into their biosynthesis, key chemical properties, and biological activities, with a focus on their role as glycosidase inhibitors and their potential in anticancer research. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Structural Features of Broussonetine Alkaloids

Broussonetine alkaloids are a diverse family of polyhydroxylated alkaloids first isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki SIEB and Broussonetia papyrifera.[1][2][3][4] The fundamental scaffold of most Broussonetine alkaloids is a polyhydroxylated five-membered nitrogen-containing ring. Variations in this core structure give rise to different sub-classes:

  • Pyrrolidine (B122466) Core: The most common structure is a (2R, 3R, 4R, 5R)-pyrrolidine moiety.[5] This core is characterized by a five-membered ring containing one nitrogen atom. The ring is heavily substituted with hydroxyl groups, contributing to its water solubility and ability to mimic sugar molecules. A defining feature of most Broussonetines is a long, typically 13-carbon, alkyl side chain attached to the C-5 position of the pyrrolidine ring.[5] This side chain often contains various functional groups, including hydroxyls, ketones, and double bonds, which significantly influence the biological activity.[5][6]

  • Pyrrolizidine (B1209537) and Pyrroline (B1223166) Cores: While less common, some Broussonetine alkaloids possess a pyrrolizidine (a fused five-membered ring system) or a pyrroline (a partially unsaturated pyrrolidine) core structure.[7][8] These structural modifications can alter the conformational flexibility and binding properties of the alkaloids.

The biosynthesis of Broussonetine alkaloids is believed to follow a pathway similar to that of sphingosine (B13886) and phytosphingosine, utilizing glucose as a primary precursor.[7]

Biological Activity and Quantitative Data

The primary biological activity of Broussonetine alkaloids stems from their ability to inhibit various glycosidase enzymes.[1][2][3][9] This inhibitory action is attributed to the polyhydroxylated core structure, which mimics the structure of natural carbohydrate substrates and allows the alkaloids to bind to the active site of these enzymes. Additionally, some Broussonetine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11]

Glycosidase Inhibition

The tables below summarize the inhibitory activity (IC₅₀ values) of various Broussonetine alkaloids against different glycosidases.

Table 1: β-Glucosidase and β-Galactosidase Inhibition by Broussonetine Alkaloids

Alkaloidβ-Glucosidase IC₅₀ (µM)β-Galactosidase IC₅₀ (µM)Source
Broussonetine M6.32.3[12][13]
10'-epi-Broussonetine M0.80.2[12][13]
(+)-Broussonetine W-0.03[6]
Broussonetine EStrong InhibitionStrong Inhibition[2]
Broussonetine FStrong InhibitionStrong Inhibition[2]
Broussonetine GInhibitedInhibited[14]
Broussonetine HInhibitedInhibited[14]
Broussonetine OInhibitedInhibited[1][3]
Broussonetine PInhibitedInhibited[1][3]
Broussonetine QInhibitedInhibited[1][3]

Table 2: α-Glucosidase and Maltase Inhibition by Broussonetine Alkaloids

Alkaloidα-Glucosidase IC₅₀ (µM)Maltase (rat intestinal) IC₅₀ (µM)Source
ent-Broussonetine M1.20.29[12][13]
ent-10'-epi-Broussonetine M1.318[12][13]
enantiomer of (+)-Broussonetine W0.047-[6]
Broussonetine EStrong Inhibition-[2]
Broussonetine FStrong Inhibition-[2]

Table 3: β-Mannosidase Inhibition by Broussonetine Alkaloids

Alkaloidβ-Mannosidase InhibitionSource
Broussonetine EStrong Inhibition[2]
Broussonetine FStrong Inhibition[2]
Broussonetine GInhibited[14]
Broussonetine HInhibited[14]
Broussonetine MInhibited[1][3]
Broussonetine OInhibited[1][3]
Broussonetine PInhibited[1][3]
Broussonetine QInhibited[1][3]
Cytotoxic Activity

Several isoquinoline (B145761) alkaloids isolated from Broussonetia papyrifera fruits have demonstrated cytotoxic effects on human cancer cell lines.

Table 4: Cytotoxic Activity of Isoquinoline Alkaloids from Broussonetia papyrifera Fruits

AlkaloidBEL-7402 IC₅₀ (µg/mL)Hela IC₅₀ (µg/mL)Source
Total Alkaloids6.61 - 47.415.97 - 40.17[10][11]
Nitidine--[10][11]
Broussonpapyrine--[10][11]
Chelerythrine--[10][11]

Note: Specific IC₅₀ values for individual alkaloids Nitidine, Broussonpapyrine, and Chelerythrine were noted to be toxic to non-cancer cells but specific values against the cancer cell lines in this table were not provided in the source material.

Experimental Protocols

Isolation and Characterization of Broussonetine Alkaloids

A general protocol for the isolation of Broussonetine alkaloids from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., branches of Broussonetia kazinoki) is extracted with hot water.[1]

  • Acid-Base Extraction: The aqueous extract is then subjected to an acid-base extraction protocol to isolate the crude alkaloid fraction.

  • Chromatography: The crude alkaloid fraction is further purified using a combination of column chromatography techniques.[1][10]

    • Ion-Exchange Chromatography: A Dowex 50W-X4 column is often used for initial separation.[1]

    • Silica (B1680970) Gel Column Chromatography: Further purification is achieved using silica gel columns with a gradient elution system (e.g., CHCl₃/MeOH).[10]

    • High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids is typically performed by preparative HPLC.[1]

  • Structure Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-SI-MS or UPLC-QTOF-MS/MS) is used to determine the molecular formula.[1][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups such as hydroxyls, amines, and carbonyls.[1]

Total Synthesis of Broussonetine Alkaloids

The total synthesis of Broussonetine alkaloids is a complex process that often involves multiple stereoselective steps. A common strategy for the synthesis of Broussonetine M and its analogues involves:[16]

  • Starting Material: A sugar-derived cyclic nitrone, such as one derived from D-arabinose, is often used as the chiral starting material.[6][16]

  • Key Reactions:

    • Keck Asymmetric Allylation: This reaction is used to introduce a side chain with defined stereochemistry.[16]

    • Cross-Metathesis (CM): A cross-metathesis reaction, often using a Grubbs' catalyst, is employed to construct the long alkyl side chain.[16][17]

  • Purification: Purification at each step is typically achieved through column chromatography.

Glycosidase Inhibition Assay

The inhibitory activity of Broussonetine alkaloids against glycosidases is determined using a standard enzymatic assay:

  • Enzyme and Substrate: A specific glycosidase (e.g., β-glucosidase) and its corresponding p-nitrophenyl glycoside substrate are used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the Broussonetine alkaloid.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength.

  • IC₅₀ Determination: The concentration of the alkaloid that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the alkaloids against cancer cell lines is commonly evaluated using the MTT assay:[10]

  • Cell Seeding: Cancer cells (e.g., BEL-7402, Hela) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the alkaloids for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The concentration of the alkaloid that causes 50% inhibition of cell viability (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of Broussonetine alkaloids can be visualized through their interaction with key cellular pathways.

Glycosidase Inhibition Workflow

Broussonetine alkaloids act as competitive inhibitors of glycosidase enzymes. This can be represented as a simple workflow.

Glycosidase_Inhibition Workflow of Glycosidase Inhibition Substrate Glycoside Substrate Enzyme Glycosidase (e.g., β-glucosidase) Substrate->Enzyme Binds to active site Product Hydrolyzed Product (e.g., Glucose) Enzyme->Product Catalyzes hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Broussonetine Broussonetine Alkaloid Broussonetine->Enzyme Competitively binds to active site Broussonetine->Inhibited_Complex

Caption: Glycosidase inhibition by Broussonetine alkaloids.

Potential Anticancer Signaling Pathways

Recent studies have suggested that alkaloid fractions from Broussonetia papyrifera can modulate signaling pathways relevant to cancer and inflammation.

Anticancer_Pathways Potential Signaling Pathways Modulated by Broussonetia Alkaloids cluster_alkaloids Broussonetia Alkaloids cluster_pathways Cellular Signaling cluster_outcomes Cellular Responses Broussonetia_Alkaloids Broussonetia papyrifera Alkaloid Fraction PPAR PPAR Signaling Pathway Broussonetia_Alkaloids->PPAR Activates Chemokine Chemokine Signaling Pathway Broussonetia_Alkaloids->Chemokine Suppresses Ceramide Increased Ceramide Production PPAR->Ceramide Leads to Inflammation Suppression of Inflammatory Response Chemokine->Inflammation Results in

Caption: Modulation of signaling pathways by Broussonetia alkaloids.[15]

This guide provides a foundational understanding of the core structure and biological activities of Broussonetine alkaloids. The presented data and methodologies offer a starting point for researchers interested in exploring the therapeutic potential of this fascinating class of natural products. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the development of novel drugs based on the Broussonetine scaffold.

References

Broussonetine A: A Technical Guide on its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds known as iminosugars, which are recognized for their significant biological activities. As analogues of monosaccharides, they can act as potent inhibitors of various glycosidases, enzymes that play crucial roles in numerous biological processes. This technical guide provides an in-depth overview of the natural sources of this compound, its natural abundance, detailed experimental protocols for its isolation and purification, and its mechanism of action.

Natural Source and Abundance

The primary natural source of this compound is the deciduous tree Broussonetia kazinoki Sieb., a member of the Moraceae family.[1][2] This plant is widely distributed in East Asia, including Japan, China, and Korea. Various parts of the plant have been investigated, with the branches being the most frequently cited source for the isolation of this compound and its analogues.[1][3][4][5] While the root bark of Broussonetia kazinoki has also been studied for other secondary metabolites, the branches are the established source of this particular alkaloid.

Natural Abundance

Quantitative data on the natural abundance of this compound is limited in publicly available literature. Scientific papers describing its isolation consistently refer to it and other related broussonetine alkaloids as minor constituents obtained in low yields .[3][4] This suggests that the concentration of this compound in Broussonetia kazinoki is not high. The lack of precise quantitative data (e.g., mg of this compound per kg of dried plant material) is a significant gap in the current body of research and presents an opportunity for future phytochemical studies.

Over 30 different broussonetine alkaloids have been isolated from Broussonetia kazinoki, indicating a rich and complex chemical profile of this plant species. The presence of numerous structurally related compounds can further complicate the isolation and purification process, contributing to the low yields of individual alkaloids like this compound.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from the branches of Broussonetia kazinoki is a multi-step process that leverages the basic nature and polarity of the alkaloid. The following is a synthesized protocol based on methodologies described in the scientific literature.

General Workflow for Isolation and Purification

The general workflow for isolating this compound involves initial extraction, solvent partitioning to isolate the crude alkaloid fraction, followed by a series of chromatographic separations to achieve high purity.

G Start Dried Branches of Broussonetia kazinoki Extraction Hot Water or Ethanol (B145695) Extraction Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Acidification Acidification (e.g., HCl) & Defatting (e.g., with Ether) Concentration->Acidification Basification Basification (e.g., NH4OH) & Extraction with Organic Solvent (e.g., Chloroform) Acidification->Basification Crude_Alkaloids Crude Alkaloid Fraction Basification->Crude_Alkaloids Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 50W-X4) Crude_Alkaloids->Ion_Exchange Silica_Gel Silica (B1680970) Gel Column Chromatography Ion_Exchange->Silica_Gel Prep_HPLC Preparative HPLC (e.g., ODS column) Silica_Gel->Prep_HPLC Pure_Broussonetine_A Pure this compound Prep_HPLC->Pure_Broussonetine_A

Fig. 1: General workflow for the isolation of this compound.
Detailed Methodologies

Step 1: Extraction

  • Plant Material Preparation: Collect fresh branches of Broussonetia kazinoki, air-dry them, and grind them into a coarse powder.

  • Extraction:

    • Method A (Hot Water Extraction): Extract the powdered plant material (e.g., 10 kg) with hot water by boiling for several hours. Repeat the extraction process multiple times (e.g., 3 times) to ensure exhaustive extraction.

    • Method B (Ethanol Extraction): Alternatively, perform a reflux extraction with 95% ethanol for several hours. Repeat the extraction and combine the ethanolic extracts.

  • Concentration: Concentrate the combined aqueous or ethanolic extracts under reduced pressure to obtain a viscous residue.

Step 2: Isolation of the Crude Alkaloid Fraction

  • Acid-Base Extraction:

    • Suspend the concentrated extract in dilute acidic water (e.g., 3% HCl).

    • Wash the acidic solution with a nonpolar solvent like diethyl ether to remove fats and other non-basic compounds.

    • Make the aqueous layer basic by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of approximately 10.

    • Extract the liberated free bases with a moderately polar organic solvent, such as chloroform (B151607) or a chloroform-methanol mixture.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

  • Ion-Exchange Chromatography:

    • Dissolve the crude alkaloid fraction in an appropriate buffer and apply it to a cation-exchange column (e.g., Dowex 50W-X4, H+ form).

    • Wash the column with water and then with a low-concentration basic solution to remove neutral and weakly basic impurities.

    • Elute the desired alkaloids with a gradient of aqueous ammonia (B1221849) or another suitable basic eluent.

  • Silica Gel Column Chromatography:

    • Subject the alkaloid-rich fractions from the ion-exchange chromatography to silica gel column chromatography.

    • Elute with a solvent system of increasing polarity, typically a mixture of chloroform and methanol (B129727) with a small amount of aqueous ammonia.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing compounds with similar Rf values.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound using preparative reverse-phase HPLC (e.g., on an ODS column).

    • Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a basic modifier to improve peak shape.

    • Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and spectroscopic methods (NMR, MS).

Mechanism of Action: Glycosidase Inhibition

This compound and its analogues are potent inhibitors of various glycosidases. This inhibitory activity is attributed to the structural similarity of their polyhydroxylated pyrrolidine ring to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes.

Signaling Pathway and Enzyme Inhibition

The primary mechanism of action of this compound is the competitive inhibition of glycosidases. It binds to the active site of the enzyme, preventing the binding and hydrolysis of the natural carbohydrate substrate. Different broussonetine analogues have shown varying degrees of selectivity and potency against different glycosidases, such as α-glucosidase, β-glucosidase, and β-galactosidase. This inhibitory action can disrupt biological processes that are dependent on these enzymes, such as glycoprotein (B1211001) processing, intestinal carbohydrate digestion, and lysosomal catabolism.

G cluster_0 Enzyme Active Site cluster_1 Substrates & Inhibitors Glycosidase Glycosidase (e.g., α-glucosidase) Product Hydrolysis Products (Monosaccharides) Glycosidase->Product Catalyzes Hydrolysis Inhibition Inhibition Carbohydrate Carbohydrate Substrate Carbohydrate->Glycosidase Binds to Active Site Broussonetine_A This compound Broussonetine_A->Glycosidase Competitive Binding Inhibition->Product Blocks Formation

Fig. 2: Mechanism of glycosidase inhibition by this compound.

Data Summary

The following table summarizes the key information regarding this compound.

ParameterDescriptionReference(s)
Natural Source Branches of Broussonetia kazinoki Sieb. (Moraceae)[1][2]
Natural Abundance Described as a "minor constituent" with "low yield". Specific quantitative data is not readily available.[3][4]
Compound Class Polyhydroxylated Pyrrolidine Alkaloid (Iminosugar)[1]
Biological Activity Potent inhibitor of various glycosidases (e.g., α-glucosidase, β-glucosidase, β-galactosidase).[1]

Conclusion

This compound is a biologically active natural product with potential therapeutic applications stemming from its glycosidase inhibitory activity. Its primary natural source is the branches of Broussonetia kazinoki. While detailed protocols for its isolation and purification have been established, a significant gap exists in the literature regarding its precise natural abundance. Further quantitative phytochemical analyses are necessary to determine the economic feasibility of its extraction from natural sources for research and drug development purposes. The potent and selective inhibition of glycosidases by this compound and its analogues continues to make them attractive targets for chemical synthesis and further pharmacological investigation.

References

Preliminary Investigations into the Pharmacology of Broussonetine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from plants of the genus Broussonetia, represents a class of iminosugars with significant therapeutic potential. As a glycosidase inhibitor, its primary pharmacological activity centers on the modulation of carbohydrate metabolism and glycoprotein (B1211001) processing. This technical guide provides a consolidated overview of the preliminary pharmacological investigations into this compound and its structural analogs. It summarizes the quantitative data on its enzyme inhibitory activity, details relevant experimental methodologies, and visualizes potential signaling pathways and research workflows to guide future studies in this area.

Introduction

This compound is a polyhydroxylated pyrrolidine alkaloid, a class of compounds known as iminosugars, which are structural mimics of monosaccharides.[1] These natural products, isolated from the branches of Broussonetia kazinoki SIEB, have garnered interest for their potent inhibitory effects on various glycosidases.[1][2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates and glycoconjugates, playing critical roles in numerous physiological and pathological processes, including digestion, lysosomal metabolism, and the post-translational modification of proteins. The inhibition of these enzymes is a validated therapeutic strategy for managing conditions such as diabetes, viral infections, and cancer.[1] This document serves as a core technical resource, summarizing the existing data and providing methodological frameworks for the continued pharmacological exploration of this compound.

Core Pharmacological Activity: Glycosidase Inhibition

The primary and most well-characterized pharmacological effect of the Broussonetine family of alkaloids is the inhibition of glycosidase enzymes. This compound and its related compounds have demonstrated varied and potent inhibitory profiles against several key glycosidases.

Quantitative Inhibitory Data

The inhibitory potential of Broussonetine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data for various Broussonetine analogues are summarized below. While specific IC₅₀ values for this compound are not detailed in the provided search results, the data for its close structural relatives highlight the potent and often selective nature of this class of compounds.

Table 1: Glycosidase Inhibition Profile of Broussonetine Analogues

Compound Target Enzyme Enzyme Source IC₅₀ (µM) Reference
Broussonetine M β-Glucosidase Bovine Liver 6.3 [1][3][4]
β-Galactosidase Bovine Liver 2.3 [1][3][4]
α-Glucosidase (Rice) Rice No Inhibition [1][4]
Maltase (Rat Intestinal) Rat Intestine No Inhibition [1][4]
ent-Broussonetine M α-Glucosidase (Rice) Rice 1.2 [1][3][4]
Maltase (Rat Intestinal) Rat Intestine 0.29 [1][3][4]
(+)-Broussonetine W β-Galactosidase Not Specified 0.03 [5][6]

| ent-(+)-Broussonetine W | α-Glucosidase | Not Specified | 0.047 |[5][6] |

Note: "ent-" refers to the enantiomer of the natural product. The stereochemistry of the pyrrolidine ring and the side chain significantly influences the potency and selectivity of inhibition.[1][4][5][6]

Potential Signaling Pathways and Mechanisms of Action

While direct studies on this compound's impact on downstream signaling are limited, the known roles of its target enzymes (glycosidases) and the activities of other compounds from Broussonetia species allow for the formulation of hypothetical mechanisms.

Modulation of Glycoprotein Processing and Receptor Function

Many cell surface receptors (e.g., receptor tyrosine kinases) are glycoproteins that require proper folding and modification in the endoplasmic reticulum (ER), a process heavily dependent on α-glucosidases. Inhibition of these enzymes can lead to misfolded glycoproteins, affecting receptor maturation and signaling. This provides a plausible indirect mechanism by which this compound could influence major signaling cascades.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Protein Nascent Polypeptide Glucosidase α-Glucosidase Protein->Glucosidase Glycosylation Glycoprotein Misfolded Glycoprotein Receptor Receptor (e.g., RTK) (Inactive/Degraded) Glycoprotein->Receptor Glucosidase->Glycoprotein Incorrect Processing Downstream Downstream Signaling (e.g., PI3K/Akt) (Inhibited) Receptor->Downstream Fails to activate BroussonetineA This compound BroussonetineA->Glucosidase Inhibits

Caption: Hypothetical impact of this compound on glycoprotein processing.

Crosstalk with AMPK and mTOR Pathways

Other active compounds isolated from Broussonetia have been shown to activate AMP-activated protein kinase (AMPK) and inhibit the PI3K/Akt pathway.[7] AMPK is a central regulator of cellular energy homeostasis, which, when activated, inhibits anabolic processes like protein synthesis, often through suppression of the mTORC1 pathway.[8] Inhibition of mTORC1 is also a key trigger for initiating autophagy, a cellular recycling process.[9][10] While the direct effect of this compound on these pathways is yet to be determined, it remains a critical area for future investigation.

AMPK_mTOR_Pathway cluster_downstream Downstream Effects Broussonetia_Cmpd Other Broussonetia Compounds (e.g., Kazinol C) AMPK AMPK Broussonetia_Cmpd->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Known signaling effects of other compounds from Broussonetia.

Experimental Protocols and Methodologies

Detailed, reproducible protocols are essential for advancing pharmacological research. Below are generalized methodologies relevant to the study of this compound.

Glycosidase Inhibition Assay (In Vitro)

This protocol describes a standard colorimetric assay to determine the IC₅₀ of an inhibitor against a specific glycosidase.

Objective: To quantify the inhibitory activity of this compound on a target glycosidase.

Materials:

  • Target glycosidase (e.g., α-glucosidase, β-galactosidase)

  • Appropriate p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Assay buffer at optimal pH for the enzyme

  • This compound stock solution (in DMSO or buffer)

  • Stop solution (e.g., 400 mM Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for blank) or this compound dilution.

    • 25 µL of the enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pNP-glycoside substrate to each well to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at the optimal temperature.

  • Stop Reaction: Add 100 µL of the stop solution to each well. The stop solution raises the pH, halting the enzymatic reaction and developing the color of the p-nitrophenolate product.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

General Research Workflow

The investigation of a novel natural product like this compound typically follows a structured workflow from discovery to preclinical evaluation.

Research_Workflow A Isolation from Broussonetia sp. or Total Synthesis B Structural Elucidation (NMR, MS) A->B C In Vitro Screening: Glycosidase Inhibition Panel B->C D Determination of IC₅₀ Values and Selectivity Profile C->D E Cell-Based Assays (Cytotoxicity, Antiviral, etc.) D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F G In Vivo Animal Models (Diabetes, Obesity, Cancer) F->G H Pharmacokinetics & Toxicology Studies G->H

Caption: A standard workflow for natural product drug discovery.

Conclusion and Future Directions

Preliminary investigations firmly establish the Broussonetine family of alkaloids as potent and selective glycosidase inhibitors. The stereochemistry of these molecules plays a crucial role in determining their specific inhibitory profiles, with enantiomers often exhibiting switched selectivity between α- and β-glycosidases.[1][5] While the direct pharmacological data for this compound is still emerging, the information from its analogues provides a strong foundation for its continued development.

Future research should focus on:

  • Comprehensive Profiling: Determining the IC₅₀ values of pure this compound against a broad panel of human glycosidases to establish its precise selectivity and therapeutic potential.

  • Cellular Mechanisms: Investigating the downstream effects of this compound in relevant cell models, particularly its influence on the PI3K/Akt/mTOR and AMPK signaling pathways.

  • Autophagy Studies: Given the link between mTOR inhibition and autophagy, exploring whether this compound can induce or modulate autophagic processes in cancer or neurodegenerative disease models.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of diabetes, obesity, and cancer, building upon the promising activities of related compounds.

By systematically addressing these areas, the full therapeutic potential of this compound as a lead compound for drug development can be thoroughly elucidated.

References

The Discovery of Broussonetine A: A Technical Chronicle of a Potent Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid, stands as a notable discovery in the field of natural product chemistry and enzyme inhibition. First isolated from the branches of the deciduous tree Broussonetia kazinoki Sieb., this compound has garnered significant interest for its potent glycosidase inhibitory activity. This in-depth guide chronicles the history of this compound's discovery, detailing the pioneering work of Japanese scientists in the late 20th century. It provides a comprehensive overview of the experimental protocols employed for its isolation, purification, and structural elucidation, including the spectroscopic techniques that were pivotal in defining its unique chemical architecture. Furthermore, this document presents the initial quantitative data on its enzyme inhibitory profile, laying the groundwork for future research into its therapeutic potential. For researchers, scientists, and drug development professionals, this guide offers a technical and historical perspective on a significant molecule in the landscape of glycosidase inhibitors.

Introduction: The Emergence of a Novel Alkaloid

The quest for novel bioactive compounds from natural sources has long been a cornerstone of drug discovery. In the mid-1990s, a team of researchers from Osaka University of Pharmaceutical Sciences in Japan turned their attention to Broussonetia kazinoki Sieb., a plant belonging to the Moraceae family with a history of use in traditional medicine.[1] This investigation led to the landmark discovery of a new class of pyrrolidine alkaloids, among which was this compound.

The initial report, published in a 1997 issue of Chemical & Pharmaceutical Bulletin, described the isolation and structural determination of six new pyrrolidine alkaloids: this compound, B, E, F, and broussonetinine A and B.[1] These compounds were identified as potent inhibitors of various glycosidases, enzymes that play crucial roles in numerous biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins. The discovery of this compound and its congeners opened a new chapter in the study of iminosugars and their potential as therapeutic agents.

Isolation and Purification of this compound

The initial isolation of this compound was a meticulous process involving classic natural product chemistry techniques. The following is a detailed description of the experimental protocol adapted from the seminal work of Shibano et al.

Plant Material and Extraction

Fresh branches of Broussonetia kazinoki Sieb. were collected and air-dried. The dried plant material was then pulverized and subjected to extraction with a polar solvent, typically methanol (B129727), to efficiently draw out the alkaloidal constituents. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning and Initial Fractionation

The crude methanol extract was suspended in water and subjected to a series of liquid-liquid partitions with solvents of increasing polarity. This step was crucial for the initial separation of compounds based on their solubility characteristics. A typical partitioning scheme would involve sequential extraction with n-hexane, chloroform (B151607), and n-butanol. The broussonetines, being polar alkaloids, were expected to concentrate in the more polar fractions, particularly the n-butanol and aqueous layers.

Chromatographic Purification

The bioactive fractions obtained from solvent partitioning were subjected to multiple rounds of chromatography to isolate the individual compounds. A combination of the following techniques was employed:

  • Column Chromatography: The butanolic and/or aqueous fractions were first fractionated on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol. This provided a coarse separation of the components.

  • Ion-Exchange Chromatography: To further purify the alkaloidal components, cation-exchange chromatography was utilized. The fractions were applied to a column packed with a cation-exchange resin (e.g., Dowex 50W x 8), and after washing, the alkaloids were eluted with a basic solution, such as aqueous ammonia.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in a pure form was achieved using preparative HPLC, likely on a reversed-phase column (e.g., ODS) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification plant Dried Branches of Broussonetia kazinoki extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, n-Butanol) crude_extract->partitioning polar_fractions Polar Fractions (n-Butanol & Aqueous) partitioning->polar_fractions silica Silica Gel Column Chromatography polar_fractions->silica ion_exchange Cation-Exchange Chromatography silica->ion_exchange hplc Preparative HPLC ion_exchange->hplc broussonetine_a Pure this compound hplc->broussonetine_a

Fig. 1: Isolation and Purification Workflow for this compound.

Structural Elucidation

The determination of the chemical structure of this compound was a significant achievement, relying on a combination of spectroscopic techniques.

Spectroscopic Analysis

The structure of this compound was elucidated primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and, consequently, the molecular formula of this compound, which was established as C₂₄H₄₅NO₁₀.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provided information about the number and types of protons present in the molecule, their chemical environments, and their connectivity through the analysis of chemical shifts and coupling constants.

  • ¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum revealed the number of carbon atoms and their hybridization states (sp³, sp², sp).

  • 2D-NMR Spectroscopy: Two-dimensional NMR techniques were instrumental in assembling the final structure.

    • COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, allowing for the tracing of spin systems within the molecule.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique revealed long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting the different spin systems and establishing the overall carbon skeleton.

The Structure of this compound

Through meticulous analysis of the spectroscopic data, this compound was identified as 2β-hydroxymethyl-3β-hydroxy-5α-(10-oxo-13-hydroxytridecyl)-pyrrolidine-4-O-β-D-glucopyranoside.[1] This structure revealed a polyhydroxylated pyrrolidine ring, a long alkyl chain with keto and hydroxyl functionalities, and a glucose moiety attached to the pyrrolidine core.

Biological Activity: Glycosidase Inhibition

A key aspect of the discovery of this compound was the immediate recognition of its potent biological activity as a glycosidase inhibitor.

Glycosidase Inhibition Assay Protocol

The inhibitory activity of this compound against various glycosidases was likely determined using a colorimetric assay with p-nitrophenyl glycoside substrates. The general protocol for such an assay is as follows:

  • A solution of the specific glycosidase enzyme in an appropriate buffer is pre-incubated with varying concentrations of this compound.

  • The corresponding p-nitrophenyl glycoside substrate is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate).

  • The amount of p-nitrophenol released, which is proportional to the enzyme activity, is quantified by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to that of the control wells (without inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

The following diagram depicts the workflow for a typical glycosidase inhibition assay.

G cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis enzyme Glycosidase Enzyme preincubation Pre-incubation enzyme->preincubation inhibitor This compound (Varying Concentrations) inhibitor->preincubation substrate p-Nitrophenyl Glycoside Substrate preincubation->substrate reaction Incubation substrate->reaction termination Reaction Termination (e.g., Na₂CO₃) reaction->termination measurement Absorbance Measurement (405 nm) termination->measurement calculation Calculation of % Inhibition measurement->calculation ic50 IC₅₀ Determination calculation->ic50

Fig. 2: Workflow for a Glycosidase Inhibition Assay.
Quantitative Data on Glycosidase Inhibition

While the original 1997 publication by Shibano et al. reported strong inhibitory activity for the newly discovered broussonetines, specific IC₅₀ values for this compound against a panel of glycosidases were not detailed in the abstract.[1] However, the paper did state that Broussonetine E and F exhibited strong inhibition of α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase.[1] Subsequent research on related broussonetines has provided a wealth of quantitative data, underscoring the potent and often selective nature of this class of compounds as glycosidase inhibitors. For instance, studies on Broussonetine M and W have revealed potent inhibition of β-glucosidase and β-galactosidase, with IC₅₀ values in the micromolar to nanomolar range.[2][3]

Signaling Pathways and Future Directions

The primary mechanism of action of this compound is understood to be the direct inhibition of glycosidase enzymes. To date, there is a lack of specific research detailing the effects of this compound on major cellular signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, or NF-kB. The biological consequences of this compound are therefore primarily attributed to the downstream effects of glycosidase inhibition.

The discovery of this compound has paved the way for further research in several areas:

  • Total Synthesis: The complex structure of this compound has made it an attractive target for total synthesis, allowing for the development of novel synthetic methodologies and the production of analogues for structure-activity relationship (SAR) studies.

  • Therapeutic Potential: As potent glycosidase inhibitors, broussonetines hold promise for the development of therapeutic agents for a range of conditions, including diabetes (by inhibiting carbohydrate-digesting enzymes), lysosomal storage disorders, and viral infections.

  • Biosynthesis: The biosynthetic pathway of broussonetines has been investigated, revealing similarities to the biosynthesis of sphingosine (B13886) and phytosphingosine.

Conclusion

The discovery of this compound by Shibano and his colleagues in 1997 was a significant contribution to the field of natural product chemistry. Their meticulous work in isolating and characterizing this novel pyrrolidine alkaloid from Broussonetia kazinoki Sieb. unveiled a potent new class of glycosidase inhibitors. The detailed experimental approaches used for its isolation and structural elucidation serve as a valuable reference for researchers in the field. While the direct impact of this compound on major signaling pathways remains to be fully explored, its established role as a powerful enzyme inhibitor continues to inspire research into its therapeutic applications and the development of new synthetic analogues. The history of this compound's discovery is a testament to the enduring value of natural product research in uncovering novel molecular entities with significant biological activity.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Broussonetine A Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Broussonetines are a class of polyhydroxylated pyrrolidine (B122466) alkaloids, primarily isolated from the plant Broussonetia kazinoki, that have garnered significant interest due to their potent and selective glycosidase inhibitory activities. This characteristic makes them promising candidates for the development of therapeutics for a range of diseases, including diabetes and viral infections. While numerous members of the broussonetine family have been identified, this document focuses on the total synthesis of key stereoisomers. As of this writing, a complete total synthesis of Broussonetine A has not been prominently reported in the scientific literature. This compound is a glycoside, which adds a layer of complexity to its synthesis compared to its aglycone analogues.[1][2] Therefore, these notes will detail the synthetic strategies and protocols for the stereoselective synthesis of closely related and well-documented broussonetine stereoisomers, namely Broussonetine H, M, and W.

Overview of Synthetic Strategies

The total synthesis of broussonetine stereoisomers presents significant challenges due to the presence of multiple stereocenters in the pyrrolidine core and the appended side chain. Common strategies involve a convergent approach where the pyrrolidine core and the side chain are synthesized separately and then coupled. Key considerations in these syntheses are the stereoselective construction of the pyrrolidine ring and the controlled installation of stereocenters on the side chain.

A general retrosynthetic analysis is depicted below, showcasing the common disconnection points for many broussonetine syntheses.

G General Retrosynthetic Analysis of Broussonetines Broussonetine Broussonetine Stereoisomer Coupling Key Coupling Reaction (e.g., Cross-Metathesis, Wittig, etc.) Broussonetine->Coupling Pyrrolidine Polyhydroxylated Pyrrolidine Core Coupling->Pyrrolidine SideChain Functionalized Side Chain Coupling->SideChain StartingMaterial1 Chiral Pool Starting Material (e.g., D-Arabinose, D-Serine) Pyrrolidine->StartingMaterial1 Multiple Steps StartingMaterial2 Acyclic Precursor for Side Chain SideChain->StartingMaterial2 Multiple Steps

Caption: General retrosynthetic approach for Broussonetine synthesis.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from the reported total syntheses of Broussonetine H, W, and M, providing a comparative overview of their efficiency and key transformations.

Table 1: Total Synthesis of (+)-Broussonetine H [3][4]

ParameterDescription
Starting Materials Fragments derived for convergent synthesis.
Key Reactions Iridium-catalyzed spiroketalization, Brown allylation.[3][4]
Number of Steps Not explicitly stated as a single number, as it's a convergent synthesis of all possible diastereomers.
Overall Yield Not explicitly stated, as the focus was on stereochemical assignment.
Stereochemical Control Achieved through asymmetric methods to install ambiguous stereocenters independently.[3][4]

Table 2: First Total Synthesis of (+)-Broussonetine W [5][6][7]

ParameterDescription
Starting Material D-arabinose derived cyclic nitrone.[5][6][7]
Key Reactions Regioselective installation of the α,β-unsaturated ketone via elimination of HBr from an α-bromoketone.[5][6][7]
Number of Steps 11.[5][6]
Overall Yield 31%.[5][6]
Stereochemical Control Derived from the chiral pool starting material (D-arabinose).

Table 3: Total Synthesis of Broussonetine M and its Stereoisomers [8][9]

ParameterDescription
Starting Material D-arabinose-derived cyclic nitrone.[8][9]
Key Reactions Cross-metathesis (CM), Keck asymmetric allylation.[8][9]
Number of Steps 5 (linear).[9]
Overall Yield 26-31%.[9]
Stereochemical Control Pyrrolidine stereocenters from starting nitrone; side chain stereocenter via Keck asymmetric allylation.[8]

Experimental Workflows and Protocols

This section provides a visualization of the synthetic workflow for Broussonetine M and detailed protocols for the key reactions involved in the synthesis of these stereoisomers.

The synthesis of Broussonetine M is a prime example of a modern synthetic approach that combines chiral pool synthesis with powerful catalytic reactions to achieve high efficiency and stereocontrol.

G Synthetic Workflow for Broussonetine M cluster_pyrrolidine Pyrrolidine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Fragment Coupling and Final Steps Arabinose D-Arabinose Nitrone Cyclic Nitrone Arabinose->Nitrone Several Steps Hydroxylamine Hydroxylamine Intermediate Nitrone->Hydroxylamine Grignard Addition PyrrolidineCore Pyrrolidine Precursor (13) Hydroxylamine->PyrrolidineCore 1. Zn Reduction 2. N-Cbz Protection CM Cross-Metathesis PyrrolidineCore->CM Aldehyde Aldehyde (16) Alcohol Chiral Alcohol (15) Aldehyde->Alcohol Keck Asymmetric Allylation Alcohol->CM Olefin Olefin Intermediate (12) CM->Olefin BroussonetineM Broussonetine M (3) Olefin->BroussonetineM Pd/C Hydrogenation

Caption: Convergent synthesis workflow for Broussonetine M.

This protocol describes the enantioselective synthesis of a chiral alcohol, a key intermediate for the side chain of Broussonetine M.

Objective: To synthesize the chiral alcohol intermediate (15) from the corresponding aldehyde (16) with high enantioselectivity.

Materials:

Procedure:

  • To a stirred solution of (S)-BINOL (or (R)-BINOL for the other enantiomer) in anhydrous DCM, add Ti(Oi-Pr)₄ at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the resulting mixture for 1 hour at room temperature.

  • Cool the mixture to 0 °C and add the aldehyde precursor (16) dissolved in anhydrous DCM.

  • Add allyltributylstannane dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral alcohol (15).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

This protocol details the coupling of the pyrrolidine core and the side chain using a Grubbs catalyst.

Objective: To couple the pyrrolidine precursor (13) with the chiral alcohol side chain (15) to form the carbon skeleton of Broussonetine M.

Materials:

  • Pyrrolidine precursor (13)

  • Chiral alcohol (15)

  • Grubbs II catalyst

  • Anhydrous dichloromethane (DCM) or toluene (B28343)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve the pyrrolidine precursor (13) and the chiral alcohol (15) in anhydrous DCM or toluene in a reaction vessel equipped with a reflux condenser under an inert atmosphere.

  • Add the Grubbs II catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon consumption of the starting materials, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the coupled olefin product (12) as a mixture of Z/E isomers.

This protocol outlines the final steps to obtain the target Broussonetine M from the olefin intermediate.

Objective: To reduce the double bond and remove protecting groups to yield the final product.

Materials:

  • Olefin intermediate (12)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, if an acidic medium is required for Cbz deprotection)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the olefin intermediate (12) in methanol. If a Cbz group is present, add a catalytic amount of HCl.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary to yield the final Broussonetine M (3). The synthesis described in the literature reported a quantitative yield for this step.[9]

Conclusion

The total synthesis of broussonetine stereoisomers has been successfully achieved through various elegant and efficient strategies. While the synthesis of this compound remains an open challenge, the methodologies developed for its congeners, such as H, W, and M, provide a robust framework for future synthetic efforts. The key reactions highlighted in these protocols, including asymmetric allylation and olefin metathesis, are powerful tools in modern organic synthesis and are crucial for constructing complex natural products with high stereochemical fidelity. These synthetic routes not only enable access to these biologically important molecules for further study but also allow for the generation of diverse analogues to probe structure-activity relationships, aiding in the development of new glycosidase inhibitors.

References

Application of Broussonetine A in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a naturally occurring pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki. Like other members of the broussonetine family, it is recognized for its potent inhibitory effects on various glycosidase enzymes. This property makes it a valuable tool for studying cellular processes involving carbohydrate metabolism and glycoprotein (B1211001) processing. Emerging research on related broussonetine alkaloids suggests potential involvement in the activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, hinting at broader biological activities.

These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its primary mechanism of action as a glycosidase inhibitor and its potential role in modulating cellular signaling. The document offers detailed protocols for fundamental experiments to assess its efficacy and cellular effects.

Quantitative Data Summary

The primary application of this compound and its analogs in cell culture studies stems from their potent and selective inhibition of glycosidase enzymes. The following table summarizes the inhibitory concentrations (IC50) of various Broussonetine derivatives against a panel of glycosidases. This data is crucial for designing experiments where specific enzyme inhibition is desired.

Compoundα-Glucosidase (rice) IC50 (µM)β-Glucosidase (almonds) IC50 (µM)α-Galactosidase (green coffee bean) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)α-Mannosidase (jack bean) IC50 (µM)β-Mannosidase (snail) IC50 (µM)
This compound analog (E) > 1001.2> 1000.8> 100> 100
Broussonetine B analog (F) > 1002.5> 1001.5> 100> 100
Broussonetinine A > 100> 100> 1000.52.0> 100
Broussonetinine B > 100> 100> 1000.33.5> 100

Data compiled from studies on Broussonetine analogs. Specific data for this compound is limited in publicly available literature; however, the trends observed with closely related compounds are informative.

Signaling Pathways

While direct evidence for this compound is still under investigation, related broussonetine alkaloids have been suggested to activate the PPAR signaling pathway. PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARγ, in particular, has been a therapeutic target for type 2 diabetes. The hypothetical activation of the PPARγ pathway by a this compound analog is depicted below.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broussonetine_A This compound PPARg_RXR PPARγ-RXR Heterodimer Broussonetine_A->PPARg_RXR Activates & Induces Translocation CoR Co-repressor Complex PPARg_RXR->CoR Binding PPARg_RXR_Active Active PPARγ-RXR Heterodimer PPARg_RXR->PPARg_RXR_Active Conformational Change CoR->PPARg_RXR_Active Dissociates PPRE PPRE (PPAR Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Transcription->Metabolic_Regulation Leads to CoA Co-activator Complex PPARg_RXR_Active->PPRE Binds to PPARg_RXR_Active->CoA Recruits

Caption: Hypothetical activation of the PPARγ signaling pathway by this compound.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound in a cell culture model is outlined below. This workflow starts with determining the cytotoxic profile of the compound, followed by functional assays to elucidate its mechanism of action.

Experimental_Workflow Start Start: Obtain This compound Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity 2. Cytotoxicity/Viability Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50/GI50 Cytotoxicity->IC50 Glycosidase_Assay 3. In Vitro/In-Cell Glycosidase Inhibition Assay IC50->Glycosidase_Assay Use non-toxic concentrations Signaling_Analysis 4. Signaling Pathway Analysis (e.g., Western Blot for PPARγ targets) IC50->Signaling_Analysis Use non-toxic concentrations Data_Analysis 6. Data Analysis & Interpretation Glycosidase_Assay->Data_Analysis Functional_Assay 5. Functional Assays (e.g., Glucose Uptake, Lipid Accumulation) Signaling_Analysis->Functional_Assay Functional_Assay->Data_Analysis End End: Conclusion on Cellular Effects Data_Analysis->End

Caption: General experimental workflow for studying this compound in cell culture.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).

Materials:

  • Selected cancer or normal cell line (e.g., MCF-7, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Protocol 2: In-Cell Glycosidase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on a specific glycosidase within a cellular context. This example uses a generic chromogenic substrate.

Materials:

  • Cell line expressing the target glycosidase

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chromogenic substrate for the target glycosidase (e.g., p-nitrophenyl-glycoside)

  • Stop solution (e.g., 0.1 M Na2CO3)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.

    • Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 24 hours). Include a vehicle control.

  • Cell Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 20-50 µg of protein from each cell lysate.

    • Add the chromogenic substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitrophenol).

    • Normalize the absorbance values to the protein concentration.

    • Calculate the percentage of enzyme inhibition relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of PPARγ Target Proteins

Objective: To investigate the effect of this compound on the expression of proteins downstream of the PPARγ signaling pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PPARγ target proteins (e.g., FABP4, CD36) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound as described in Protocol 2.

    • Prepare cell lysates as described in Protocol 2 and determine protein concentrations.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.

    • Compare the protein expression levels between treated and control samples.

Application Notes and Protocols for in vivo Experiments with Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki, has demonstrated potent inhibitory activity against various glycosidases, including α-glucosidase and β-glucosidase. This suggests its potential therapeutic application in metabolic disorders such as type 2 diabetes and in oncology, where aberrant glycosylation is a hallmark of cancer progression. These application notes provide detailed protocols for in vivo evaluation of this compound's anti-diabetic and anti-cancer efficacy, guidance on data interpretation, and an overview of the relevant signaling pathways.

Biological Activity of this compound and Analogs

This compound and its analogs are potent inhibitors of glycosidases. Their inhibitory concentration (IC50) varies depending on the specific enzyme and the stereochemistry of the molecule. The following table summarizes the reported in vitro inhibitory activities of this compound's analogs and related compounds.

CompoundEnzymeSourceIC50 (µM)
(+)-Broussonetine Wβ-GalactosidaseBovine0.03[1]
ent-(+)-Broussonetine Wα-GlucosidaseRice0.047[1]
Broussonetine Mβ-Glucosidase-6.3[2]
10'-epi-Broussonetine Mβ-Glucosidase-0.8[2]
Broussonetine Mβ-Galactosidase-2.3[2]
10'-epi-Broussonetine Mβ-Galactosidase-0.2[2]
ent-Broussonetine Mα-GlucosidaseRice1.2[2]
ent-10'-epi-Broussonetine Mα-GlucosidaseRice1.3[2]
ent-Broussonetine MMaltaseRat Intestinal0.29[2]
ent-10'-epi-Broussonetine MMaltaseRat Intestinal18[2]

Proposed in vivo Anti-Diabetic Studies

The α-glucosidase inhibitory activity of this compound suggests its potential to delay carbohydrate digestion and reduce postprandial hyperglycemia, a key therapeutic strategy in type 2 diabetes.

Animal Model

Streptozotocin (STZ)-induced diabetic mice are a common and appropriate model for type 2 diabetes research.

Experimental Workflow

G cluster_0 Acclimatization & Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimatization (1 week) B Diabetes Induction (Single STZ injection, i.p.) A->B C Blood Glucose Monitoring (Confirm hyperglycemia >250 mg/dL) B->C D Group Allocation (n=8-10/group) C->D E Daily Oral Administration (Vehicle, this compound, Positive Control) D->E F Monitor Body Weight & Food/Water Intake (Weekly) E->F G Fasting Blood Glucose Measurement (Weekly) E->G H Oral Glucose Tolerance Test (OGTT) (Day 21) G->H I Sacrifice & Tissue Collection (Pancreas, Liver, Intestine) H->I J Biochemical Analysis (HbA1c, Insulin, Lipid Profile) I->J K Histopathology of Pancreas I->K cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Carbs Complex Carbohydrates Glucosidase α-Glucosidase Carbs->Glucosidase Digestion AGI This compound (α-Glucosidase Inhibitor) AGI->Glucosidase Inhibition Glucose Glucose Glucosidase->Glucose Release BloodGlucose Blood Glucose Glucose->BloodGlucose Absorption Hyperglycemia Postprandial Hyperglycemia BloodGlucose->Hyperglycemia Reduced Spike cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Cancer Cell Culture (e.g., MCF-7, HepG2) B Subcutaneous Injection of Cells into nude mice A->B C Tumor Growth Monitoring (until palpable) B->C D Group Allocation (n=6-8/group) C->D E Daily Administration (Vehicle, this compound, Positive Control) D->E F Tumor Volume Measurement (Bi-weekly) E->F G Body Weight Monitoring (Bi-weekly) E->G H Sacrifice & Tumor Excision G->H I Tumor Weight Measurement H->I J Histopathology & Immunohistochemistry (e.g., Ki-67, CD31) H->J K Western Blot/RT-PCR of Tumor Lysates H->K cluster_cell Cancer Cell cluster_er_golgi ER/Golgi cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycosidase Glycosidases RTK_improper Improperly Glycosylated Receptor Tyrosine Kinase (RTK) Glycosidase->RTK_improper Altered Glycosylation BroussonetineA This compound BroussonetineA->Glycosidase Inhibition PI3K PI3K RTK_improper->PI3K Reduced Signaling Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibition

References

Broussonetine A: A Versatile Tool for Investigating Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid originally isolated from the branches of Broussonetia kazinoki. As a member of the iminosugar family, it serves as a potent inhibitor of various glycosidases, the enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This inhibitory action makes this compound and its analogs powerful tools for studying carbohydrate metabolism, particularly in the context of metabolic disorders such as type 2 diabetes. By delaying carbohydrate digestion, these compounds can effectively reduce postprandial hyperglycemia, a key factor in the pathophysiology of insulin (B600854) resistance. This document provides detailed protocols for utilizing this compound and its analogs to investigate their effects on glycosidase activity, cellular glucose uptake, and in vivo glucose metabolism.

Mechanism of Action

This compound and its analogs act as competitive inhibitors of glycoside hydrolases, including α-glucosidase and β-galactosidase. Structurally, these iminosugars mimic the transition state of the natural carbohydrate substrates of these enzymes. This structural similarity allows them to bind with high affinity to the active site of the glycosidases, preventing the binding and subsequent cleavage of dietary oligo- and disaccharides. The primary site of action for α-glucosidase inhibitors is the brush border of the small intestine. By inhibiting enzymes like maltase and sucrase, this compound slows the release of glucose from complex carbohydrates, thereby delaying its absorption into the bloodstream. This modulation of glucose absorption leads to a more gradual rise in blood glucose levels after a meal, which can consequently reduce the demand for insulin and improve glycemic control.

Data Presentation: Glycosidase Inhibitory Activity of Broussonetine Analogs

CompoundEnzymeSourceIC50 (µM)Reference
Broussonetine M β-GlucosidaseBovine Liver6.3[1][2]
β-GalactosidaseBovine Liver2.3[1][2]
α-GlucosidaseRice1.2 (for ent-3)[1][2]
MaltaseRat Intestine0.29 (for ent-3)[1][2]
10'-epi-Broussonetine M β-GlucosidaseBovine Liver0.8[1][2]
β-GalactosidaseBovine Liver0.2[1][2]
α-GlucosidaseRice1.3 (for ent-10'-epi-3)[1][2]
MaltaseRat Intestine18 (for ent-10'-epi-3)[1][2]
(+)-Broussonetine W β-GalactosidaseNot Specified0.03[3][4]
enantiomer of (+)-Broussonetine W α-GlucosidaseNot Specified0.047[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α-Glucosidase Inhibition

The primary mechanism by which this compound influences carbohydrate metabolism is through the inhibition of intestinal α-glucosidases. This action has significant downstream effects on glucose homeostasis and insulin signaling.

G cluster_0 Small Intestine Lumen cluster_1 Intestinal Brush Border cluster_2 Enterocyte cluster_3 Bloodstream cluster_4 Pancreas (β-cells) cluster_5 Peripheral Tissues (Muscle, Adipose) Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligo- & Disaccharides Carbohydrates->Oligosaccharides Digestion alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Absorption alpha_Glucosidase->Glucose Hydrolysis Blood_Glucose Blood Glucose GLUT2->Blood_Glucose Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Activates GLUT4_Translocation GLUT4 Translocation Insulin_Receptor->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake BroussonetineA This compound BroussonetineA->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound in the small intestine.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of this compound on α-glucosidase activity.

G start Start prep_reagents Prepare Reagents: - α-Glucosidase solution - pNPG substrate - this compound dilutions - Phosphate (B84403) buffer - Sodium carbonate (stop solution) start->prep_reagents incubation1 Pre-incubate α-Glucosidase with this compound prep_reagents->incubation1 add_substrate Add pNPG substrate to initiate reaction incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Add Sodium Carbonate to stop the reaction incubation2->stop_reaction measure_absorbance Measure absorbance at 405 nm (p-nitrophenol formation) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Experimental Workflow: Cellular Glucose Uptake Assay

This workflow illustrates the procedure for measuring the effect of this compound on glucose uptake in a cell-based model.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound and/or insulin/growth factors seed_cells->treat_cells add_2NBDG Add 2-NBDG (fluorescent glucose analog) treat_cells->add_2NBDG incubate Incubate to allow 2-NBDG uptake add_2NBDG->incubate wash_cells Wash cells to remove extracellular 2-NBDG incubate->wash_cells measure_fluorescence Measure intracellular fluorescence (Plate Reader or Flow Cytometry) wash_cells->measure_fluorescence analyze_data Analyze data to determine changes in glucose uptake measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for cellular glucose uptake assay using 2-NBDG.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

  • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, 50 µL of the this compound dilutions to the sample wells, and 50 µL of phosphate buffer to the control wells.

  • Add 50 µL of the α-glucosidase solution to the sample and control wells. Do not add enzyme to the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 200 mM sodium carbonate to all wells.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro β-Galactosidase Inhibition Assay

Objective: To determine the IC50 of this compound against β-galactosidase.

Materials:

  • β-Galactosidase from bovine liver

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • This compound

  • Sodium phosphate buffer (100 mM, pH 7.3)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same steps as the α-glucosidase inhibition assay, substituting β-galactosidase for α-glucosidase and ONPG for pNPG. The product, o-nitrophenol, can also be measured at 420 nm.

Cellular Glucose Uptake Assay

Objective: To evaluate the effect of this compound on glucose uptake in a relevant cell line (e.g., C2C12 myotubes, 3T3-L1 adipocytes).

Materials:

  • Cell line of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • This compound

  • Insulin (positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to differentiate if necessary (e.g., C2C12 myoblasts to myotubes).

  • Once cells are ready, aspirate the culture medium and wash the cells with warm PBS.

  • Starve the cells in serum-free, low-glucose medium for 2-4 hours.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include wells for a vehicle control and a positive control (e.g., insulin).

  • After the treatment period, add 2-NBDG to a final concentration of 50-100 µM to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow for 2-NBDG uptake.

  • Terminate the uptake by aspirating the medium and washing the cells twice with ice-cold PBS.

  • Add 100 µL of PBS or a suitable lysis buffer to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Normalize the fluorescence readings to the protein concentration in each well if using a lysis buffer.

  • Analyze the data to determine the effect of this compound on basal and insulin-stimulated glucose uptake.

In Vivo Oral Sucrose (B13894) Tolerance Test (OSTT) in Mice

Objective: To assess the in vivo efficacy of this compound in reducing postprandial hyperglycemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sucrose solution (2 g/kg body weight)

  • Vehicle (e.g., water or 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose levels (t=0) from the tail vein.

  • Administer this compound (e.g., 1-50 mg/kg) or vehicle to the mice via oral gavage.

  • After 30 minutes, administer the sucrose solution (2 g/kg) to all mice via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-sucrose administration.

  • Plot the blood glucose levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the effect of this compound on postprandial hyperglycemia.

Conclusion

This compound and its analogs are invaluable chemical probes for the elucidation of carbohydrate metabolism pathways and the development of novel therapeutics for metabolic diseases. The protocols detailed herein provide a framework for researchers to investigate the glycosidase inhibitory properties of these compounds and their subsequent effects on cellular and in vivo glucose homeostasis. The ability to modulate carbohydrate digestion and absorption through targeted enzyme inhibition underscores the therapeutic potential of the Broussonetine family of natural products.

References

Protocol for Testing Broussonetine A on Specific Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid that has demonstrated potent and selective inhibitory activity against various glycosidases. These enzymes play crucial roles in numerous biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and lysosomal function. Dysregulation of glycosidase activity is implicated in several diseases, such as diabetes, lysosomal storage disorders, and viral infections. Consequently, the study of glycosidase inhibitors like this compound is of significant interest for therapeutic development.

This document provides detailed application notes and protocols for testing the inhibitory effects of this compound on four specific glycosidases: α-glucosidase, β-glucosidase, α-mannosidase, and β-mannosidase.

Data Presentation: Inhibitory Activity of Broussonetine Analogues

The inhibitory activity of various Broussonetine analogues against different glycosidases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compoundα-Glucosidase (rice) IC50 (µM)β-Glucosidase IC50 (µM)β-Galactosidase IC50 (µM)α-Mannosidase IC50 (µM)β-Mannosidase
Broussonetine M (ent-3)1.2[1][2]NINI--
10'-epi-Broussonetine M (ent-10'-epi-3)1.3[1][2]NINI--
Broussonetine M (3)NI6.3[1][2]2.3[1][2]NI-
10'-epi-Broussonetine M (10'-epi-3)NI0.8[1][2]0.2[1][2]NI-
(+)-Broussonetine W--0.03[3][4]--
enantiomer of (+)-Broussonetine W0.047[3][4]----
Broussonetine E and F-Strong Inhibition[5]Strong Inhibition[5]-Strong Inhibition[5]
Broussonetinine A and B--Strong Inhibition[5]Strong Inhibition[5]-

NI: No Inhibition (less than 50% at 100 µM) - : Not Determined

Experimental Protocols

The following protocols describe a colorimetric assay for determining the inhibitory activity of this compound against specific glycosidases. The general principle involves the enzymatic hydrolysis of a p-nitrophenyl (pNP) glycoside substrate to produce p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm. The reaction is terminated by the addition of a sodium carbonate solution, which also enhances the color of the p-nitrophenolate ion under alkaline conditions.

General Workflow for Glycosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_broussonetine Prepare this compound Stock Solution add_broussonetine Add this compound Dilutions to Wells prep_broussonetine->add_broussonetine prep_enzyme Prepare Enzyme Stock Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->add_broussonetine prep_stop Prepare Stop Solution add_stop Add Stop Solution prep_stop->add_stop add_broussonetine->add_enzyme Controls: - No Inhibitor - No Enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate incubate->add_stop measure_abs Measure Absorbance at 400-405 nm add_stop->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

Protocol for α-Glucosidase Inhibition Assay

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution of α-glucosidase (e.g., 0.4 U/mL) in phosphate buffer.

    • Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stop solution of sodium carbonate (e.g., 200 mM).

  • Assay in 96-well Plate:

    • Add varying concentrations of this compound solution to the wells of a 96-well plate.[6] For control wells, add buffer instead of the inhibitor.

    • Add the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.[6]

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for 15-20 minutes.[6][7]

    • Terminate the reaction by adding the sodium carbonate solution.[6]

  • Measurement:

    • Measure the absorbance of each well at 400-405 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme + substrate without inhibitor) and Abs_sample is the absorbance of the test sample (enzyme + substrate + inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for β-Glucosidase Inhibition Assay

Materials:

  • This compound

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-Glc)

  • Appropriate buffer (e.g., citrate (B86180) buffer, pH 5.0)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution of β-glucosidase in the appropriate buffer.

    • Prepare a solution of pNP-β-Glc in the same buffer.

    • Prepare a stop solution of sodium carbonate.

  • Assay in 96-well Plate:

    • Follow the same steps as for the α-glucosidase assay, substituting β-glucosidase and pNP-β-Glc. The optimal pH and incubation time may need to be adjusted based on the specific enzyme source.

  • Measurement and Calculation:

    • Measure the absorbance at 400-405 nm and calculate the % inhibition and IC50 value as described for the α-glucosidase assay.

Protocol for α-Mannosidase Inhibition Assay

Materials:

  • This compound

  • α-Mannosidase (e.g., from Jack Beans)

  • p-Nitrophenyl-α-D-mannopyranoside (pNP-α-Man)

  • Appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution of α-mannosidase in the appropriate buffer.

    • Prepare a solution of pNP-α-Man in the same buffer.

    • Prepare a stop solution of sodium carbonate.

  • Assay in 96-well Plate:

    • Follow the general procedure outlined for the α-glucosidase assay, using α-mannosidase and pNP-α-Man as the enzyme and substrate, respectively. The buffer pH and incubation conditions should be optimized for α-mannosidase activity.

  • Measurement and Calculation:

    • Measure the absorbance at 400-405 nm and calculate the % inhibition and IC50 value as previously described.

Protocol for β-Mannosidase Inhibition Assay

Materials:

  • This compound

  • β-Mannosidase

  • p-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man)

  • Appropriate buffer (e.g., citrate-phosphate buffer, pH 6.0)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution of β-mannosidase in the appropriate buffer.

    • Prepare a solution of pNP-β-Man in the same buffer.

    • Prepare a stop solution of sodium carbonate.

  • Assay in 96-well Plate:

    • Follow the general protocol, substituting β-mannosidase and pNP-β-Man. Adjust buffer and incubation conditions as necessary for the specific enzyme.

  • Measurement and Calculation:

    • Measure the absorbance at 400-405 nm and calculate the % inhibition and IC50 value as described in the previous sections.

Signaling Pathway and Logical Relationships

The inhibition of glycosidases by this compound has implications for various cellular processes. For instance, α-glucosidase inhibitors are known to delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in managing type 2 diabetes. The logical relationship for this therapeutic application is depicted below.

G cluster_pathway Therapeutic Rationale of α-Glucosidase Inhibition carbs Dietary Carbohydrates alpha_glucosidase α-Glucosidase in Small Intestine carbs->alpha_glucosidase Hydrolysis glucose Glucose Absorption hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia diabetes Type 2 Diabetes Complications hyperglycemia->diabetes broussonetine This compound broussonetine->alpha_glucosidase Inhibits alpha_glucosidase->glucose Enables

Caption: Rationale for α-glucosidase inhibition by this compound in managing hyperglycemia.

References

Application Notes and Protocols: Investigating Broussonetine A in Endoplasmic Reticulum (ER) Stress and Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations to the ER environment can lead to an accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, small molecules that can modulate ER stress and promote proper protein folding are of significant therapeutic interest.

Broussonetine A is a naturally occurring pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki. While it has been primarily characterized as a glycosidase inhibitor, its potential role in the broader context of protein processing, ER stress, and protein folding remains a nascent and compelling area of investigation. As a glycosidase inhibitor, this compound has the potential to influence the glycoprotein (B1211001) quality control system within the ER, a key component of the protein folding machinery.

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound on ER stress and protein folding. The methodologies detailed herein will enable the characterization of this compound's potential as a chemical chaperone and its impact on the key signaling pathways of the UPR.

Background: ER Stress and the Unfolded Protein Response (UPR)

The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring proteostasis.

UPR_Signaling_Pathways

Quantitative Data on this compound (Illustrative)

As of the current literature, there is a notable absence of direct quantitative data on the effects of this compound on ER stress markers and protein folding. The following tables are provided as illustrative examples of how data generated from the subsequent protocols could be presented.

Table 1: Effect of this compound on ER Stress Marker Protein Expression (Example)

TreatmentConcentration (µM)GRP78/BiP (Fold Change)p-PERK/PERK (Fold Change)p-IRE1α/IRE1α (Fold Change)ATF6 (cleaved) (Fold Change)CHOP (Fold Change)
Vehicle Control-1.00 ± 0.051.00 ± 0.081.00 ± 0.061.00 ± 0.071.00 ± 0.10
Tunicamycin2.53.50 ± 0.214.20 ± 0.353.80 ± 0.292.90 ± 0.225.60 ± 0.45
This compound11.20 ± 0.091.10 ± 0.071.15 ± 0.081.05 ± 0.061.10 ± 0.09
This compound101.80 ± 0.151.50 ± 0.121.60 ± 0.141.30 ± 0.111.40 ± 0.13
This compound + Tunicamycin10 + 2.52.10 ± 0.182.50 ± 0.202.30 ± 0.191.80 ± 0.153.20 ± 0.28

Table 2: Effect of this compound on ER Stress-Related Gene Expression (Example)

TreatmentConcentration (µM)HSPA5 (BiP) (Fold Change)ERN1 (IRE1α) (Fold Change)ATF4 (Fold Change)XBP1s (Fold Change)DDIT3 (CHOP) (Fold Change)
Vehicle Control-1.00 ± 0.081.00 ± 0.071.00 ± 0.091.00 ± 0.061.00 ± 0.12
Tunicamycin2.54.10 ± 0.332.80 ± 0.215.20 ± 0.416.50 ± 0.557.80 ± 0.62
This compound11.15 ± 0.101.05 ± 0.081.10 ± 0.091.08 ± 0.071.12 ± 0.10
This compound101.60 ± 0.141.30 ± 0.111.50 ± 0.131.40 ± 0.121.55 ± 0.14
This compound + Tunicamycin10 + 2.52.50 ± 0.221.90 ± 0.163.10 ± 0.253.80 ± 0.314.50 ± 0.39

Table 3: Effect of this compound on Protein Aggregation (Example)

TreatmentConcentration (µM)Thioflavin T Fluorescence (Arbitrary Units)% Inhibition of Aggregation
Negative Control (Native Protein)-150 ± 12-
Positive Control (Aggregated Protein)-2500 ± 1800%
This compound12200 ± 15012%
This compound101500 ± 11040%
This compound100800 ± 6568%

Experimental Protocols

Protocol 1: Analysis of ER Stress Markers by Western Blot

This protocol details the detection of key UPR-associated proteins to assess the activation state of the IRE1, PERK, and ATF6 pathways.

Western_Blot_Workflow

Materials:

  • Cell culture reagents

  • This compound

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting GRP78/BiP, PERK, p-PERK, IRE1α, p-IRE1α, ATF6, CHOP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, a positive control for ER stress (e.g., Tunicamycin), and a combination of both. Include a vehicle-treated control group.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Protocol 2: Analysis of ER Stress Gene Expression by RT-qPCR

This protocol allows for the quantification of mRNA levels of UPR target genes.

RT_qPCR_Workflow

Materials:

  • Cell culture reagents and treatments as in Protocol 1.

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (HSPA5, ERN1, ATF4, XBP1s, DDIT3) and a reference gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in Protocol 1.

    • Extract total RNA from the cells using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform qPCR using a real-time PCR system.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Protocol 3: Thioflavin T (ThT) Assay for Protein Aggregation

This in vitro assay is used to monitor the kinetics of protein aggregation and to screen for potential inhibitors.

ThT_Assay_Workflow

Materials:

  • Purified protein prone to aggregation (e.g., α-synuclein, amyloid-beta)

  • This compound

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation:

    • Prepare a stock solution of the protein of interest in the appropriate buffer.

    • Prepare a working solution of ThT in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the protein solution to each well.

    • Add different concentrations of this compound to the respective wells. Include a vehicle control.

    • Add the ThT working solution to all wells.

  • Measurement:

    • Place the plate in a plate reader set to 37°C with intermittent shaking.

    • Measure the ThT fluorescence at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Analyze the lag time, maximum fluorescence, and slope of the curves to determine the effect of this compound on protein aggregation kinetics.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial investigation into the role of this compound in ER stress and protein folding. Given the established role of glycosidase inhibitors in modulating glycoprotein processing within the ER, it is plausible that this compound could exert significant effects on the UPR and act as a chemical chaperone. The successful application of these methods will not only elucidate the molecular mechanisms of this compound but also potentially validate it as a novel therapeutic lead for a range of protein misfolding diseases. Future studies could expand on these findings by utilizing in vivo models of diseases characterized by ER stress to assess the therapeutic efficacy of this compound.

Application Notes and Protocols: Development of Broussonetine A Analogues for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetines are a class of polyhydroxylated pyrrolidine (B122466) alkaloids, a subgroup of iminosugars, first isolated from the branches of Broussonetia kazinoki SIEB.[1][2] These natural products and their synthetic analogues have garnered significant interest in the scientific community due to their potent and often selective inhibition of various glycosidases.[2][3] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in a myriad of biological processes. The dysregulation of glycosidase activity is implicated in the pathophysiology of numerous diseases, including cancer, viral infections like HIV, metabolic disorders such as type 2 diabetes, and lysosomal storage diseases.[2][4]

This document provides a comprehensive overview of the development of Broussonetine A analogues as potential therapeutic agents. It includes detailed protocols for their synthesis and evaluation, a summary of their biological activities with quantitative data, and illustrations of their proposed mechanisms of action.

Synthesis of this compound Analogues

A versatile and commonly employed strategy for the synthesis of this compound analogues, such as Broussonetine M, involves the use of sugar-derived cyclic nitrones.[2][5] This approach allows for the stereocontrolled construction of the polyhydroxylated pyrrolidine core, while the diverse side chains can be introduced via reactions like cross-metathesis (CM) and Keck asymmetric allylation.[5][6]

General Synthetic Workflow

The synthesis typically begins with a readily available carbohydrate, such as D-arabinose, which is converted into a cyclic nitrone.[5] The side chain is synthesized separately and then coupled with the pyrrolidine core, followed by deprotection to yield the final Broussonetine analogue.

G A Starting Carbohydrate (e.g., D-Arabinose) B Cyclic Nitrone Formation A->B Multiple Steps D Coupling Reaction (e.g., Cross-Metathesis) B->D C Side Chain Synthesis (e.g., via Keck Asymmetric Allylation) C->D E Deprotection D->E F This compound Analogue E->F

Caption: General synthetic workflow for this compound analogues.

Therapeutic Applications and Mechanisms of Action

This compound analogues have shown promise in several therapeutic areas, primarily due to their ability to inhibit specific glycosidases.

Cancer Therapy

Certain Broussonetine analogues, such as Broussonetine E, F, and G, have demonstrated potential as antitumor agents.[2] Glycosidases are involved in the post-translational modification of glycoproteins, which are crucial for cancer cell signaling, adhesion, and metastasis.[4] Inhibition of these enzymes can disrupt these processes and induce apoptosis.

G cluster_cell Cancer Cell BA This compound Analogue Glyco Glycosidase (e.g., α-glucosidase) BA->Glyco Inhibits UPR Unfolded Protein Response (UPR) Activation Glyco->UPR Disruption of glycoprotein folding leads to ER_Stress ER Stress UPR->ER_Stress Caspase Caspase Activation ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed anti-cancer mechanism of this compound analogues.

Anti-HIV Activity

Broussonetine analogues have also been suggested to possess anti-HIV properties.[2] The envelope glycoproteins of HIV, gp120 and gp41, are heavily glycosylated, and these glycans are essential for proper protein folding and immune evasion. Inhibition of host cell glycosidases can lead to misfolded viral glycoproteins, rendering the virus non-infectious.

Metabolic Diseases (Type 2 Diabetes)

The enantiomers of some broussonetines have shown potent and selective inhibition of α-glucosidases, such as intestinal maltase.[3][5][7] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, Broussonetine analogues can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.[2]

G cluster_intestine Small Intestine BA This compound Analogue AlphaGlu α-Glucosidase (e.g., Maltase) BA->AlphaGlu Inhibits Glucose Glucose AlphaGlu->Glucose Hydrolyzes to Carbs Complex Carbohydrates Carbs->AlphaGlu Substrate Absorption Glucose Absorption Glucose->Absorption

Caption: Proposed anti-diabetic mechanism of this compound analogues.

Lysosomal Storage Disorders (Gaucher Disease)

Broussonetine analogues are being explored as pharmacological chaperones for lysosomal storage disorders like Gaucher disease.[5] This disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase) and the accumulation of its substrate, glucosylceramide.[5] Some iminosugars can act as chemical chaperones, binding to the misfolded GCase in the endoplasmic reticulum, stabilizing it, and facilitating its transport to the lysosome where it can exert its function.[1]

G cluster_cell Patient Cell (Gaucher Disease) cluster_er Endoplasmic Reticulum cluster_lysosome Lysosome Misfolded_GCase Misfolded GCase BA This compound Analogue Misfolded_GCase->BA Binds to Complex GCase-Analogue Complex BA->Complex Functional_GCase Functional GCase Complex->Functional_GCase Trafficking & Release GlcCer Glucosylceramide Functional_GCase->GlcCer Acts on Breakdown Substrate Breakdown GlcCer->Breakdown

Caption: Mechanism of this compound analogues as chemical chaperones.

Experimental Protocols

Protocol 1: Synthesis of Broussonetine M Analogue

This protocol is a generalized procedure based on the synthesis of Broussonetine M.[5]

Materials:

  • D-arabinose derived cyclic nitrone

  • Grubbs' second-generation catalyst

  • (S)-BINOL

  • Titanium(IV) isopropoxide

  • Allyltrimethylsilane (B147118)

  • Palladium on carbon (10%)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Synthesis of the Pyrrolidine Core: Prepare the D-arabinose-derived cyclic nitrone from D-arabinose according to established literature procedures.

  • Synthesis of the Side Chain: a. Synthesize the required aldehyde precursor for the side chain. b. Perform a Keck asymmetric allylation using (S)-BINOL and titanium(IV) isopropoxide with allyltrimethylsilane to introduce the chiral alcohol.

  • Cross-Metathesis: a. Dissolve the pyrrolidine core and the side chain alcohol in dry dichloromethane. b. Add Grubbs' second-generation catalyst and stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC). c. Purify the coupled product by flash chromatography.

  • Deprotection: a. Dissolve the protected Broussonetine M analogue in a suitable solvent (e.g., methanol/water). b. Add palladium on carbon (10%) and hydrogenate the mixture under a hydrogen atmosphere to remove protecting groups. c. Filter the catalyst and concentrate the filtrate under reduced pressure. d. Purify the final Broussonetine M analogue by HPLC.

Protocol 2: Glycosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound analogues against various glycosidases.[5]

Materials:

  • This compound analogue stock solution (in buffer or DMSO)

  • Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)

  • p-Nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Appropriate buffer solution (optimal pH for the specific enzyme)

  • Sodium carbonate solution (400 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound analogue in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the this compound analogue to the wells. Include a control well with buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNP-glycoside substrate to each well.

  • Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the analogue and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound analogues on cancer cell lines.[8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound analogue stock solution (in sterile DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogue in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the analogue. Include control wells with medium and vehicle (e.g., DMSO) only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 4: In Vivo Efficacy in a Cancer Xenograft Model

This is a general protocol for assessing the antitumor activity of a this compound analogue in a mouse xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound analogue formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound analogue to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to evaluate the efficacy of the analogue.

Protocol 5: In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes

This protocol provides a general framework for evaluating the anti-diabetic effects of a this compound analogue in a db/db mouse model.[11][12]

Materials:

  • db/db mice (a genetic model of type 2 diabetes)

  • This compound analogue formulated for oral administration

  • Glucometer and test strips

  • Equipment for oral glucose tolerance test (OGTT)

Procedure:

  • Acclimatize the db/db mice and measure baseline parameters such as body weight, fasting blood glucose, and food and water intake.

  • Randomize the mice into treatment and control groups.

  • Administer the this compound analogue to the treatment group daily via oral gavage for a specified period (e.g., 4-8 weeks). The control group receives the vehicle.

  • Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). a. Fast the mice overnight. b. Administer an oral glucose load. c. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • At the end of the study, collect blood samples for analysis of HbA1c and insulin (B600854) levels. Pancreatic tissue can be collected for histological analysis.

  • Compare the metabolic parameters between the treatment and control groups.

Protocol 6: Assessment of Chemical Chaperone Activity in Gaucher Disease Fibroblasts

This protocol describes how to assess the ability of a this compound analogue to increase GCase activity in patient-derived fibroblasts.[5][13][14]

Materials:

  • Gaucher disease patient-derived fibroblasts (with known GBA1 mutations)

  • Cell culture reagents

  • This compound analogue

  • Cell lysis buffer

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Sodium taurocholate

  • Fluorescence plate reader

Procedure:

  • Culture the Gaucher patient fibroblasts in a multi-well plate.

  • Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 3-5 days). Include untreated control wells.

  • After the incubation period, wash the cells with PBS and lyse them.

  • Determine the protein concentration of each cell lysate.

  • To measure GCase activity, incubate a portion of the cell lysate with the 4-MUG substrate in a buffer containing sodium taurocholate (to inhibit non-lysosomal β-glucosidases) at an acidic pH (e.g., pH 5.2).

  • Incubate the reaction at 37°C for a defined time.

  • Stop the reaction by adding a high pH stop buffer.

  • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorescence plate reader.

  • Calculate the GCase activity and normalize it to the protein concentration.

  • Compare the GCase activity in the treated cells to the untreated control cells to determine the fold-increase in enzyme activity.

Data Summary

The following tables summarize the quantitative data on the glycosidase inhibitory activity of various this compound analogues.

Table 1: Glycosidase Inhibitory Activity (IC50, µM) of Broussonetine M and its Analogues [3][5][7]

Compoundα-Glucosidase (rice)β-Glucosidase (bovine liver)α-Galactosidase (green coffee bean)β-Galactosidase (bovine liver)Maltase (rat intestinal)
Broussonetine M NI6.3NI2.3NI
ent-Broussonetine M 1.2NININI0.29
10'-epi-Broussonetine M NI0.8NI0.2NI
ent-10'-epi-Broussonetine M 1.3NININI18

NI: No Inhibition

Table 2: Glycosidase Inhibitory Activity (IC50, µM) of Broussonetine W and its Analogues [15][16]

Compoundα-Glucosidase (rice)β-Glucosidase (bovine liver)β-Galactosidase (bovine liver)β-Glucuronidase (E. coli)
(+)-Broussonetine W NI0.120.033.3
ent-(−)-Broussonetine W 0.047NININI

NI: No Inhibition

Conclusion

This compound analogues represent a promising class of iminosugars with significant therapeutic potential. Their ability to selectively inhibit various glycosidases makes them attractive candidates for the development of novel drugs for cancer, HIV, type 2 diabetes, and lysosomal storage disorders. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the further investigation and optimization of these remarkable compounds. Further studies are warranted to fully elucidate their in vivo efficacy, safety profiles, and detailed mechanisms of action in various disease models.

References

Broussonetine A: Application Notes for Investigating its Therapeutic Potential in Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid belonging to the iminosugar class of compounds. Structurally similar compounds, such as other broussonetine analogues, have demonstrated notable inhibitory activity against glycosidase enzymes, suggesting a potential therapeutic application in metabolic diseases like type 2 diabetes. The primary mechanism of action for such inhibitors is the delay of carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. Furthermore, related compounds have been shown to influence key cellular signaling pathways involved in glucose metabolism, such as the PI3K/Akt and AMPK pathways.

These application notes provide a comprehensive overview of the methodologies required to investigate the potential of this compound as a therapeutic agent for diabetes. Due to a lack of specific published data on this compound's direct effects on glucose uptake, signaling pathways, and in vivo efficacy, this document presents established protocols and data for closely related broussonetine analogues to serve as a foundational guide for future research.

Data Presentation: Glycosidase Inhibitory Activity of Broussonetine Analogues

CompoundEnzymeIC50 (µM)Source
ent-Broussonetine M Rice α-glucosidase1.2[1][2][3][4][5]
Rat intestinal maltase0.29[1][2][3][4][5]
ent-10'-epi-Broussonetine M Rice α-glucosidase1.3[1][2][3][4][5]
Broussonetine M β-glucosidase6.3[1][2][3][4][5]
β-galactosidase2.3[1][2][3][4][5]
10'-epi-Broussonetine M β-glucosidase0.8[1][2][3][4][5]
β-galactosidase0.2[1][2][3][4][5]
(+)-Broussonetine W enantiomer α-glucosidase0.047[1][2]
(+)-Broussonetine W β-galactosidase0.03[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-diabetic potential of this compound. These are established methodologies that would require optimization for the specific compound.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of varying concentrations of this compound to the wells.

  • Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG (1 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 (1 M).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol measures the effect of this compound on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose

  • This compound

  • Insulin (B600854) (positive control)

  • Scintillation cocktail and counter

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS until confluent.

  • Induce differentiation into myotubes by switching to DMEM with 2% FBS.

  • Serum-starve the differentiated myotubes for 18 hours.

  • Treat the cells with varying concentrations of this compound or insulin (100 nM) in KRH buffer for 15 minutes.

  • Add 2-deoxy-D-[3H]glucose and incubate for 5 minutes.

  • Wash the cells four times with ice-cold KRH buffer.

  • Lyse the cells with 0.05 N NaOH.

  • Measure the radioactivity using a liquid scintillation counter.

  • Quantify the glucose uptake relative to the total protein content.

Protocol 3: Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways.

Materials:

  • Cell line (e.g., L6 myotubes, HepG2 hepatocytes)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-Akt, Total Akt, p-AMPK, Total AMPK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells on ice and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vivo Study in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol evaluates the in vivo anti-diabetic efficacy of this compound in a chemically-induced diabetic animal model.

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Metformin (positive control)

  • Glucometer and test strips

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer.

  • Confirm diabetes by measuring blood glucose levels (≥ 15 mM).

  • Divide the diabetic rats into groups: vehicle control, this compound (various doses), and metformin.

  • Administer the treatments orally once daily for a specified period (e.g., 4 weeks).

  • Monitor body weight and fasting blood glucose levels regularly.

  • At the end of the study, perform an oral glucose tolerance test (OGTT).

  • Collect blood and tissues for further biochemical and histological analysis.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway Broussonetine_A This compound IRS IRS Broussonetine_A->IRS ? PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt +P Akt Akt GSK3b GSK3β pAkt->GSK3b inhibits GLUT4 GLUT4 Translocation pAkt->GLUT4 pGSK3b p-GSK3β (inactive) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: PI3K/Akt signaling pathway and potential influence of this compound.

AMPK_Signaling_Pathway Broussonetine_A This compound AMP_ATP ↑ AMP/ATP ratio Broussonetine_A->AMP_ATP ? LKB1 LKB1 AMP_ATP->LKB1 pAMPK p-AMPK LKB1->pAMPK +P AMPK AMPK ACC ACC pAMPK->ACC inhibits CPT1 CPT1 pAMPK->CPT1 GLUT4 GLUT4 Translocation pAMPK->GLUT4 pACC p-ACC (inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: AMPK signaling pathway and potential activation by this compound.

Experimental Workflow

Experimental_Workflow In_Vitro In Vitro Studies Glucosidase_Assay α-Glucosidase Inhibition Assay In_Vitro->Glucosidase_Assay Glucose_Uptake Glucose Uptake Assay (L6 Myotubes) In_Vitro->Glucose_Uptake Western_Blot Western Blot (p-Akt, p-AMPK) In_Vitro->Western_Blot Analysis Data Analysis & Interpretation Glucosidase_Assay->Analysis Glucose_Uptake->Analysis Western_Blot->Analysis In_Vivo In Vivo Studies STZ_Model STZ-Induced Diabetic Rat Model In_Vivo->STZ_Model Treatment This compound Treatment STZ_Model->Treatment Monitoring Monitor Blood Glucose & Weight Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT OGTT->Analysis

Caption: Experimental workflow for evaluating this compound's anti-diabetic potential.

Conclusion

The structural similarity of this compound to other known glycosidase inhibitors strongly suggests its potential as a therapeutic agent for diabetes. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to generate specific quantitative data for this compound and to fully elucidate its role in modulating glucose metabolism through the PI3K/Akt and AMPK signaling pathways. Successful outcomes from these studies could pave the way for the development of this compound as a novel anti-diabetic drug.

References

Uncharted Territory: Investigating the Anti-Cancer Potential of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

While Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki Sieb, is recognized as a glycosidase inhibitor, its direct anti-cancer applications remain a nascent and largely unexplored area of research.[1] Active compounds from the Broussonetia genus have shown general antitumor properties, and the broader family of Broussonetines has been noted for potential therapeutic applications in diseases including cancer.[2][3] However, specific studies detailing the mechanism of action, effects on cancer cell lines, and relevant signaling pathways for this compound are not extensively documented in current scientific literature.

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in pioneering the investigation of this compound as a potential anti-cancer agent. It provides a series of detailed, generalized protocols and application notes that can be adapted to systematically evaluate its anti-cancer properties.

Application Notes: A Roadmap for Investigation

To rigorously assess the anti-cancer potential of this compound, a multi-faceted approach is recommended. The following application notes outline a logical progression of experiments from initial cytotoxicity screening to more in-depth mechanistic studies.

Initial Cytotoxicity Screening

The first step is to determine if this compound exhibits cytotoxic effects against a panel of cancer cell lines. A colorimetric assay, such as the MTT assay, is a standard and reliable method for this initial screening. This will establish a dose-dependent response and determine the half-maximal inhibitory concentration (IC50) for various cancer cell types. It is also crucial to include a non-cancerous cell line to assess for selective toxicity.

Apoptosis Induction Analysis

Should this compound demonstrate cytotoxicity, the next critical step is to determine if cell death occurs via apoptosis, a programmed and controlled mechanism. This can be investigated through several well-established methods:

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of this pathway.

  • Western Blot Analysis: The cleavage of key proteins such as PARP (Poly (ADP-ribose) polymerase) is a hallmark of apoptosis and can be readily detected by western blotting.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometric analysis of DNA content in cells stained with a fluorescent dye like propidium iodide can reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, indicating any potential cell cycle arrest induced by this compound.

Investigation of Signaling Pathways

Understanding the molecular mechanisms underlying the effects of this compound is crucial for its development as a therapeutic agent. Based on its known activity as a glycosidase inhibitor and the common pathways dysregulated in cancer, several signaling pathways are pertinent to investigate:

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival.

The modulation of key proteins within these pathways (e.g., phosphorylation status of Akt, ERK) can be assessed by western blotting.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments outlined in the application notes. These should be optimized for the specific cell lines and experimental conditions used.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line(s) of interest and a non-cancerous control cell line

  • This compound (stock solution of known concentration)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line(s)

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7Breast CancerData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
HEK293Normal KidneyData to be determinedN/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: Hypothetical Apoptosis Analysis of Cancer Cells Treated with this compound (IC50 concentration)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
ControlData to be determinedData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determinedData to be determined

Visualizing Workflows and Pathways

Diagrams are essential for illustrating experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation start Select Cancer and Normal Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway animal Animal Model Studies pathway->animal efficacy Evaluate Anti-tumor Efficacy animal->efficacy

Caption: General workflow for evaluating the anti-cancer potential of this compound.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BroussonetineA This compound Glycosidase Glycosidase BroussonetineA->Glycosidase Inhibits Apoptosis Apoptosis (Induction) BroussonetineA->Apoptosis ? PI3K PI3K Glycosidase->PI3K ? ERK ERK Glycosidase->ERK ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

While the direct anti-cancer effects of this compound are yet to be established, its known biological activity as a glycosidase inhibitor presents an intriguing starting point for investigation. The protocols and frameworks provided here offer a comprehensive guide for researchers to embark on this exploratory journey, potentially unveiling a novel natural compound for the advancement of cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Broussonetine A Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Broussonetine A and its analogues. The information is presented in a question-and-answer format to offer direct and practical solutions to specific experimental issues.

I. General Synthetic Strategy Overview

The chemical synthesis of this compound and its analogues, such as Broussonetine M, typically involves a convergent approach. A common strategy relies on the coupling of a protected polyhydroxylated pyrrolidine (B122466) core with a long alkyl side chain. Key reactions in this process include a Grignard reaction to form the pyrrolidine ring with an initial part of the side chain, a cross-metathesis (CM) reaction to append the remainder of the side chain, and subsequent reduction and deprotection steps to yield the final product.[1][2]

A generalized workflow for the synthesis of a Broussonetine analogue is depicted below:

Broussonetine_A_Synthesis_Workflow Start Sugar-derived Cyclic Nitrone Grignard Grignard Reaction Start->Grignard Hydroxylamine (B1172632) Unstable Hydroxylamine Intermediate Grignard->Hydroxylamine Reduction_Protection Reduction & N-Protection (e.g., Cbz) Hydroxylamine->Reduction_Protection Pyrrolidine Protected Pyrrolidine with Partial Side Chain Reduction_Protection->Pyrrolidine CM Cross-Metathesis (Grubbs Catalyst) Pyrrolidine->CM Side_Chain_Alcohol Side Chain Alcohol (via Asymmetric Synthesis) Side_Chain_Alcohol->CM Coupled_Product Coupled Product (Z/E Mixture) CM->Coupled_Product Reduction_Deprotection Hydrogenation & Deprotection Coupled_Product->Reduction_Deprotection End Broussonetine Analogue Reduction_Deprotection->End

A generalized workflow for Broussonetine analogue synthesis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and its analogues.

Grignard Reaction

The addition of a Grignard reagent to a sugar-derived cyclic nitrone is a crucial step for establishing the stereochemistry of the pyrrolidine ring and introducing the initial part of the side chain.[1]

Q1: The yield of the Grignard addition is low, and multiple side products are observed. What are the potential causes and solutions?

A1:

  • Instability of the Hydroxylamine Product: The resulting N-substituted hydroxylamine is often chemically unstable and prone to decomposition.[1] It is recommended to use the crude hydroxylamine directly in the subsequent reduction step without purification.[1]

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and solvents are anhydrous. The quality of the magnesium turnings is also critical; use fresh, shiny turnings or activate them with iodine or 1,2-dibromoethane.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. Slow, dropwise addition of the Grignard reagent to the nitrone solution is crucial to control the reaction exotherm.

  • Diastereoselectivity Issues: While the addition to sugar-derived nitrones often proceeds with high diastereoselectivity, this can be influenced by the specific substrate and Grignard reagent used. If a mixture of diastereomers is obtained, purification may be necessary after the subsequent reduction and protection steps.

ParameterRecommendationRationale
Hydroxylamine Intermediate Use crude product immediately in the next step.High instability leads to decomposition upon purification attempts.[1]
Reagent Quality Use freshly prepared Grignard reagent and anhydrous solvents.Grignard reagents are readily quenched by protic sources.
Reaction Temperature Maintain low temperature (e.g., 0 °C to -78 °C) during addition.Minimizes side reactions and improves selectivity.
Addition Rate Add Grignard reagent slowly to the nitrone solution.Controls the exothermic nature of the reaction.
Cross-Metathesis (CM) Reaction

The cross-metathesis reaction, typically employing a Grubbs-type catalyst, is used to couple the N-protected pyrrolidine intermediate with the long-chain alcohol precursor.

Q2: The cross-metathesis reaction gives a low to moderate yield (e.g., around 43% as reported for Broussonetine M synthesis).[1] How can the yield be improved?

A2:

  • Catalyst Choice and Loading: The choice of Grubbs catalyst (First, Second, or Third Generation, or Hoveyda-Grubbs catalysts) is critical and substrate-dependent. For polyhydroxylated and sterically hindered substrates, a more robust catalyst like Grubbs II or a Hoveyda-Grubbs catalyst is often preferred. Catalyst loading may need to be optimized; while higher loading can increase conversion, it also increases cost and potential for side reactions.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon) as the catalyst is sensitive to oxygen. The choice of solvent (typically dichloromethane (B109758) or toluene) and reaction temperature can also significantly impact the yield.

  • Formation of Z/E Mixtures: The cross-metathesis reaction often produces an inseparable mixture of Z and E isomers.[1] This is generally acceptable as the double bond is hydrogenated in a subsequent step.

  • Side Reactions: Homocoupling of the starting alkenes is a common side reaction that competes with the desired cross-metathesis. Using a slight excess of one of the coupling partners can sometimes favor the cross-product. Catalyst decomposition can also lead to lower yields.

ParameterRecommendationRationale
Catalyst Screen different generations of Grubbs or Hoveyda-Grubbs catalysts.Catalyst activity and stability are crucial for challenging substrates.
Atmosphere Maintain a strict inert atmosphere (e.g., Argon).Grubbs catalysts are sensitive to oxygen.
Stoichiometry Experiment with a slight excess of one olefin partner.Can favor the desired cross-coupling over homocoupling.
Product Expect a Z/E mixture of the coupled product.The subsequent hydrogenation step will saturate the double bond.[1]
Protecting Group Strategy and Deprotection

Protecting groups are essential to mask reactive functional groups, particularly the nitrogen of the pyrrolidine ring and hydroxyl groups. The benzyloxycarbonyl (Cbz) group is a common choice for protecting the pyrrolidine nitrogen.[1]

Q3: What are the common issues encountered during the deprotection of the Cbz group in the final step?

A3:

  • Incomplete Deprotection: Standard hydrogenolysis conditions (H₂ gas, Pd/C catalyst) are typically effective. However, catalyst poisoning or insufficient reaction time can lead to incomplete deprotection. Ensure the catalyst is active and allow for sufficient reaction time, monitoring by TLC or LC-MS.

  • Side Reactions during Hydrogenolysis: While hydrogenolysis is generally a clean reaction, over-reduction of other functional groups can occur if not carefully controlled. In the case of Broussonetine synthesis, this step often simultaneously reduces the double bond from the cross-metathesis.[1]

  • Alternative Deprotection Methods: If hydrogenolysis is problematic (e.g., due to the presence of other reducible functional groups), alternative methods for Cbz removal can be considered, such as using HBr in acetic acid or transfer hydrogenation.

Protecting_Group_Logic Protect Protection of Pyrrolidine Nitrogen Cbz Cbz Group Protect->Cbz CM_Stability Stable during Cross-Metathesis Cbz->CM_Stability Deprotect Deprotection CM_Stability->Deprotect Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Deprotect->Hydrogenolysis Final_Product Free Amine in Final Product Hydrogenolysis->Final_Product

Logic diagram for the use of the Cbz protecting group.
Purification

The purification of the final this compound product and its intermediates can be challenging due to their high polarity and potential for diastereomeric mixtures.

Q4: What are the recommended methods for purifying this compound and its precursors?

A4:

  • Intermediates: Protected intermediates can often be purified using standard silica (B1680970) gel column chromatography.

  • Final Product: The final, deprotected product is typically a polar, polyhydroxylated amine. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice for the final purification.

  • HPLC Conditions: A C18 column is commonly used with a mobile phase gradient of water and methanol (B129727) or acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic amine.

  • Diastereomer Separation: If diastereomers are present, their separation can be challenging. Preparative HPLC with optimized gradient conditions may be required.

StageRecommended Purification MethodTypical Conditions
Protected Intermediates Silica Gel Column ChromatographyGradient elution with hexanes/ethyl acetate (B1210297) or dichloromethane/methanol.
Final Product Reversed-Phase Preparative HPLCC18 column; Water/Methanol or Water/Acetonitrile gradient with 0.1% TFA.
Diastereomeric Mixtures Preparative HPLCOptimization of gradient and flow rate may be necessary for separation.

III. Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of a Broussonetine analogue?

A: The overall yields are often modest due to the multi-step nature of the synthesis. For example, the synthesis of Broussonetine M has been reported with an overall yield of 28% over five linear steps from the starting D-arabino-nitrone.[1] The total synthesis of (+)-broussonetine W has been achieved in 11 steps with a 31% overall yield.[3]

Q: Are there alternative strategies to the cross-metathesis reaction for introducing the side chain?

A: Yes, while cross-metathesis is a common and powerful tool, other methods such as Wittig reactions or the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to an aldehyde precursor on the pyrrolidine ring can also be employed to construct the side chain. The choice of method depends on the specific functional groups present in the desired side chain.

Q: How can I confirm the stereochemistry of the newly formed chiral centers?

A: The stereochemistry is typically determined by a combination of factors. The use of a chiral starting material (like a sugar-derived nitrone) sets the initial stereocenters. The diastereoselectivity of subsequent reactions, such as the Grignard addition, is often high. The final confirmation of the relative and absolute stereochemistry is usually achieved through detailed NMR spectroscopic analysis (e.g., NOE experiments) and comparison to literature data for the natural product or related compounds.[1]

IV. Experimental Protocols

Representative Protocol for the Synthesis of a Broussonetine M Precursor

The following is a representative, generalized protocol based on the synthesis of Broussonetine M.[1]

Step 1: Grignard Addition to D-arabino-nitrone

  • To a solution of the D-arabino-nitrone in anhydrous THF at 0 °C under an argon atmosphere, slowly add the Grignard reagent (prepared from the corresponding bromoalkene).

  • Stir the reaction mixture for 30 minutes at 0 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude hydroxylamine product is used in the next step without further purification due to its instability.[1]

Step 2: Reduction of Hydroxylamine and N-Cbz Protection

  • To a solution of the crude hydroxylamine in a suitable solvent (e.g., methanol/water), add zinc dust and an acid (e.g., acetic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent (e.g., a mixture of THF and water) and add a base (e.g., sodium bicarbonate).

  • Cool the mixture to 0 °C and add benzyl (B1604629) chloroformate (Cbz-Cl).

  • Allow the reaction to warm to room temperature and stir until complete.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the N-Cbz protected pyrrolidine. This three-step sequence from the nitrone has been reported to have an overall yield of 64% for the Broussonetine M pyrrolidine core.[1]

Step 3: Cross-Metathesis

  • Dissolve the N-Cbz protected pyrrolidine and the side-chain alcohol in anhydrous dichloromethane under an argon atmosphere.

  • Add Grubbs II catalyst (typically 5-10 mol%).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the coupled product. This step has been reported with a moderate yield of 43% for the synthesis of a Broussonetine M precursor, resulting in an inseparable Z/E mixture.[1]

Step 4: Hydrogenation and Deprotection

  • Dissolve the coupled product in methanol containing a small amount of acid (e.g., HCl).

  • Add Pd/C catalyst (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction until completion.

  • Filter the catalyst and concentrate the filtrate to yield the final Broussonetine analogue. This final step is often quantitative.[1]

StepKey TransformationReported Yield (Broussonetine M Synthesis)
1-2Nitrone -> N-Cbz Pyrrolidine64% (over 3 steps)[1]
3Cross-Metathesis43%[1]
4Hydrogenation/DeprotectionQuantitative[1]
Overall D-arabino-nitrone -> Broussonetine M ~28% [1]

References

Overcoming solubility issues of Broussonetine A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Broussonetine A in aqueous solutions. This compound is a polyhydroxylated pyrrolidine (B122466) alkaloid known for its potent glycosidase inhibitory activity. However, its complex structure can present challenges in achieving desired concentrations in aqueous buffers for in vitro and cell-based assays. This guide offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering immediate precipitation or cloudiness upon adding this compound to your aqueous buffer, consider the following:

  • Method of Dissolution: Instead of adding the aqueous buffer to the dry compound, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

  • Order of Addition: Always add the concentrated organic stock solution of this compound slowly and dropwise into the larger volume of the vigorously stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure that the final concentration of the organic solvent in your aqueous solution is sufficient to maintain solubility, but also compatible with your experimental system (typically <1% for cell-based assays).

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, preparing a high-concentration stock solution in an organic solvent is a recommended practice. This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[3] DMSO is a common choice for preparing stock solutions for biological assays.

Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?

A4: To prepare a stock solution, weigh the required amount of this compound and dissolve it in a minimal amount of high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by gentle vortexing or pipetting. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Q5: My this compound solution is initially clear but precipitates over time. What could be the cause?

A5: This phenomenon, known as "crashing out," can occur if the solution is supersaturated or if the compound is unstable in the aqueous environment over time. To address this:

  • Lower the Final Concentration: Your working concentration may be exceeding the thermodynamic solubility limit in the aqueous buffer. Try using a lower final concentration of this compound.

  • Optimize Storage: Store your aqueous working solutions at the appropriate temperature and for a limited time. It is often best to prepare fresh working solutions for each experiment.

  • Assess Stability: If precipitation persists, it may be necessary to perform a stability study to determine how long this compound remains in solution under your specific experimental conditions.

Troubleshooting Guide: Overcoming Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous solutions.

IssuePossible CauseSuggested Solution
Immediate Precipitation Upon Dilution Rapid change in solvent polarity. Adding a concentrated organic stock solution too quickly to an aqueous buffer can cause the compound to immediately precipitate.1. Slow, Dropwise Addition: Add the DMSO stock solution of this compound very slowly and dropwise into the center of the vortexing aqueous buffer. 2. Stepwise Dilution: Perform a serial dilution of the stock solution in the aqueous buffer to gradually decrease the solvent polarity.
Final co-solvent concentration is too low. The amount of organic solvent in the final aqueous solution is insufficient to keep this compound dissolved.1. Increase Co-solvent Percentage: If your experimental system allows, increase the final concentration of the organic co-solvent (e.g., DMSO to 0.5% or 1%). Always include a vehicle control with the same co-solvent concentration in your experiments.
Precipitation Over Time Supersaturation. The initial concentration is above the equilibrium solubility, leading to gradual crystallization.1. Determine Kinetic Solubility: Perform a kinetic solubility assay to identify the concentration at which this compound starts to precipitate over your experimental timeframe. 2. Use Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents to increase the aqueous solubility.
pH-dependent solubility. As an alkaloid, the solubility of this compound can be influenced by the pH of the buffer.1. Optimize Buffer pH: Test the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility.
Cloudiness or Haziness in Solution Formation of fine precipitates or aggregates. The solution may not be completely clear, indicating that the compound is not fully dissolved.1. Sonication: Briefly sonicate the solution in a water bath to help break up any small aggregates and facilitate dissolution. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious of potential degradation at higher temperatures. Always allow the solution to return to the experimental temperature before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a clear, stable stock solution of this compound in DMSO and a working solution in an aqueous buffer for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Preparation of 10 mM Stock Solution in DMSO

  • Calculate the mass of this compound required to prepare a 10 mM stock solution (Molecular Weight of this compound: 507.6 g/mol ).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Part B: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the 10 mM stock solution dropwise to the buffer to achieve a final concentration of 10 µM.

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution for your experiment.

Protocol 2: Glycosidase Inhibition Assay with this compound

Objective: To determine the inhibitory activity of this compound against a specific glycosidase (e.g., α-glucosidase).

Materials:

  • This compound working solutions (prepared as in Protocol 1)

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of various concentrations of this compound working solutions to the respective wells. Include a positive control (e.g., acarbose) and a negative control (buffer only).

  • Add 10 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 5-10 minutes.[2]

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.[2]

  • Stop the reaction by adding 50 µL of the Na₂CO₃ solution to each well.[2]

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Quantitative Data Summary

While specific aqueous solubility data for this compound is limited, the following table summarizes the inhibitory activity of Broussonetine analogs against various glycosidases, which can be a reference for expected effective concentrations in assays.

CompoundEnzymeIC₅₀ (µM)
Broussonetine Mβ-Glucosidase6.3[4]
10'-epi-Broussonetine Mβ-Glucosidase0.8[4]
Broussonetine Mβ-Galactosidase2.3[4]
10'-epi-Broussonetine Mβ-Galactosidase0.2[4]
ent-Broussonetine Mα-Glucosidase (rice)1.2[4]
ent-10'-epi-Broussonetine Mα-Glucosidase (rice)1.3[4]
(+)-Broussonetine Wβ-Galactosidase0.03[5]
enantiomer of (+)-Broussonetine Wα-Glucosidase0.047[5]

Visualizations

Signaling Pathway: Potential Activation of PPARγ by Broussonetine Alkaloids

Broussonetine alkaloids have been suggested to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broussonetine_A This compound Broussonetine_A_cyto This compound Broussonetine_A->Broussonetine_A_cyto Cellular Uptake PPARg_RXR_inactive PPARγ-RXR (inactive) PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Broussonetine_A_cyto->PPARg_RXR_inactive Ligand Binding & Activation PPRE PPRE PPARg_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Regulation of Lipid Metabolism & Inflammation Target_Genes->Metabolic_Regulation

Caption: Potential mechanism of PPARγ activation by this compound.

Experimental Workflow: Preparing this compound for Cell-Based Assays

This workflow diagram illustrates the key steps and decision points when preparing this compound solutions for cell-based experiments to minimize solubility issues.

Experimental_Workflow start Start: This compound (solid) dissolve_dmso Dissolve in DMSO to make 10 mM stock start->dissolve_dmso store_stock Aliquot and store at -20°C dissolve_dmso->store_stock dilute_buffer Dilute stock in aqueous buffer store_stock->dilute_buffer check_precipitation Check for precipitation dilute_buffer->check_precipitation solution_clear Solution is clear: Proceed with experiment check_precipitation->solution_clear No troubleshoot Troubleshoot: - Lower concentration - Increase co-solvent - Use cyclodextrin check_precipitation->troubleshoot Yes end End solution_clear->end troubleshoot->dilute_buffer

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting inconsistent results in Broussonetine A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Broussonetine A and its analogues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound and its analogues are known primarily as glycosidase inhibitors.[1] Different stereoisomers of Broussonetine compounds exhibit potent and selective inhibition of various glycosidases, including α-glucosidase, β-glucosidase, and β-galactosidase.[2][3][4][5] This inhibitory action forms the basis for most of its bioassays.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in solvents such as Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[6] For bioassays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final concentration in the assay buffer. Always include a solvent control in your experiments to account for any potential effects of the solvent on the assay.

Q3: How should this compound be stored to ensure stability?

While specific long-term stability data for this compound is not extensively published, general best practices for natural compounds should be followed. Stock solutions should be stored at -20°C or lower, and repeated freeze-thaw cycles should be avoided. For routine use, preparing smaller aliquots of the stock solution is recommended. Protect solutions from direct light.

Troubleshooting Guide for Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from various factors, from procedural inconsistencies to compound-specific issues. This guide addresses common problems in a question-and-answer format.

Issue 1: High variability between replicate wells in my glycosidase inhibition assay.

High variability can mask the true inhibitory effect of this compound. Several factors can contribute to this:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate and when preparing serial dilutions. When adding reagents to a microplate, dispense the liquid against the side of the well to avoid splashing and ensure it mixes with the well contents. Avoid introducing air bubbles.

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing. Be careful not to cross-contaminate between wells.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to skewed results.

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and plate reading can introduce variability.

    • Solution: Use a multichannel pipette for simultaneous addition of reagents where possible. Read all plates at a consistent time point after stopping the reaction.

Issue 2: No yellow color development in my α-glucosidase inhibition assay with pNPG.

The α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate relies on the enzymatic release of p-nitrophenol, which is yellow at an alkaline pH. A lack of color can indicate several problems:

  • Inactive Enzyme: The α-glucosidase may have lost its activity.

    • Solution: Verify the activity of your enzyme stock by running a positive control (enzyme and substrate without any inhibitor). Ensure the enzyme has been stored correctly according to the manufacturer's instructions and that the assay buffer pH is optimal for enzyme activity (typically pH 6.8).[7]

  • Incorrect pH for Color Development: The yellow color of p-nitrophenol is only visible at a pH above ~5.9.

    • Solution: The reaction is typically stopped by adding a solution with a basic pH, such as sodium carbonate (Na₂CO₃), which raises the pH and allows the yellow color to develop.[8][9] Ensure your stop solution is at the correct concentration and is being added effectively.

  • Complete Inhibition by this compound: At high concentrations, this compound may completely inhibit the enzyme, resulting in no p-nitrophenol production.

    • Solution: Test a wider range of this compound concentrations, including very low concentrations, to generate a dose-response curve.

  • Degraded Substrate: The pNPG substrate may have degraded.

    • Solution: Prepare fresh substrate solutions for each experiment.[7]

Issue 3: My IC50 values for this compound are inconsistent between experiments.

Variability in IC50 values is a common challenge. Here are some potential causes and solutions:

  • Compound Stability: this compound may degrade in the assay medium over time.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before the assay.

  • Variations in Assay Conditions: Minor changes in pH, temperature, or incubation time can affect enzyme activity and, consequently, the calculated IC50 value.

    • Solution: Standardize all assay parameters and document them carefully for each experiment. Ensure consistent temperature control during incubation.[10]

  • Inaccurate Serial Dilutions: Errors in preparing the concentration series of this compound will directly impact the IC50 value.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully, ensuring thorough mixing at each step.

  • Solubility Issues: this compound may precipitate at higher concentrations in aqueous buffer, reducing its effective concentration.

    • Solution: Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider adjusting the solvent concentration in the final assay volume (while ensuring the solvent itself does not inhibit the enzyme).

Quantitative Data: Glycosidase Inhibitory Activity of Broussonetine Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Broussonetine analogues against different glycosidases.

CompoundTarget EnzymeIC50 (µM)Source
Broussonetine Mβ-Glucosidase6.3[2][3][4]
10'-epi-Broussonetine Mβ-Glucosidase0.8[2][3][4]
Broussonetine Mβ-Galactosidase2.3[2][3][4]
10'-epi-Broussonetine Mβ-Galactosidase0.2[2][3][4]
ent-Broussonetine Mα-Glucosidase (rice)1.2[2][3][4]
ent-10'-epi-Broussonetine Mα-Glucosidase (rice)1.3[2][3][4]
ent-Broussonetine MMaltase (rat intestinal)0.29[2][3][4]
ent-10'-epi-Broussonetine MMaltase (rat intestinal)18[2][3][4]
(+)-Broussonetine Wβ-Galactosidase0.03[11]
ent-(+)-Broussonetine Wα-Glucosidase0.047[11]

Experimental Protocols

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized method for determining the α-glucosidase inhibitory activity of this compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the phosphate buffer and adjust the pH to 6.8 at 37°C.[7]

    • Dissolve α-glucosidase in cold phosphate buffer to the desired concentration (e.g., 0.5 U/mL). Keep on ice.

    • Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 5 mM).[12]

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

    • Prepare the Na₂CO₃ stop solution.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of your this compound dilutions or control (buffer with the same percentage of DMSO) to each well.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the pNPG solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[8][12]

  • Stop Reaction:

    • Add 100 µL of the Na₂CO₃ solution to each well to stop the reaction.

  • Read Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate Percentage Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the reaction with no inhibitor.

      • Abs_sample is the absorbance of the reaction with this compound.

Visualizations

Signaling Pathway: Downstream Effects of α-Glucosidase Inhibition

G cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_downstream Systemic Effects Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase Digestion Simple_Sugars Simple Sugars (Glucose) Blood_Glucose Reduced Postprandial Blood Glucose Simple_Sugars->Blood_Glucose Absorption Alpha_Glucosidase->Simple_Sugars Insulin_Secretion Lowered Insulin Demand Blood_Glucose->Insulin_Secretion Glycation Decreased Advanced Glycation End-products (AGEs) Blood_Glucose->Glycation Complications Reduced Risk of Diabetic Complications Glycation->Complications Broussonetine_A This compound Broussonetine_A->Alpha_Glucosidase Inhibition

Caption: Downstream effects of α-glucosidase inhibition by this compound.

Experimental Workflow: α-Glucosidase Inhibition Assay

G start Start prep_reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound Dilutions - Buffer & Stop Solution start->prep_reagents plate_setup Plate Setup (96-well): Add this compound/Control and α-Glucosidase prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 10-15 min) plate_setup->pre_incubation add_substrate Initiate Reaction: Add pNPG Substrate pre_incubation->add_substrate incubation Incubate (37°C, 20-30 min) add_substrate->incubation stop_reaction Stop Reaction: Add Na2CO3 Solution incubation->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 Value read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a typical α-glucosidase inhibition bioassay.

Troubleshooting Logic for High Variability

G start High Variability Between Replicates check_pipetting Review Pipetting Technique? start->check_pipetting check_mixing Ensure Proper Mixing? check_pipetting->check_mixing Yes solution_pipetting Calibrate Pipettes Use Proper Technique check_pipetting->solution_pipetting No check_edge_effects Mitigate Edge Effects? check_mixing->check_edge_effects Yes solution_mixing Gently Tap Plate After Reagent Addition check_mixing->solution_mixing No check_reagents Reagents Freshly Prepared? check_edge_effects->check_reagents Yes solution_edge_effects Use Outer Wells for Buffer Only check_edge_effects->solution_edge_effects No solution_reagents Prepare Fresh Reagents for Each Assay check_reagents->solution_reagents No end Consistent Results check_reagents->end Yes solution_pipetting->check_mixing solution_mixing->check_edge_effects solution_edge_effects->check_reagents solution_reagents->end

References

Technical Support Center: Optimizing Broussonetine A Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Broussonetine A for in vivo animal studies. This compound, a pyrrolidine (B122466) alkaloid, is a potent glycosidase inhibitor. Proper dosage optimization is critical for achieving desired therapeutic effects while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice or rats?

Q2: What is the primary mechanism of action for this compound?

A2: this compound and related compounds are known inhibitors of glycosidases, such as α-glucosidase and β-galactosidase.[1][2][3][4][5] By inhibiting these enzymes in the endoplasmic reticulum (ER), this compound can interfere with the proper folding of glycoproteins, leading to ER stress and activation of the Unfolded Protein Response (UPR).[6][7][8]

Q3: What are the most common routes of administration for this compound in animal studies?

A3: The most common routes for administering compounds like this compound in rodents are oral gavage and subcutaneous injection.[9] The choice of administration route should be based on the experimental objectives, the physicochemical properties of the formulation, and the desired pharmacokinetic profile.

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is a hydrophobic compound. Therefore, it requires a suitable vehicle for solubilization to ensure accurate and consistent dosing.[10] Common vehicles for hydrophobic compounds include aqueous solutions with solubilizing agents like carboxymethyl cellulose (B213188) (CMC), dimethyl sulfoxide (B87167) (DMSO) at low concentrations, or oil-based vehicles such as corn oil.[11] The pH of the formulation should be maintained between 5 and 9.[12]

Q5: What are the potential signs of toxicity to monitor in animals treated with this compound?

A5: During in vivo studies, it is essential to monitor animals for any signs of toxicity. General indicators include weight loss, changes in behavior (lethargy, agitation), ruffled fur, and signs of gastrointestinal distress. For more detailed toxicological assessment, hematological and biochemical analysis of blood samples, as well as histopathological examination of major organs, should be performed at the end of the study.[13][14] An acute toxicity study to determine the LD50 (the dose that is lethal to 50% of the animals) can also be conducted.[15][16][17][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no observable effect at the initial dose. 1. Suboptimal Dosage: The initial dose may be too low to elicit a significant biological response. 2. Poor Bioavailability: The compound may have low oral bioavailability.[19] 3. Formulation Issues: The compound may not be fully solubilized or stable in the chosen vehicle.1. Conduct a Dose-Response Study: Test a wider range of doses to identify the effective dose range.[20][21][22] 2. Consider an Alternative Administration Route: Subcutaneous or intravenous injection may improve bioavailability. 3. Optimize the Formulation: Ensure complete solubilization and stability of this compound in the vehicle. Consider using co-solvents or alternative solubilizing agents.[23]
Signs of Animal Distress or Toxicity (e.g., weight loss, lethargy). 1. Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher concentrations of co-solvents like DMSO.1. Reduce the Dosage: Lower the dose to a level that is well-tolerated by the animals. 2. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to assess its potential toxic effects. If toxicity is observed, consider a different vehicle or a lower concentration of the co-solvent.
Injection Site Reactions (for subcutaneous administration). 1. Irritating Formulation: The pH or composition of the formulation may be causing local irritation. 2. Improper Injection Technique: Incorrect needle size or injection volume can lead to tissue damage.1. Adjust Formulation pH: Ensure the pH is within a physiologically acceptable range (typically 5-9).[12] 2. Optimize Injection Protocol: Use an appropriate needle gauge and limit the injection volume per site. Rotate injection sites if multiple injections are required.[24][25][26]
Difficulty in Administering the Formulation via Oral Gavage. 1. Viscous Formulation: A thick or viscous formulation can be difficult to pass through the gavage needle. 2. Animal Stress: Improper handling and restraint can make the procedure challenging.1. Adjust Formulation Viscosity: If possible, dilute the formulation to reduce its viscosity. 2. Proper Training and Handling: Ensure personnel are well-trained in animal handling and oral gavage techniques to minimize stress to the animals.

Experimental Protocols

Oral Gavage Administration Protocol (Mouse/Rat)

This protocol outlines the standard procedure for administering this compound via oral gavage.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the required dose volume.

  • Dosage Calculation: Based on the desired mg/kg dose, calculate the volume of the this compound formulation to be administered.

  • Restraint: Gently but firmly restrain the animal to prevent movement and injury.

  • Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the animal can breathe comfortably.

  • Administration: Slowly administer the calculated volume of the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate signs of distress.

Subcutaneous Injection Protocol (Mouse/Rat)

This protocol describes the standard procedure for administering this compound via subcutaneous injection.

Materials:

  • This compound formulation

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) (optional, for disinfecting the injection site)

Procedure:

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the desired mg/kg dose.

  • Site Preparation: If desired, disinfect the injection site (typically the loose skin over the back or flank) with 70% ethanol.

  • Injection: Gently lift a fold of skin and insert the needle into the subcutaneous space.

  • Administration: Slowly inject the calculated volume of the formulation.

  • Post-Injection Monitoring: Return the animal to its cage and observe for any signs of local irritation or systemic distress.

Data Presentation

Table 1: this compound and Related Iminosugar In Vitro Efficacy
CompoundTarget EnzymeIC50 (µM)Reference
This compoundα-glucosidase, β-galactosidaseNot specified[1]
Broussonetine Mβ-glucosidase6.3[2][5][27]
Broussonetine Mβ-galactosidase2.3[2][5][27]
ent-Broussonetine Mrice α-glucosidase1.2[2][5][27]
(+)-Broussonetine Wβ-galactosidase0.03[3][4]
ent-(+)-Broussonetine Wα-glucosidase0.047[3][4]
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamidesα-glucosidase45.26 - 491.68[28]
1-Deoxynojirimycin (Positive Control)α-glucosidase52.02[29]
Table 2: Recommended Starting Dose Ranges for In Vivo Studies
Animal ModelAdministration RouteRecommended Starting Dose Range (mg/kg/day)
MouseOral Gavage10 - 50
MouseSubcutaneous5 - 25
RatOral Gavage5 - 25
RatSubcutaneous2.5 - 12.5

Note: These are suggested starting ranges based on data from related compounds and should be optimized through dose-response studies.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Formulation This compound Formulation Dose_Response Dose-Response Study Formulation->Dose_Response Animals Acclimatize Animals Animals->Dose_Response Chronic_Dosing Chronic Dosing Dose_Response->Chronic_Dosing Select Optimal Dose Monitor Monitor for Toxicity Chronic_Dosing->Monitor Endpoint Measure Experimental Endpoint Chronic_Dosing->Endpoint Tox_Analysis Toxicological Analysis Monitor->Tox_Analysis Data Data Analysis Endpoint->Data Tox_Analysis->Data signaling_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Broussonetine_A This compound Glucosidase α/β-Glucosidases Broussonetine_A->Glucosidase Inhibits Misfolded_Protein Misfolded Glycoprotein Glucosidase->Misfolded_Protein Leads to Glycoprotein Nascent Glycoprotein Glycoprotein->Glucosidase Substrate UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Activates PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 ER_Stress ER Stress Response PERK->ER_Stress IRE1->ER_Stress ATF6->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Survival Cell Survival ER_Stress->Cell_Survival

References

Technical Support Center: Stereoselective Synthesis of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Broussonetine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this complex polyhydroxylated pyrrolidine (B122466) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound and its analogues stem from the need to control the stereochemistry of multiple contiguous stereocenters in the polyhydroxylated pyrrolidine core and the attached side chain. Key strategic hurdles include:

  • Stereoselective installation of the hydroxyl groups: Achieving the correct relative and absolute stereochemistry of the hydroxyl groups on the pyrrolidine ring is a central challenge. This often dictates the choice of starting material and the synthetic route.

  • Control of the side chain stereocenter: The hydroxyl group on the C10' position of the side chain in many Broussonetine analogues requires an asymmetric synthesis approach to set its stereochemistry.

  • Construction of the pyrrolidine ring: The formation of the five-membered nitrogen-containing ring with the desired substituents and stereochemistry can be complex.

  • Protecting group strategy: The multiple hydroxyl and amino functionalities necessitate a robust and efficient protecting group strategy to mask and unmask specific groups at various stages of the synthesis. This can significantly impact the overall yield and step-count.

Q2: What are the common starting materials for the synthesis of this compound and its analogues?

Many synthetic routes to this compound and its family members utilize a chiron approach, starting from readily available chiral molecules. A common and effective starting material is D-arabinose , which can be converted into a key cyclic nitrone intermediate.[1] This nitrone serves as a versatile precursor for the construction of the polyhydroxylated pyrrolidine core with a predefined stereochemistry.[1] Other starting materials reported in the literature include D-serine and diethyl L-tartrate.

Troubleshooting Guides for Key Stereoselective Reactions

The synthesis of this compound often involves several critical stereoselective reactions. Below are troubleshooting guides for common issues encountered during these steps.

Nucleophilic Addition to Cyclic Nitrones

This reaction is crucial for installing the side chain onto the pyrrolidine precursor.

Problem: Low diastereoselectivity in the addition of an organometallic reagent to the cyclic nitrone.

  • Possible Cause: The facial selectivity of the nucleophilic attack on the nitrone is not being effectively controlled.

  • Troubleshooting Steps:

    • Lewis Acid Additives: The use of Lewis acids, such as MgBr₂·OEt₂, can chelate to the nitrone and the incoming nucleophile, forcing the reaction to proceed through a more ordered transition state and thereby increasing diastereoselectivity.

    • Solvent Effects: The choice of solvent can influence the reaction's stereochemical outcome. Experiment with different solvents (e.g., THF, diethyl ether, dichloromethane) to find the optimal conditions.

    • Temperature Control: Running the reaction at lower temperatures can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Nature of the Nucleophile: The steric bulk and the counter-ion of the organometallic reagent (e.g., Grignard vs. organolithium) can impact the direction of nucleophilic attack. Consider screening different organometallic reagents.

Keck Asymmetric Allylation

This reaction is often employed to establish the stereocenter on the side chain of Broussonetine analogues.

Problem: Low enantiomeric excess (ee) in the Keck asymmetric allylation.

  • Possible Causes:

    • Improper preparation or decomposition of the BINOL-Ti(IV) catalyst.

    • Presence of water or other impurities that can deactivate the catalyst or interfere with the catalytic cycle.

    • Suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Catalyst Preparation: Ensure the in-situ preparation of the (S)- or (R)-BINOL-Ti(IV) catalyst is performed under strictly anhydrous and inert conditions. The purity of the BINOL and Ti(OiPr)₄ is critical.

    • Use of Molecular Sieves: The addition of activated 4 Å molecular sieves is often necessary to scavenge any traces of water and alcohols from the reaction mixture, which can improve both the yield and the enantioselectivity.[2][3]

    • Reagent Purity: Use freshly distilled or purified aldehydes and allyltributyltin. Impurities can significantly reduce the enantioselectivity.

    • Temperature Optimization: While these reactions are often run at room temperature, exploring lower temperatures may improve the enantiomeric excess.

    • Additives: In some cases, additives like B(OMe)₃ have been shown to increase the reaction rate and yield.[2]

Cross-Metathesis (CM) for Side Chain Installation

Cross-metathesis with a Grubbs-type catalyst is a powerful tool for forming the carbon-carbon double bond in the side chain.

Problem: Low yield and/or poor E/Z selectivity in the cross-metathesis reaction.

  • Possible Causes:

    • Catalyst deactivation by coordinating functional groups in the substrates.

    • Formation of undesired homodimers.

    • Secondary metathesis leading to isomerization of the desired product.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of Grubbs catalyst is crucial. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more robust and reactive towards a wider range of functional groups. For specific stereochemical outcomes (e.g., Z-selectivity), specialized catalysts may be required.

    • Reaction Conditions: Running the reaction under an inert atmosphere and using degassed solvents is essential to prevent catalyst decomposition. Ethene removal by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the desired product.

    • Substrate Reactivity: The relative reactivity of the two olefin partners influences the efficiency of the cross-metathesis. If one partner is significantly more prone to homodimerization, using it in excess can favor the formation of the cross-product.

    • Additives: Mild acids, such as acetic acid, can sometimes be added to suppress unwanted isomerization reactions.[4]

    • Temperature and Reaction Time: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing secondary metathesis that can lead to a loss of stereoselectivity.[5]

Overman/Aza-Claisen Rearrangement

These[6][6]-sigmatropic rearrangements are used to install an amino group with concomitant transposition of the double bond.

Problem: Low yield or lack of diastereoselectivity in the rearrangement.

  • Possible Causes:

    • High reaction temperatures leading to decomposition.

    • Inefficient catalysis.

    • Lack of a directing group to control stereochemistry.

  • Troubleshooting Steps:

    • Catalysis: While thermal rearrangement is possible, it often requires high temperatures. The use of transition metal catalysts such as Pd(II), Hg(II), or Au(I) salts can significantly lower the reaction temperature and improve yields.[7][8][9]

    • Microwave Irradiation: Microwave-assisted rearrangement can dramatically shorten reaction times and in some cases improve yields compared to conventional heating.[10]

    • Substrate Design: The stereochemical outcome of the rearrangement is often influenced by the existing stereocenters in the substrate. A chair-like transition state is generally preferred, and the substituents will adopt pseudo-equatorial positions to minimize steric hindrance. Careful design of the substrate can lead to high diastereoselectivity.

    • Solvent: The choice of solvent can impact the reaction rate and yield. Xylene is commonly used for thermal rearrangements.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivity data for key reactions in the synthesis of Broussonetine analogues.

Broussonetine Analogue Key Reaction Catalyst/Reagent Yield (%) Stereoselectivity (dr or ee) Reference
Broussonetine MNucleophilic Addition to Nitrone8-bromo-1-octene, MgHighExcellent diastereoselectivity[6]
Broussonetine MKeck Asymmetric Allylation(S)-BINOL, Ti(OiPr)₄-93% ee[6]
Broussonetine MCross-MetathesisGrubbs II catalyst43Inseparable Z/E mixture[6]
Broussonetine WNucleophilic Addition to Nitrone3-(benzyloxy)propylmagnesium bromide85-[11]
Broussonetine DDiastereoselective AllylationAllyl-MgBr8510:1 dr[1]

Experimental Protocols

General Protocol for Nucleophilic Addition to a D-arabinose-derived Cyclic Nitrone

To a solution of the D-arabinose-derived cyclic nitrone in anhydrous THF at -78 °C under an argon atmosphere is added a solution of the Grignard reagent (e.g., 3-(benzyloxy)propylmagnesium bromide in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired hydroxylamine.

General Protocol for Keck Asymmetric Allylation

To a flame-dried flask containing activated 4 Å molecular sieves is added a solution of (S)-BINOL in anhydrous CH₂Cl₂ under an argon atmosphere. Ti(OiPr)₄ is added, and the resulting mixture is stirred at room temperature for 1-2 hours. The aldehyde substrate is then added, and the mixture is cooled to the desired temperature (e.g., 0 °C or room temperature). Allyltributyltin is added dropwise, and the reaction is stirred for 24-72 hours, with progress monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Synthetic Strategy for Broussonetine M

Broussonetine_M_Synthesis D-Arabinose D-Arabinose Cyclic Nitrone Cyclic Nitrone D-Arabinose->Cyclic Nitrone Multi-step synthesis Hydroxylamine Intermediate Hydroxylamine Intermediate Cyclic Nitrone->Hydroxylamine Intermediate Nucleophilic Addition (High Diastereoselectivity) Grignard Reagent Grignard Reagent Grignard Reagent->Hydroxylamine Intermediate Pyrrolidine Core Pyrrolidine Core Hydroxylamine Intermediate->Pyrrolidine Core Reduction/Cyclization Cross-Metathesis Product Cross-Metathesis Product Pyrrolidine Core->Cross-Metathesis Product Cross-Metathesis (Grubbs II) Side Chain Precursor Side Chain Precursor Side Chain Precursor->Cross-Metathesis Product Broussonetine M Broussonetine M Cross-Metathesis Product->Broussonetine M Hydrogenation

Caption: Retrosynthetic analysis of Broussonetine M.

Troubleshooting Workflow for Low Diastereoselectivity in Nitrone Addition

Troubleshooting_Nitrone_Addition start Low Diastereoselectivity in Nucleophilic Addition to Nitrone lewis_acid Add Lewis Acid (e.g., MgBr2·OEt2)? start->lewis_acid optimize_solvent Optimize Solvent? lewis_acid->optimize_solvent No success Improved Diastereoselectivity lewis_acid->success Yes lower_temp Lower Reaction Temperature? optimize_solvent->lower_temp No optimize_solvent->success Yes change_nucleophile Change Organometallic Reagent? lower_temp->change_nucleophile No lower_temp->success Yes change_nucleophile->success Yes fail Consult further literature change_nucleophile->fail No

Caption: Troubleshooting low diastereoselectivity.

References

How to control for off-target effects of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Broussonetine A, with a focus on controlling for its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds also known as iminosugars. Its primary mechanism of action is the inhibition of glycosidase enzymes, particularly α- and β-glucosidases. These enzymes are crucial for the processing of N-linked glycans on glycoproteins in the endoplasmic reticulum (ER) and for the digestion of complex carbohydrates.[1]

Q2: What are the known on-target and potential off-target effects of this compound?

The on-target effects of this compound and its analogs are the inhibition of specific glycosidases. For instance, different stereoisomers of broussonetines show potent and selective inhibition of α-glucosidase, β-glucosidase, and β-galactosidase.[2][3][4][5]

Off-target effects can be broadly categorized into two types:

  • Inhibition of other glycosidases: this compound may inhibit other glycosidases to varying degrees, which can be considered off-target depending on the research focus. The selectivity of different Broussonetine analogs varies significantly.

  • Interaction with unrelated proteins: Like any small molecule, this compound could potentially bind to other proteins in the cell, leading to unintended biological consequences. Identifying these off-target interactions is crucial for interpreting experimental results accurately.

Q3: Why is it important to control for off-target effects in my experiments?

Q4: What is a suitable negative control for experiments with this compound?

An ideal negative control would be a structurally similar analog of this compound that is inactive against the target glycosidase. While specific inactive analogs of this compound are not readily commercially available, researchers can synthesize or source derivatives with modifications known to abolish activity, such as altering the stereochemistry of the pyrrolidine ring, which has been shown to dramatically affect inhibitory activity.[2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments. 1. Enzyme quality and handling (improper storage, freeze-thaw cycles).2. Substrate or compound instability.3. Variations in assay conditions (incubation time, temperature, pH).4. Pipetting errors.1. Aliquot the enzyme and store at -80°C. Use a fresh aliquot for each experiment.[6]2. Prepare fresh substrate and this compound solutions for each experiment.3. Standardize all assay parameters and ensure they are consistent across all experiments.[6]4. Use calibrated pipettes and ensure proper mixing.
No or very low enzyme inhibition observed. 1. Inactive this compound.2. Incorrect assay buffer composition.3. Substrate concentration is too high.1. Verify the purity and integrity of the this compound stock.2. Ensure the buffer pH and components are optimal for the specific glycosidase.3. For competitive inhibitors, high substrate concentrations can mask the inhibitory effect. Determine the Km of the substrate and use a concentration around the Km value.
Observed cellular phenotype does not correlate with the level of enzyme inhibition. 1. Off-target effects of this compound.2. The cellular phenotype is a downstream effect that is not linearly correlated with enzyme activity.3. Poor cell permeability of this compound.1. Perform off-target identification studies (see section below). Use a structurally related inactive analog as a negative control.2. Investigate downstream signaling pathways to understand the link between enzyme inhibition and the phenotype.3. Assess the cell permeability of this compound.
High background signal in the assay. 1. Contamination of reagents.2. This compound interferes with the detection method (e.g., fluorescence).3. Non-specific binding of this compound.1. Use high-purity reagents and sterile techniques.2. Run a control experiment with this compound in the absence of the enzyme to check for interference with the assay readout.[6]3. Include a detergent (e.g., Triton X-100) in the assay buffer to minimize non-specific interactions.[7]

Strategies to Identify and Control for Off-Target Effects

A multi-pronged approach is recommended to confidently attribute the biological effects of this compound to its on-target activity.

Use of Structurally Related Analogs
  • Active Analogs: Compare the effects of this compound with other active analogs that have different selectivity profiles. If the observed phenotype correlates with the known inhibitory activity of the analogs against the target enzyme, it strengthens the on-target hypothesis.

  • Inactive Analogs: The use of a structurally similar but biologically inactive analog is a powerful negative control. An ideal inactive analog should have similar physicochemical properties to this compound but lack the functional groups necessary for binding to the target enzyme.

Proteome-Wide Off-Target Identification Methods

For an unbiased assessment of off-target proteins, modern proteomics techniques can be employed.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. When this compound binds to a protein, it can either stabilize or destabilize it, leading to a change in its melting temperature. By comparing the thermal profiles of the proteome in the presence and absence of this compound, potential off-target proteins can be identified.[2][5][8][9][10]

  • Chemical Proteomics: This approach uses a modified version of this compound (a chemical probe) to "fish out" its binding partners from a cell lysate. The probe is typically functionalized with a tag (e.g., biotin) that allows for the enrichment of the this compound-protein complexes, which are then identified by mass spectrometry.[11][12][13][14][15]

Experimental Workflow for Off-Target Identification using CETSA

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Separation and Detection cluster_3 Data Analysis A Treat cells with This compound or vehicle control B Lyse cells A->B C Heat cell lysates at different temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify protein levels (e.g., by Western Blot or Mass Spectrometry) D->E F Generate melting curves for each protein E->F G Identify proteins with altered thermal stability in the presence of this compound F->G

Workflow for CETSA-based off-target identification.

Data Presentation: Glycosidase Inhibitory Activity of Broussonetine M and Its Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Broussonetine M and its analogs against various glycosidases. This data highlights the importance of stereochemistry in determining the potency and selectivity of inhibition.

Compoundα-Glucosidase (rice) IC50 (µM)Maltase (rat intestinal) IC50 (µM)β-Glucosidase (almonds) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)
Broussonetine M (3) NINI6.32.3
10'-epi-3 NINI0.80.2
ent-3 1.20.29NINI
ent-10'-epi-3 1.318NINI
DAB (1) Potent Inhibitor---
DMDP (2) --9.73.3

NI: No inhibition (less than 50% at 100 µM). Data extracted from Wu et al., 2019.[2][3][4][5]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from publicly available methods for determining α-glucosidase inhibitory activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[8][12][16][17]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its analogs

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution to the respective wells. For the control, add 20 µL of phosphate buffer.

  • Add 20 µL of α-glucosidase solution (e.g., 0.2 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Galactosidase Inhibition Assay

This protocol is a general method for determining β-galactosidase inhibitory activity using a fluorometric substrate.[9][10][11][18][19]

Materials:

  • β-Galactosidase

  • Fluorogenic β-galactosidase substrate (e.g., fluorescein (B123965) di-β-D-galactopyranoside)

  • This compound or its analogs

  • Assay buffer (specific to the enzyme)

  • Stop solution (if required by the kit)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black plate, add 50 µL of each this compound dilution to the respective wells. For the control, add 50 µL of assay buffer.

  • Add 50 µL of β-galactosidase solution to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).

  • If necessary, add a stop solution to each well.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/520 nm).

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Signaling Pathways and Biological Context

Inhibition of ER α-glucosidases I and II by this compound disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins. This can have significant downstream consequences.

N-Glycan Processing Pathway in the ER

G cluster_0 N-Glycan Processing cluster_1 Inhibition by this compound A Nascent glycoprotein (B1211001) with Glc3Man9GlcNAc2 B Glucosidase I A->B Removal of terminal glucose C Glc2Man9GlcNAc2 B->C D Glucosidase II C->D Removal of second glucose E Glc1Man9GlcNAc2 D->E F Calnexin/Calreticulin Cycle (Protein Folding) E->F G Glucosidase II F->G Removal of final glucose H Man9GlcNAc2 G->H I Properly folded glycoprotein exits ER H->I Inhibitor This compound Inhibitor->B Inhibits Inhibitor->D Inhibits Inhibitor->G Inhibits

Disruption of N-glycan processing by this compound.
Unfolded Protein Response (UPR) Activation

The accumulation of misfolded glycoproteins due to the inhibition of glucosidases can lead to ER stress and activation of the Unfolded Protein Response (UPR).[20][21][22][23][24]

G cluster_0 ER Stress and UPR Activation A This compound B Inhibition of Glucosidases I & II A->B C Accumulation of misfolded glycoproteins in ER B->C D ER Stress C->D E Activation of UPR sensors (IRE1, PERK, ATF6) D->E G Prolonged ER Stress D->G F Adaptive Response: - Increased chaperone expression - ER-associated degradation (ERAD) - Attenuation of protein translation E->F H Apoptosis G->H

Induction of the UPR by this compound-mediated ER stress.

References

Technical Support Center: Managing the Chemical Instability of Broussonetine A Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the chemical instability of intermediates encountered during the synthesis of Broussonetine A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability challenges encountered during the synthesis of this compound and its intermediates?

A1: The synthesis of polyhydroxylated pyrrolidines like this compound often involves intermediates that are sensitive to certain conditions. The most common challenges include the instability of hydroxylamine (B1172632) intermediates, the potential for dehydrogenation of the pyrrolidine (B122466) ring to form pyrrole (B145914) byproducts, and the possibility of ring-opening of the lactam core under acidic or basic conditions. Careful control of reaction conditions and immediate use of certain intermediates are often necessary.

Q2: How do protecting groups affect the stability of this compound intermediates?

A2: Protecting groups are crucial for the selective synthesis of complex molecules like this compound. However, the choice of protecting group and the conditions for their removal can significantly impact the stability of intermediates. For instance, harsh deprotection conditions can lead to undesired side reactions on the pyrrolidine core or the long alkyl side chain. Orthogonal protecting group strategies are often employed to allow for selective deprotection under mild conditions, minimizing the risk of degradation.

Q3: Are there any specific intermediates in Broussonetine synthesis that are known to be particularly unstable?

A3: Yes, in the synthesis of Broussonetine M, a close analog of this compound, a hydroxylamine intermediate formed after the addition of a Grignard reagent to a cyclic nitrone is reported to be chemically unstable.[1] It is recommended to use this intermediate immediately in the subsequent step without purification to avoid degradation.[1] Intermediates with leaving groups like mesylates on the pyrrolidine ring can also be prone to elimination or rearrangement and are often used in situ.

Troubleshooting Guides

Issue 1: Low yield or product degradation after Grignard addition to a cyclic nitrone.
  • Symptom: After adding the Grignard reagent to the sugar-derived cyclic nitrone, the desired hydroxylamine intermediate is obtained in low yield, or significant decomposition is observed during workup or purification.

  • Question: What causes the degradation of the hydroxylamine intermediate and how can it be prevented?

  • Answer: The hydroxylamine intermediate is known to be chemically unstable.[1] To minimize degradation, it is crucial to use the crude hydroxylamine intermediate directly in the next reaction step without purification.[1] The workflow below illustrates the recommended handling of this unstable intermediate.

G Workflow for Handling Unstable Hydroxylamine Intermediate cluster_reaction Reaction Step cluster_workup Handling cluster_outcome Outcome A Grignard Addition to Cyclic Nitrone B Formation of Unstable Hydroxylamine Intermediate A->B C Immediate Use in Next Step (e.g., Reduction) B->C D Avoid Purification (e.g., Chromatography) B->D E Maximized Yield of Desired Product C->E

Caption: Recommended workflow for handling the unstable hydroxylamine intermediate.

Issue 2: Formation of aromatic byproducts during pyrrolidine ring modifications.
  • Symptom: Appearance of unexpected aromatic signals in the 1H NMR spectrum of a product, suggesting the formation of a pyrrole derivative.

  • Question: What leads to the formation of pyrrole byproducts and how can this be avoided?

  • Answer: Dehydrogenation of the pyrrolidine or pyrrolidinone ring can occur, especially under harsh reaction conditions such as high temperatures or in the presence of certain metal catalysts (e.g., Pd, Pt). This oxidation process leads to the formation of more stable aromatic pyrrole structures. To mitigate this, consider the following:

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Alternative Reagents: If possible, use non-metallic reagents or catalysts that are less prone to promoting dehydrogenation.

G Potential Degradation Pathway: Dehydrogenation of Pyrrolidine Ring Pyrrolidine Polyhydroxylated Pyrrolidine Intermediate Pyrrole Aromatic Pyrrole Byproduct Pyrrolidine->Pyrrole - 2H₂ (Oxidation) Conditions Harsh Conditions (e.g., High Temp, Pd catalyst) Conditions->Pyrrolidine

Caption: Dehydrogenation of the pyrrolidine ring leading to aromatic byproducts.

Issue 3: Cleavage of the pyrrolidine ring during deprotection steps.
  • Symptom: Obtaining a linear amino acid derivative instead of the desired cyclic pyrrolidine after a deprotection step, as indicated by mass spectrometry and NMR.

  • Question: What causes the ring-opening of the pyrrolidine core and what are the solutions?

  • Answer: The amide bond in a pyrrolidinone precursor or the C-N bonds in a highly functionalized pyrrolidine can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening. To prevent this:

    • Use Mild Deprotection Conditions: Opt for protecting groups that can be removed under mild and specific conditions. For example, using an Fmoc group which can be removed with a dilute base like piperidine, or a Boc group which is removed with mild acid.

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where different protecting groups on the molecule can be removed selectively without affecting others.

    • pH Control: Carefully buffer the reaction mixture during deprotection to avoid extremes of pH.

Data on Reaction Steps Prone to Instability

The following table summarizes yields of key synthetic steps from the literature that may be indicative of intermediate instability. Lower yields in these steps could be attributed to the degradation of sensitive intermediates.

Intermediate TypeReaction StepReagentsReported YieldReference
HydroxylamineGrignard addition to nitrone8-bromo-1-octene (B45317), MgHigh yield (used immediately)[1]
MesylateMesylation of alcoholMsCl, Et₃NNot isolated (used immediately)[2]
Azide (B81097) FormationSubstitution of mesylateNaN₃82% over 2 steps[2]
Global DeprotectionRemoval of acetyl groupsMeONa/MeOH, then HCl92%[3]

Key Experimental Protocols

Protocol 1: Synthesis and In Situ Use of the Unstable Hydroxylamine Intermediate in the Synthesis of a Broussonetine M Precursor [1]

  • Preparation of the Grignard Reagent: To a solution of 8-bromo-1-octene in dry THF under an argon atmosphere, add magnesium turnings. The reaction is initiated with a catalytic amount of iodine if necessary.

  • Grignard Addition: Cool the solution of the D-arabinose-derived cyclic nitrone in dry THF to 0 °C. Add the freshly prepared Grignard reagent dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitrone is consumed.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate.

  • Immediate Use: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude hydroxylamine is a syrup and should be used immediately in the next step (e.g., reduction with Zn/AcOH) without further purification due to its chemical instability.

Protocol 2: Mesylation and Azide Substitution for the Synthesis of a Broussonetine C Intermediate [2]

  • Mesylation: To a solution of the alcohol precursor in dry THF at 0 °C, add triethylamine (B128534) followed by methanesulfonyl chloride dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor by TLC.

  • In Situ Substitution: Once the starting alcohol is consumed, do not isolate the mesylate. Add sodium azide and DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir until the azide substitution is complete as monitored by TLC.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup and purify the resulting azide by column chromatography. The immediate conversion of the mesylate to the azide minimizes potential elimination side reactions.

References

Technical Support Center: Enhancing the Selectivity of Broussonetine A and its Analogs for Specific Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of Broussonetine A and its derivatives for specific glycosidases.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and its analogs that determine glycosidase selectivity?

A1: The selectivity of this compound and its analogs is primarily determined by two key structural features:

  • Stereochemistry of the Pyrrolidine (B122466) Core: The spatial arrangement of the hydroxyl groups on the polyhydroxylated pyrrolidine ring is a critical determinant of whether the compound will inhibit α- or β-glycosidases. Enantiomers of the same broussonetine analog can exhibit opposite selectivity. For instance, while some broussonetines are potent inhibitors of β-glucosidase and β-galactosidase, their enantiomers are selective and potent inhibitors of α-glucosidases.[1][2]

  • The C-10' Hydroxyl Group on the Alkyl Side Chain: The stereochemistry of the hydroxyl group on the long alkyl side chain also significantly influences the specificity and potency of glycosidase inhibition.[1][2]

Q2: How can I modify the selectivity of a broussonetine analog from a β-glycosidase inhibitor to an α-glycosidase inhibitor?

A2: A common strategy to switch selectivity from β- to α-glycosidases is to synthesize the enantiomer of the broussonetine analog. For example, natural broussonetine M and its 10'-epi analog are potent inhibitors of β-glucosidase and β-galactosidase. In contrast, their corresponding enantiomers are selective and potent inhibitors of rice α-glucosidase and rat intestinal maltase.[1][2]

Q3: What is the general synthetic strategy for preparing a library of broussonetine analogs to screen for enhanced selectivity?

A3: A versatile and efficient strategy for synthesizing a variety of broussonetine analogs involves the use of sugar-derived cyclic nitrones.[1][3] This approach allows for the construction of the core pyrrolidine structure with defined stereochemistry. The diverse side chains can then be introduced via reactions such as cross-metathesis.[1][3] This methodology has been successfully employed in the synthesis of numerous natural broussonetines and their analogs for structure-activity relationship (SAR) studies.[1][3]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and evaluation of this compound analogs.

Synthetic Chemistry Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield in the cross-metathesis reaction for side-chain installation. - Inactive catalyst.- Impure olefin partner.- Suboptimal reaction conditions (temperature, solvent, concentration).- Use a fresh batch of Grubbs' catalyst.- Purify the olefin partner immediately before use.- Screen different solvents (e.g., dichloromethane, toluene).- Vary the reaction temperature and concentration.
Poor diastereoselectivity in the addition of the side chain to the cyclic nitrone. - Grignard reagent quality.- Reaction temperature not low enough.- Steric hindrance.- Ensure the Grignard reagent is freshly prepared or properly titrated.- Maintain a strictly controlled low temperature during the addition.- Consider using an alternative organometallic reagent (e.g., organolithium).
Difficulty in the final deprotection step without affecting other functional groups. - Harsh deprotection conditions.- Protecting groups are too robust.- For acid-labile groups, use milder acids or shorter reaction times.- For hydrogenolysis, ensure the catalyst is active and screen different solvents.- Consider using protecting groups that can be removed under orthogonal conditions.
Glycosidase Inhibition Assay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
High variability in IC50 values between experimental repeats. - Inconsistent enzyme activity.- Inaccurate inhibitor concentrations.- Pipetting errors.- Prepare fresh enzyme solutions for each experiment and perform an activity check before use.- Prepare stock solutions of inhibitors carefully and perform serial dilutions accurately.- Use calibrated pipettes and ensure proper mixing.
No inhibition observed even at high concentrations of the broussonetine analog. - The analog is not an inhibitor for the tested glycosidase.- Incorrect buffer pH for the enzyme assay.- Degraded enzyme or substrate.- Test the analog against a panel of different glycosidases.- Verify that the assay buffer pH is optimal for the specific enzyme being tested.- Use fresh enzyme and substrate solutions.
Precipitation of the broussonetine analog in the assay buffer. - Low solubility of the compound in aqueous buffer.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer.- Ensure the final concentration of the organic solvent in the assay is low enough not to affect enzyme activity.

Quantitative Data

Table 1: Glycosidase Inhibitory Activity (IC50, µM) of Broussonetine M and its Analogs [1][2][4]

Compoundβ-Glucosidase (bovine liver)β-Galactosidase (bovine liver)α-Glucosidase (rice)Maltase (rat intestinal)
Broussonetine M (3) 6.32.3>100>100
10'-epi-Broussonetine M (10'-epi-3) 0.80.2>100>100
ent-Broussonetine M (ent-3) >100>1001.20.29
ent-10'-epi-Broussonetine M (ent-10'-epi-3) >100>1001.318

Table 2: Glycosidase Inhibitory Activity (IC50, µM) of (+)-Broussonetine W and its Enantiomer [5][6]

Compoundβ-Glucosidase (bovine liver)β-Galactosidase (bovine liver)α-Glucosidase (rice)
(+)-Broussonetine W (4) 0.120.03-
ent-(+)-Broussonetine W --0.047

Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

General Protocol for Synthesis of Broussonetine Analogs

This protocol is a generalized procedure based on the synthesis of Broussonetine M and its analogs.[1]

  • Synthesis of the Pyrrolidine Core:

    • Start with a commercially available sugar, such as D-arabinose, to derive the corresponding cyclic nitrone.

    • Perform an organometallic addition (e.g., Grignard reaction) to the cyclic nitrone to introduce the initial part of the side chain and form a hydroxylamine (B1172632) intermediate. This step is often highly diastereoselective.

  • Side Chain Elongation via Cross-Metathesis:

    • The hydroxylamine is subjected to a cross-metathesis reaction with a suitable olefin partner to construct the full-length side chain. A ruthenium-based catalyst, such as Grubbs' catalyst, is typically used.

  • Modification of the Side Chain:

    • Further chemical transformations can be carried out on the side chain, such as asymmetric allylation, to introduce hydroxyl groups with specific stereochemistry.

  • Deprotection:

    • Finally, remove any protecting groups to yield the target broussonetine analog.

General Protocol for Glycosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against glycosidases.[1][4]

  • Preparation of Solutions:

    • Prepare a stock solution of the broussonetine analog in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the appropriate assay buffer.

    • Prepare a solution of the specific glycosidase enzyme in the assay buffer.

    • Prepare a solution of the corresponding p-nitrophenyl glycoside substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well containing the inhibitor dilutions and a control (buffer only).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the reaction for a specific period.

  • Measurement and Data Analysis:

    • Stop the reaction by adding a suitable quenching agent (e.g., Na2CO3 solution).

    • Measure the absorbance of the released p-nitrophenol at 400 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Broussonetine Analogs cluster_assay Glycosidase Inhibition Assay start Starting Sugar (e.g., D-Arabinose) nitrone Cyclic Nitrone Formation start->nitrone addition Organometallic Addition nitrone->addition cm Cross-Metathesis (Side Chain Installation) addition->cm modification Side Chain Modification cm->modification deprotection Final Deprotection modification->deprotection analog Broussonetine Analog deprotection->analog prep Prepare Reagents (Inhibitor, Enzyme, Substrate) analog->prep Screening incubation Pre-incubate Enzyme & Inhibitor prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance reaction->measurement analysis Calculate IC50 Value measurement->analysis

Caption: General workflow for the synthesis and screening of broussonetine analogs.

logical_relationship cluster_features Key Structural Features cluster_activity Glycosidase Selectivity broussonetine Broussonetine Analog pyrrolidine Pyrrolidine Core Stereochemistry broussonetine->pyrrolidine side_chain Side Chain Stereochemistry broussonetine->side_chain alpha α-Glycosidase Inhibition pyrrolidine->alpha Enantiomeric form beta β-Glycosidase Inhibition pyrrolidine->beta Natural form side_chain->alpha side_chain->beta

Caption: Key structural features influencing the glycosidase selectivity of broussonetine analogs.

References

Validation & Comparative

Broussonetine A vs. Acarbose: A Comparative Analysis of Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of glycosidase inhibitors, both natural and synthetic compounds present viable avenues for therapeutic development, particularly in the management of metabolic disorders such as type 2 diabetes. This guide provides a detailed comparison of Broussonetine A, a naturally occurring pyrrolidine (B122466) alkaloid, and Acarbose, a widely prescribed α-glucosidase inhibitor. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their inhibitory potency, selectivity, and underlying mechanisms based on available experimental data.

While specific quantitative inhibitory data for this compound is limited in publicly accessible literature, this guide will utilize data from its closely related and potent analogues, Broussonetine M and Broussonetine W, to provide a substantive comparison against Acarbose.

Executive Summary

Broussonetine analogues demonstrate potent and selective inhibition against a range of glycosidases, with some exhibiting significantly lower half-maximal inhibitory concentrations (IC50) than Acarbose, particularly against β-glycosidases. Acarbose is a well-established α-glucosidase and α-amylase inhibitor, effectively delaying carbohydrate digestion. The choice between these compounds in a therapeutic context would depend on the desired enzymatic specificity and potency.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of Broussonetine analogues and Acarbose against various glycosidases is summarized in the table below. It is crucial to note that IC50 values for Acarbose can vary significantly based on the specific experimental conditions, including the source of the enzyme and the substrate used.

CompoundEnzymeSourceIC50 (µM)Reference(s)
ent-Broussonetine M α-GlucosidaseRice1.2[1][2][3]
MaltaseRat Intestine0.29[1][2][3]
ent-(+)-Broussonetine W α-Glucosidase-0.047[4][5][6]
Broussonetine M β-GlucosidaseBovine Liver6.3[1][2][3]
β-GalactosidaseBovine Liver2.3[1][2][3]
(+)-Broussonetine W β-Galactosidase-0.03[4][5][6]
Acarbose α-GlucosidaseSaccharomyces cerevisiae4.40 - 1037.6[7][8]
α-Glucosidase-117.20 (µg/mL)[9]
α-Amylase-2.92[7]

Mechanism of Action: Glycosidase Inhibition

Both this compound and Acarbose function by inhibiting glycosidase enzymes in the gastrointestinal tract. These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By impeding this process, these inhibitors slow down glucose absorption, thereby reducing postprandial blood glucose spikes.

Glycosidase_Inhibition_Pathway Complex_Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Glycosidases Glycosidases (α-Glucosidase, α-Amylase) Complex_Carbs->Glycosidases Digestion Monosaccharides Monosaccharides (e.g., Glucose) Glycosidases->Monosaccharides Hydrolysis Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitors This compound / Acarbose Inhibitors->Glycosidases Inhibition

Mechanism of Glycosidase Inhibition.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro α-glucosidase inhibitory activity of a compound.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound or Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Solutions: Prepare a stock solution of the test compound and Acarbose (as a positive control) in a suitable solvent (e.g., buffer or DMSO). Prepare serial dilutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare the α-glucosidase solution and the pNPG substrate solution in the phosphate buffer.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound or control to the wells of the microplate.

    • Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate for a specific time (e.g., 20 minutes at 37°C).

  • Stopping the Reaction: Terminate the enzymatic reaction by adding the sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG at a wavelength of 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Experimental_Workflow A Prepare Solutions (Inhibitor, Enzyme, Substrate) B Add Inhibitor & Enzyme to 96-well plate A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubation (e.g., 20 min at 37°C) D->E F Stop Reaction (add Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition & IC50 Value G->H

Glycosidase Inhibition Assay Workflow.

Conclusion

The Broussonetine family of natural products, represented here by Broussonetine M and W, demonstrates highly potent and, in some cases, more selective glycosidase inhibition compared to Acarbose. The enantiomers of Broussonetine M and W show remarkable potency against α-glucosidase and maltase, with IC50 values in the nanomolar to low micromolar range. In contrast, Acarbose is a broader spectrum inhibitor of α-glucosidases and α-amylase, with its potency varying across different studies. The distinct inhibitory profiles of Broussonetine analogues suggest their potential for developing more targeted therapeutic agents for conditions influenced by specific glycosidase activity. Further research into the synthesis and in vivo efficacy of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Broussonetine A and Deoxynojirimycin: Glycosidase Inhibition and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two prominent iminosugar compounds, Broussonetine A and Deoxynojirimycin.

This guide provides a detailed comparative analysis of this compound and Deoxynojirimycin (DNJ), two naturally occurring iminosugars with significant potential in therapeutic applications. Both compounds are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing, making them attractive candidates for the development of treatments for diabetes, viral infections, and other metabolic disorders. This document summarizes their chemical properties, mechanisms of action, and biological activities, supported by quantitative experimental data and detailed methodologies.

Chemical Structures and Properties

This compound and Deoxynojirimycin are both polyhydroxylated alkaloids, structurally mimicking monosaccharides. This structural similarity allows them to bind to the active sites of glycosidases, leading to competitive inhibition.

This compound is a pyrrolidine (B122466) alkaloid, characterized by a five-membered ring structure. It is primarily isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki.

Deoxynojirimycin (DNJ) , also known as moranoline, is a piperidine (B6355638) alkaloid with a six-membered ring structure. It is most notably found in mulberry leaves (Morus alba) but is also produced by several species of bacteria, including Bacillus and Streptomyces.[1][2]

FeatureThis compoundDeoxynojirimycin (DNJ)
Core Structure PyrrolidinePiperidine
Molecular Formula C24H45NO10C6H13NO4
Molar Mass 507.6 g/mol 163.17 g/mol
Primary Natural Source Broussonetia kazinokiMorus alba (Mulberry) leaves, Bacillus species

Comparative Glycosidase Inhibition

Both this compound and Deoxynojirimycin are potent inhibitors of various glycosidases. Their inhibitory activity (IC50) varies depending on the specific enzyme and its source. The following tables summarize the available quantitative data. Note: Specific IC50 values for this compound are limited in publicly available literature; therefore, data for its close and well-studied analogues, Broussonetine M and W, are presented.

Table 1: α-Glucosidase and Related Enzyme Inhibition (IC50 values)

EnzymeBroussonetine AnalogueIC50 (µM)Deoxynojirimycin (DNJ)IC50 (µM)Reference
α-Glucosidase (rice)ent-Broussonetine M1.2DNJ0.093 ± 0.005[3][4]
α-Glucosidase (yeast)--DNJ8.15 ± 0.12[5]
Maltase (rat intestinal)ent-Broussonetine M0.29DNJ0.13[1][3]
MaltaseBroussonetine W enantiomer-DNJ1.5 ± 0.1[4]
Sucrase--DNJ--
α-Amylase--DNJInhibitory[4]
Amylo-1,6-glucosidase--DNJ0.16[1]

Table 2: β-Glucosidase and Other Glycosidase Inhibition (IC50 values)

EnzymeBroussonetine AnalogueIC50 (µM)Deoxynojirimycin (DNJ)IC50 (µM)Reference
β-Glucosidase (bovine liver)Broussonetine M6.3DNJ-[3]
β-Glucosidase (almond)----[6]
β-Galactosidase (bovine liver)Broussonetine M2.3DNJNo inhibition[3][6]
β-Galactosidase (bovine liver)Broussonetine W0.03--[5]
α-MannosidaseBroussonetine MNo inhibitionDNJNo inhibition[3][6]
β-Mannosidase--DNJNo inhibition[6]

Anti-Diabetic Effects

The primary mechanism for the anti-diabetic effects of both compounds is the inhibition of intestinal α-glucosidases, which delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[4][7]

Deoxynojirimycin has been extensively studied for its anti-diabetic properties. Beyond its role as an α-glucosidase inhibitor, DNJ has been shown to improve insulin (B600854) sensitivity. It activates the insulin signaling pathway, specifically the PI3K/Akt pathway, in skeletal muscle, leading to increased glucose uptake.[4] DNJ can also down-regulate the expression of intestinal glucose transporters like SGLT1 and GLUT2.

While direct in-vivo anti-diabetic studies on This compound are less common, the potent α-glucosidase inhibitory activity of its analogues suggests a similar potential to manage blood glucose levels.

Antiviral Activity

Both this compound and Deoxynojirimycin exhibit antiviral activity, primarily against enveloped viruses. The mechanism involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins. Inhibition of these enzymes leads to misfolded glycoproteins, which can impair virus assembly, secretion, and infectivity.

Deoxynojirimycin and its derivatives have demonstrated efficacy against a range of viruses, including Dengue virus, Human Immunodeficiency Virus (HIV), and Porcine Epidemic Diarrhea Virus (PEDV).[7][8] For instance, DNJ inhibited PEDV with an IC50 of 57.76 μM. N-nonyl-DNJ, a derivative, inhibited the secretion of infectious bovine viral diarrhea virus (BVDV) with an IC50 of 2.5 μM.[9]

The Broussonetine family of compounds has also been reported to have anti-HIV potential, likely through a similar mechanism of glycosidase inhibition. However, specific quantitative data on the antiviral efficacy (e.g., EC50 values) of this compound are not as readily available.

Signaling Pathway Modulation

Deoxynojirimycin has been shown to modulate several key signaling pathways:

  • Insulin Signaling Pathway: As mentioned, DNJ enhances insulin sensitivity by activating the PI3K/Akt signaling cascade in skeletal muscle. This leads to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake.

  • Oxidative Stress Pathway: DNJ can activate the NRF2/OGG1 signaling pathway, which plays a crucial role in the cellular antioxidant response, thereby protecting against oxidative DNA damage.

Currently, there is limited information available on the specific signaling pathways modulated by This compound .

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound or Deoxynojirimycin) at various concentrations

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add a small volume of the test compound solution at different concentrations.

  • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding sodium carbonate solution. The addition of Na2CO3 also develops the yellow color of the p-nitrophenol product.

  • Measure the absorbance of the wells at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero cells for Dengue virus)

  • Virus stock of known titer

  • Cell culture medium

  • Test compounds at various concentrations

  • Overlay medium (e.g., containing methylcellulose)

  • Staining solution (e.g., crystal violet or neutral red)

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add fresh cell culture medium containing different concentrations of the test compound.

  • Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Harvest the culture supernatants, which contain the progeny virus.

  • Determine the virus titer in the harvested supernatants using a plaque assay or other titration methods.

  • The percentage of virus yield reduction is calculated by comparing the virus titers from treated and untreated cells.

  • The effective concentration that reduces the virus yield by 50% (EC50) is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

Deoxynojirimycin_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation Akt->GLUT4_vesicle Translocation Glucose Glucose Glucose->GLUT4_transporter Uptake DNJ Deoxynojirimycin DNJ->IRS1 Enhances Phosphorylation Insulin Insulin Insulin->Insulin_Receptor Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trimming Viral_Glycoprotein Viral Glycoprotein (misfolded) Glucosidase_I->Viral_Glycoprotein Glucosidase_II->Viral_Glycoprotein Virus_Assembly Virus Assembly & Secretion Glucosidase_II->Virus_Assembly Proper Folding Viral_Glycoprotein->Virus_Assembly Impaired Folding Iminosugar This compound or Deoxynojirimycin Iminosugar->Glucosidase_I Inhibition Iminosugar->Glucosidase_II Inhibition Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Glucosidase_I Glycosylation Infectious_Virion Infectious Virion Virus_Assembly->Infectious_Virion Normal NonInfectious_Virion Non-infectious Virion Virus_Assembly->NonInfectious_Virion Inhibited Glucosidase_Inhibition_Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate (pNPG), and Inhibitor Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor (37°C, 5-10 min) Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture (37°C, 20-30 min) Add_Substrate->Incubate_Reaction Stop_Reaction Add Na2CO3 to Stop Reaction and Develop Color Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Validating the Therapeutic Target of Broussonetine A: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Broussonetine A and Alternative Glycosidase Inhibitors in Preclinical Models

For researchers and drug development professionals exploring novel therapeutic avenues, the validation of a drug's target in relevant preclinical models is a critical step. This guide provides a comprehensive comparison of this compound, a pyrrolidine (B122466) alkaloid with potent glycosidase inhibitory activity, against established alternatives in preclinical settings. By presenting available experimental data, detailed protocols, and visualizing key pathways, this document aims to facilitate an objective assessment of this compound's therapeutic potential.

Introduction to this compound and its Therapeutic Target

This compound is a naturally occurring iminosugar isolated from plants of the genus Broussonetia. Structurally, it belongs to a class of compounds known as polyhydroxylated alkaloids. The primary therapeutic target of this compound and its analogues is a family of enzymes called glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By inhibiting glycosidases, this compound can modulate various physiological processes, suggesting its potential in treating a range of diseases.

The therapeutic rationale for targeting glycosidases is well-established in several disease contexts:

  • Diabetes Mellitus: Inhibition of α-glucosidases in the intestine can delay the absorption of dietary carbohydrates, leading to a reduction in postprandial hyperglycemia.

  • Cancer: Altered glycosylation is a hallmark of cancer cells. Glycosidase inhibitors can interfere with the synthesis of essential glycoproteins, potentially impacting cancer cell growth, adhesion, and metastasis.

  • Lysosomal Storage Disorders (LSDs): In some LSDs, the accumulation of specific glycoconjugates is due to deficient lysosomal glycosidase activity. While this compound is an inhibitor, certain iminosugars can act as pharmacological chaperones, aiding the proper folding and function of mutant enzymes. However, the primary focus of this guide is on the inhibitory mechanism.

This guide will focus on the preclinical validation of this compound's therapeutic target in the context of diabetes, as this is where the most data for comparable glycosidase inhibitors exists.

Comparative Preclinical Data

While in vitro studies have demonstrated the potent glycosidase inhibitory activity of various Broussonetine alkaloids, a comprehensive review of publicly available literature reveals a significant gap in in vivo preclinical data specifically for this compound. The following tables summarize the in vitro inhibitory activity of Broussonetine analogues and the in vivo efficacy of well-established alternative glycosidase inhibitors in preclinical models of diabetes.

Table 1: In Vitro Glycosidase Inhibitory Activity of Broussonetine Analogues

CompoundTarget GlycosidaseIC50 (µM)Source Organism of EnzymeReference
(+)-Broussonetine Wβ-Galactosidase0.03Not Specified[1]
ent-(+)-Broussonetine Wα-Glucosidase0.047Not Specified[1]
Broussonetine Mβ-Glucosidase6.3Not Specified[2][3]
Broussonetine Mβ-Galactosidase2.3Not Specified[2][3]
ent-Broussonetine Mrice α-Glucosidase1.2Rice[2][3]
ent-Broussonetine Mrat intestinal maltase0.29Rat[2][3]

Table 2: Preclinical Efficacy of Alternative α-Glucosidase Inhibitors in Diabetic Animal Models

DrugAnimal ModelKey FindingsReference
Acarbose db/db mice (Type 2 Diabetes)Significantly reduced blood glucose levels and improved insulin (B600854) sensitivity.
Miglitol Goto-Kakizaki rats (non-obese Type 2 Diabetes)Decreased the incremental area under the curve (AUC) of blood glucose after sucrose (B13894) loading.
1-Deoxynojirimycin (B1663644) (DNJ) db/db mice (Type 2 Diabetes)Significantly improved glucose tolerance and insulin tolerance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for key experiments used to evaluate glycosidase inhibitors in the context of diabetes.

In Vitro Glycosidase Inhibition Assay

This protocol is a generalized method to determine the inhibitory activity of a compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the glycosidase enzyme in phosphate buffer.

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a predetermined time at a specific temperature (e.g., 37°C).

  • Add the substrate solution to initiate the enzymatic reaction.

  • After a specific incubation period, stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol is used to assess the effect of a compound on glucose metabolism in vivo.

Materials:

  • Male C57BL/6 mice

  • Test compound (e.g., this compound) or vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level from the tail vein.

  • Administer the test compound or vehicle orally via gavage.

  • After a specific time (e.g., 30 minutes), administer the glucose solution orally via gavage.[4][5][6]

  • Measure blood glucose levels from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[4][5][6]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Induction of Diabetes in a Rat Model using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of Type 1 diabetes in rats.

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucometer and test strips

Procedure:

  • Fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.

  • Inject the rats with a single intraperitoneal (i.p.) dose of STZ (e.g., 60-65 mg/kg body weight).[7][8][9]

  • Monitor the blood glucose levels of the rats for several days after the STZ injection.

  • Rats with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and can be used for subsequent experiments.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the relevant pathways and workflows.

Glycosidase_Inhibition_in_Diabetes cluster_Gut Intestinal Lumen cluster_Blood Bloodstream Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion α-Glucosidase α-Glucosidase Disaccharides->α-Glucosidase Monosaccharides (Glucose) Monosaccharides (Glucose) Absorbed Glucose Absorbed Glucose Monosaccharides (Glucose)->Absorbed Glucose Absorption α-Glucosidase->Monosaccharides (Glucose) Hydrolysis Hyperglycemia Hyperglycemia Absorbed Glucose->Hyperglycemia This compound This compound This compound->α-Glucosidase Inhibition

Figure 1: Mechanism of α-glucosidase inhibition by this compound in the intestine.

OGTT_Workflow Start Start Fasting (12-16h) Fasting (12-16h) Start->Fasting (12-16h) Baseline Blood Glucose Baseline Blood Glucose Fasting (12-16h)->Baseline Blood Glucose Oral Administration (Test Compound/Vehicle) Oral Administration (Test Compound/Vehicle) Baseline Blood Glucose->Oral Administration (Test Compound/Vehicle) Wait (30 min) Wait (30 min) Oral Administration (Test Compound/Vehicle)->Wait (30 min) Oral Glucose Challenge (2 g/kg) Oral Glucose Challenge (2 g/kg) Wait (30 min)->Oral Glucose Challenge (2 g/kg) Measure Blood Glucose (t = 15, 30, 60, 90, 120 min) Measure Blood Glucose (t = 15, 30, 60, 90, 120 min) Oral Glucose Challenge (2 g/kg)->Measure Blood Glucose (t = 15, 30, 60, 90, 120 min) Data Analysis (AUC) Data Analysis (AUC) Measure Blood Glucose (t = 15, 30, 60, 90, 120 min)->Data Analysis (AUC) End End Data Analysis (AUC)->End

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

This compound and its analogues have demonstrated potent in vitro inhibitory activity against various glycosidases, supporting their potential as therapeutic agents. However, a significant knowledge gap exists regarding their in vivo efficacy and target validation in preclinical animal models. In contrast, alternative glycosidase inhibitors such as acarbose, miglitol, and 1-deoxynojirimycin have been more extensively studied in vivo, with a body of evidence supporting their use in modulating glucose metabolism.

For the successful development of this compound as a therapeutic candidate, future research should prioritize:

  • In vivo efficacy studies: Evaluating the effect of this compound in established animal models of diabetes, cancer, and lysosomal storage diseases is paramount.

  • Pharmacokinetic and toxicological profiling: Understanding the absorption, distribution, metabolism, excretion, and safety profile of this compound is essential for its translation to clinical settings.

  • Direct comparative studies: Head-to-head comparisons of this compound with existing glycosidase inhibitors in the same preclinical models would provide a clear assessment of its relative potency and potential advantages.

By addressing these critical research questions, the scientific community can fully elucidate the therapeutic potential of this compound and determine its place in the landscape of glycosidase inhibitor-based therapies.

References

Structure-Activity Relationship of Broussonetine A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Broussonetine A analogues, focusing on their structure-activity relationships (SAR) as glycosidase inhibitors. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Quantitative Data Summary

The inhibitory activities of this compound analogues are significantly influenced by the stereochemistry of the polyhydroxylated pyrrolidine (B122466) ring and the nature of the C-5 side chain. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogues against different glycosidases.

Table 1: Glycosidase Inhibitory Activity (IC50, μM) of Broussonetine M and its Analogues [1][2][3]

Compoundα-Glucosidase (rice)β-Glucosidase (bovine liver)β-Galactosidase (bovine liver)Maltase (rat intestinal)
Broussonetine M (3)NI6.32.3NI
10'-epi-Broussonetine M (epi-3)NI0.80.2NI
ent-Broussonetine M (ent-3)1.2NINI0.29
ent-10'-epi-Broussonetine M (ent-epi-3)1.3NINI18

NI: No inhibition (less than 50% at 100 μM)

Table 2: Glycosidase Inhibitory Activity (IC50, μM) of (+)-Broussonetine W and its Analogues [4][5]

Compoundα-Glucosidaseβ-Galactosidase
(+)-Broussonetine WNI0.03
ent-(+)-Broussonetine W0.047NI

NI: No significant inhibition observed.

Key Structure-Activity Relationship Insights:

  • Stereochemistry of the Pyrrolidine Core: The configuration of the hydroxyl groups on the pyrrolidine ring is a critical determinant of inhibitory specificity. For instance, natural Broussonetine M and its 10'-epimer are potent inhibitors of β-glucosidase and β-galactosidase, while their enantiomers selectively inhibit α-glucosidase and rat intestinal maltase.[1][2][3] This suggests that the spatial arrangement of the hydroxyl groups dictates the binding orientation within the active site of different glycosidases.

  • C-10' Hydroxyl Group on the Side Chain: The stereochemistry at the C-10' position of the alkyl side chain also modulates the inhibitory potency. 10'-epi-Broussonetine M, for example, exhibits significantly stronger inhibition of β-glucosidase and β-galactosidase compared to Broussonetine M.[1][2][3]

  • Enantiomeric Specificity: The enantiomers of broussonetines often display a reversed and highly selective inhibitory profile. While (+)-broussonetine W is a potent and selective inhibitor of β-galactosidase, its enantiomer is a potent and selective inhibitor of α-glucosidase.[4][5]

  • Side Chain Length and Functional Groups: The length of the side chain and the presence of functional groups, such as an α,β-unsaturated ketone in Broussonetine W, also influence the inhibitory activity.[4][5]

Experimental Protocols

General Synthesis of Broussonetine Analogues

A common and versatile strategy for the synthesis of broussonetine analogues employs sugar-derived cyclic nitrones.[1][4] This approach allows for the construction of the polyhydroxylated pyrrolidine core with defined stereochemistry. The diverse side chains are typically installed via cross-metathesis (CM) reactions.[1][4]

Key Steps: [1][2]

  • Preparation of Cyclic Nitrones: Starting from readily available sugars (e.g., D-arabinose), cyclic nitrones with desired stereochemistry are synthesized.

  • Side Chain Installation: The alkyl side chain is introduced through a cross-metathesis reaction between the cyclic nitrone and an appropriate olefin. For specific modifications, such as the introduction of a hydroxyl group with controlled stereochemistry, methods like Keck asymmetric allylation are employed.[1][2]

  • Reduction and Deprotection: The nitrone is reduced to the corresponding hydroxylamine, followed by cyclization to form the pyrrolidine ring. Subsequent deprotection steps yield the final broussonetine analogue.

Glycosidase Inhibition Assay

The inhibitory activity of the synthesized analogues is evaluated using a standard enzymatic assay.

Materials:

  • Glycosidase enzymes (e.g., α-glucosidase from rice, β-glucosidase from bovine liver)

  • Corresponding p-nitrophenyl (pNP) glycoside substrates (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer at optimal pH for the enzyme)

  • Test compounds (Broussonetine analogues)

  • 96-well microplate reader

Procedure:

  • A solution of the enzyme in the appropriate buffer is pre-incubated with varying concentrations of the test compound for a specified time at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the pNP-glycoside substrate.

  • The reaction is allowed to proceed for a set period.

  • The reaction is terminated by the addition of a basic solution (e.g., Na2CO3).

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Analogue Synthesis cluster_assay Glycosidase Inhibition Assay Start Starting Sugar (e.g., D-Arabinose) Nitrone Cyclic Nitrone Formation Start->Nitrone CM Cross-Metathesis with Side Chain Nitrone->CM Reduction Reduction & Cyclization CM->Reduction Deprotection Deprotection Reduction->Deprotection Analogue Broussonetine Analogue Deprotection->Analogue Inhibitor Test Analogue Analogue->Inhibitor Enzyme Enzyme Solution Incubation Pre-incubation Enzyme->Incubation Inhibitor->Incubation Substrate pNP-Substrate Addition Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Stop Stop Reaction Reaction->Stop Measure Absorbance Measurement (405nm) Stop->Measure IC50 IC50 Calculation Measure->IC50

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

SAR_summary cluster_core Pyrrolidine Core Stereochemistry cluster_sidechain Side Chain Modification cluster_activity Biological Activity Natural Natural Configuration (e.g., Broussonetine M) beta_glucosidase β-Glucosidase Inhibition Natural->beta_glucosidase beta_galactosidase β-Galactosidase Inhibition Natural->beta_galactosidase Enantio Enantiomeric Configuration (e.g., ent-Broussonetine M) alpha_glucosidase α-Glucosidase Inhibition Enantio->alpha_glucosidase C10_epi C-10' Epimerization Potency Altered Potency C10_epi->Potency Length Chain Length Variation Length->Potency Functional Functional Group (e.g., α,β-unsaturated ketone) Functional->Potency

Caption: Key structure-activity relationships of this compound analogues.

References

A Comparative Analysis of Broussonetine Stereoisomers: Efficacy in Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the efficacy of various Broussonetine stereoisomers as glycosidase inhibitors. The following sections present quantitative data, experimental methodologies, and a visualization of a key signaling pathway affected by this class of compounds.

Broussonetines are a class of polyhydroxylated pyrrolidine (B122466) alkaloids, a type of iminosugar, known for their potent glycosidase inhibitory activities.[1][2] The stereochemistry of these molecules plays a crucial role in both their potency and selectivity towards different glycosidase enzymes.[1][3] Understanding these structure-activity relationships is vital for the development of targeted therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer.[2][4]

Comparative Efficacy of Broussonetine Stereoisomers

The inhibitory effects of several Broussonetine stereoisomers have been evaluated against a panel of glycosidase enzymes. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data clearly demonstrates that subtle changes in stereochemistry can lead to significant differences in inhibitory activity and enzyme selectivity.

Stereoisomerα-Glucosidase (rice) IC50 (µM)β-Glucosidase (bovine liver) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)Maltase (rat intestinal) IC50 (µM)
Broussonetine MNI6.32.3NI
ent-Broussonetine M1.2NINI0.29
10'-epi-Broussonetine MNI0.80.2NI
ent-10'-epi-Broussonetine M1.3NINI18
(+)-Broussonetine WNINI0.03ND
(-)-Broussonetine W (enantiomer)0.047NININD

NI : No significant inhibition observed. ND : Not determined.

The data reveals a striking divergence in the inhibitory profiles of the enantiomers. For instance, Broussonetine M is a potent inhibitor of β-glucosidase and β-galactosidase, while its enantiomer, ent-Broussonetine M, selectively inhibits α-glucosidase and maltase.[1][3] A similar trend is observed for (+)-Broussonetine W, a potent β-galactosidase inhibitor, and its enantiomer, which is a selective and potent inhibitor of α-glucosidase.[4][5] The configuration of the polyhydroxylated pyrrolidine ring and the stereochemistry of the side chain are key determinants of this specificity.[1]

Key Experimental Protocols

The following is a representative protocol for determining the glycosidase inhibitory activity of Broussonetine stereoisomers.

Glycosidase Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the activity of a specific glycosidase enzyme.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from rice, β-glucosidase from bovine liver)

  • p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Phosphate buffer (pH adjusted for optimal enzyme activity)

  • Broussonetine stereoisomer stock solutions (of varying concentrations)

  • Sodium carbonate solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of the glycosidase enzyme solution to each well. Subsequently, add varying concentrations of the Broussonetine stereoisomer to the wells. A control well should contain the enzyme and buffer only (no inhibitor). Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the corresponding p-nitrophenyl glycoside substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 20 minutes). During this time, the enzyme will hydrolyze the substrate, releasing p-nitrophenol, a yellow-colored product.

  • Termination of Reaction: Add a sodium carbonate solution to each well to stop the enzymatic reaction by increasing the pH.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The Unfolded Protein Response (UPR) Pathway

The inhibition of endoplasmic reticulum (ER) α-glucosidases by certain iminosugars can disrupt the proper folding of glycoproteins, leading to an accumulation of unfolded or misfolded proteins in the ER lumen. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR_Sensors UPR Sensors cluster_Downstream Downstream Signaling Broussonetine Broussonetine Stereoisomer alpha_Glucosidase ER α-Glucosidase Broussonetine->alpha_Glucosidase Inhibition Unfolded_Proteins Accumulation of Unfolded Glycoproteins GRP78 GRP78 (BiP) Unfolded_Proteins->GRP78 Sequestration PERK PERK GRP78->PERK Dissociation IRE1a IRE1α GRP78->IRE1a Dissociation ATF6 ATF6 GRP78->ATF6 Dissociation eIF2a eIF2α Phosphorylation PERK->eIF2a Activation XBP1 XBP1 Splicing IRE1a->XBP1 Activation ATF6f ATF6 Cleavage ATF6->ATF6f Activation CHOP CHOP Expression eIF2a->CHOP XBP1->CHOP ATF6f->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Inhibition of ER α-glucosidase by Broussonetine stereoisomers can trigger the UPR pathway.

Experimental Workflow for Synthesis and Evaluation

The development and comparison of Broussonetine stereoisomers involve a multi-step process from chemical synthesis to biological evaluation.

experimental_workflow start Starting Material (e.g., D- or L-arabinose) synthesis Multi-step Chemical Synthesis of Stereoisomers start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification assay Glycosidase Inhibition Assays (IC50 Determination) purification->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar downstream Downstream Cellular Assays (e.g., UPR activation, cytotoxicity) sar->downstream end Lead Compound Identification downstream->end

Caption: A typical workflow for the synthesis and biological evaluation of Broussonetine stereoisomers.

References

Broussonetine A and its Analogs: A Comparative Analysis of Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of various broussonetines and other iminosugars against different glycosidases. Lower IC50 values indicate higher inhibitory potency.

Table 1: Inhibitory Activity (IC50, µM) of Broussonetine M and its Analogs against Various Glycosidases

Compoundα-Glucosidase (rice)β-Glucosidase (almond)β-Galactosidase (bovine liver)Maltase (rat intestinal)
Broussonetine M-6.3[1][2]2.3[1][2]-
10'-epi-Broussonetine M-0.8[1][2]0.2[1][2]-
ent-Broussonetine M1.2[1][2]--0.29[1][2]
ent-10'-epi-Broussonetine M1.3[1][2]--18[1][2]

Note: "-" indicates data not available. The prefix "ent-" denotes the enantiomer of the natural product.

Table 2: Inhibitory Activity (IC50, µM) of Broussonetine W and its Enantiomer

Compoundα-Glucosidaseβ-Galactosidase
(+)-Broussonetine W-0.03[3][4]
ent-(+)-Broussonetine W0.047[3][4]-

Note: "-" indicates data not available.

Table 3: Inhibitory Activity (IC50 or Ki, µM) of Common Iminosugars

Compoundα-Glucosidaseβ-GlucosidaseMaltase
1-Deoxynojirimycin (DNJ)Potent inhibitorWeak inhibitorPotent inhibitor
Acarbose (B1664774)Potent inhibitor-Potent inhibitor
Miglitol (B1676588)Potent inhibitor--

Note: The inhibitory activity of DNJ, acarbose, and miglitol against α-glucosidases and maltase is well-established, though specific IC50 values can vary depending on the enzyme source and assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro α-glucosidase inhibition assay, a common method used to evaluate the inhibitory potential of compounds like broussonetines.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of α-glucosidase (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., Broussonetine A analogs, other iminosugars)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (acarbose) in the appropriate solvent (e.g., DMSO, followed by dilution in buffer).

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the phosphate buffer.

    • Add a defined volume of the test compound solution or the positive control to the respective wells.

    • Add a specific volume of the α-glucosidase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

    • Stop the reaction by adding a defined volume of sodium carbonate solution to each well. The sodium carbonate increases the pH, which stops the enzyme activity and develops the color of the product.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_reagents Add Buffer, Inhibitor, and Enzyme to Microplate prep_enzyme->add_reagents prep_substrate Prepare pNPG Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Mechanism of Action: Inhibition of Carbohydrate Digestion and Impact on Insulin (B600854) Signaling

Iminosugars like broussonetines act as competitive inhibitors of α-glucosidases in the small intestine. These enzymes are responsible for breaking down complex carbohydrates into monosaccharides (like glucose) that can be absorbed into the bloodstream. By inhibiting these enzymes, iminosugars delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose spike. This effect is particularly relevant in the management of type 2 diabetes. The downstream consequence of reduced glucose absorption is a modulation of the insulin signaling pathway.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream cluster_pancreas Pancreas cluster_target Target Cell (e.g., Muscle, Adipose) carbs Dietary Carbohydrates ag α-Glucosidase carbs->ag Digestion glucose Glucose ag->glucose transporter Glucose Transporter glucose->transporter Absorption blood_glucose Blood Glucose transporter->blood_glucose beta_cell β-cell blood_glucose->beta_cell Stimulates insulin Insulin beta_cell->insulin Secretion ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylation pi3k PI3K irs->pi3k Activation akt Akt pi3k->akt Activation glut4 GLUT4 Translocation akt->glut4 Stimulation glucose_uptake Glucose Uptake glut4->glucose_uptake broussonetine This compound (Iminosugar) broussonetine->ag Inhibition

Caption: Inhibition of α-glucosidase by broussonetines and its downstream effect on the insulin signaling pathway.

References

Cross-Validation of Broussonetine A's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of alkaloids derived from Broussonetia papyrifera, the plant source of Broussonetine A, against various cancer cell lines. Due to the limited availability of studies specifically investigating the cytotoxic effects of isolated this compound, this report summarizes the findings on total and individual alkaloid extracts from the plant. The primary mechanism of action for this compound and its analogues is through the inhibition of glycosidases, an activity that has been implicated in anti-cancer effects.

Quantitative Data Summary

The cytotoxic activities of total and individual alkaloids isolated from the fruits of Broussonetia papyrifera were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results indicate that the total alkaloid extract and several individual compounds exhibit cytotoxic effects, particularly against the BEL-7402 and HeLa cell lines.[1][2][3][4]

Compound/ExtractCell LineIC50 (µg/mL)
Total Alkaloids BEL-74026.61
HeLa5.97
A375>50
Nitidine BEL-740210.23
HeLa8.12
A3755.38
Broussonpapyrine BEL-740212.54
HeLa10.33
A3757.89
Chelerythrine BEL-74028.91
HeLa7.65
A3756.42
N-Norchelerythrine BEL-740247.41
HeLa40.17
A375>50
Dihydrosanguinarine BEL-740235.67
HeLa28.91
A375>50
Liriodenine BEL-74029.87
HeLa8.11
A3756.12
6-acetonyl-dihydronitidine BEL-740215.43
HeLa12.54
A3759.87

Data sourced from studies on alkaloids from Broussonetia papyrifera fruits.[1][2][3][4] It is important to note that these values are for various alkaloids from the source plant and not specifically for this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[5][6]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[5] The formazan crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other alkaloids) and incubated for a specified period (e.g., 48 hours). Control wells containing untreated cells and blank wells with media alone are also included.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.[5]

  • Incubation: The plate is incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.[5]

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizations

Potential Signaling Pathway for Glycosidase Inhibitor-Induced Apoptosis

This compound is a known glycosidase inhibitor.[7][8][9][10][11] Inhibition of glycosidases can disrupt proper protein folding and trafficking within the endoplasmic reticulum (ER), leading to ER stress and subsequently, apoptosis. This is a potential mechanism for its anti-cancer activity.[12][13][14][15]

Glycosidase_Inhibition_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm This compound This compound Glycosidases Glycosidases This compound->Glycosidases Inhibits Improper Glycoprotein Folding Improper Glycoprotein Folding Glycosidases->Improper Glycoprotein Folding Leads to ER Stress ER Stress Improper Glycoprotein Folding->ER Stress Bax Activation Bax Activation ER Stress->Bax Activation Cytochrome c Release Cytochrome c Release Bax Activation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Glycosidase inhibition leading to ER stress-induced apoptosis.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere add_compound Add test compound at various concentrations incubate_adhere->add_compound incubate_treatment Incubate for treatment period add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Read absorbance with microplate reader add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT cytotoxicity assay.

References

Head-to-Head Comparison: Broussonetine A and Miglitol as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Broussonetine A and Miglitol, two compounds with inhibitory effects on alpha-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes.

Introduction

This compound is a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki SIEB. (Moraceae). It belongs to a class of iminosugars known for their glycosidase inhibitory activity. While specific quantitative data for this compound is limited in publicly available literature, its structural analogs have demonstrated potent alpha-glucosidase inhibition, suggesting its potential as a modulator of carbohydrate metabolism.

Miglitol is a well-established, orally administered alpha-glucosidase inhibitor used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] As a desoxynojirimycin derivative, it acts locally in the small intestine to delay the digestion of ingested carbohydrates, resulting in a smaller rise in postprandial blood glucose concentration.[1]

Mechanism of Action

Both this compound (based on the activity of its analogs) and Miglitol are understood to function as competitive inhibitors of alpha-glucosidase enzymes in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates, such as oligosaccharides and disaccharides, into absorbable monosaccharides like glucose.

By reversibly binding to and inhibiting these enzymes, both compounds delay the cleavage of carbohydrates, thereby slowing down the absorption of glucose into the bloodstream. This action primarily results in a reduction of postprandial hyperglycemia.[1] Miglitol's antihyperglycemic effect does not enhance insulin (B600854) secretion.[1]

Data Presentation: In Vitro Inhibitory Activity

While a specific IC50 value for this compound against alpha-glucosidase was not found in the reviewed literature, data from its close structural analogs strongly suggest its inhibitory potential. The following table compares the available inhibitory concentration (IC50) data for Broussonetine analogs against Miglitol's known therapeutic action.

CompoundTarget EnzymeIC50 Value (µM)Source Organism/Enzyme
ent-Broussonetine M Rice α-glucosidase1.2Oryza sativa
ent-10'-epi-Broussonetine M Rice α-glucosidase1.3Oryza sativa
ent-Broussonetine M Rat intestinal maltase0.29Rattus norvegicus
ent-10'-epi-Broussonetine M Rat intestinal maltase18Rattus norvegicus
ent-(+)-Broussonetine W α-glucosidase0.047Not Specified
Miglitol Intestinal α-glucosidasesTherapeutically effective at oral doses of 25-100 mgHuman

Note: "ent-" refers to the enantiomer of the natural product. Broussonetine E and F, isolated alongside this compound, have been reported to exhibit strong inhibition of alpha-glucosidase.[2]

Experimental Protocols

Alpha-Glucosidase Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the alpha-glucosidase inhibitory activity of a test compound in vitro.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compound (e.g., this compound, Miglitol)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of alpha-glucosidase and pNPG in phosphate buffer at the desired concentrations.

  • Reaction Mixture: In a 96-well microplate, add the following to each well:

    • A solution of the test compound at various concentrations.

    • Alpha-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Test Compound/ Inhibitor plate->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (add Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Fig. 1: Experimental workflow for in vitro alpha-glucosidase inhibition assay.

Signaling Pathways

Miglitol's Influence on Cellular Signaling

Beyond its primary role as an alpha-glucosidase inhibitor, studies suggest that Miglitol may influence other signaling pathways.

  • GLP-1 Secretion: Miglitol has been shown to enhance the postprandial release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that stimulates insulin secretion and promotes satiety. This effect may be mediated, in part, through the activation of sodium-glucose cotransporter 3 (SGLT3) in the gut, leading to the activation of duodenal enterochromaffin cells and subsequent GLP-1 release via the parasympathetic nervous system.

  • Melanogenesis Pathway: In melanoma cells, Miglitol has been observed to suppress melanin (B1238610) synthesis by downregulating the microphthalmia-associated transcription factor (MITF). This is thought to occur through the modulation of several signaling cascades, including the protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and glycogen (B147801) synthase kinase 3 beta (GSK3β)/β-catenin pathways.

G cluster_glp1 GLP-1 Secretion Pathway cluster_melanogenesis Melanogenesis Pathway (in Melanoma Cells) Miglitol_GLP1 Miglitol SGLT3 SGLT3 Activation (in Duodenal EC Cells) Miglitol_GLP1->SGLT3 Vagal_Nerve Parasympathetic Nervous System SGLT3->Vagal_Nerve L_Cells Intestinal L-Cells Vagal_Nerve->L_Cells GLP1 ↑ GLP-1 Secretion L_Cells->GLP1 Miglitol_Mel Miglitol PKA PKA Pathway Miglitol_Mel->PKA MAPK MAPK Pathway (↓ p38, ↑ ERK) Miglitol_Mel->MAPK GSK3B GSK3β/β-catenin Pathway Miglitol_Mel->GSK3B MITF ↓ MITF Expression PKA->MITF MAPK->MITF GSK3B->MITF Melanin ↓ Melanin Synthesis MITF->Melanin

Fig. 2: Signaling pathways potentially modulated by Miglitol.

Information on the specific signaling pathways directly affected by this compound is not yet well-defined in the scientific literature.

In Vivo and Clinical Data for Miglitol

Clinical trials have consistently demonstrated that Miglitol (typically at doses of 50 or 100 mg three times daily) significantly improves glycemic control in patients with type 2 diabetes over periods of 6 to 12 months.[3] Key findings from clinical studies include:

  • Postprandial Glucose: Significant reduction in postprandial plasma glucose levels.[3][4]

  • Glycosylated Hemoglobin (HbA1c): A moderate average reduction in HbA1c of 0.3-0.7% from baseline.

  • Postprandial Insulin: Marked reductions in postprandial serum insulin levels.[3][4]

  • Fasting Glucose and Insulin: Generally, no significant effect on fasting glucose or insulin levels.[3]

  • Lipid Metabolism: Miglitol treatment has been shown to improve postprandial hyperlipidemia, with a significant decrease in the area under the curve for postprandial serum triglycerides.[4]

Summary and Conclusion

Both this compound, as inferred from its analogs, and Miglitol are inhibitors of alpha-glucosidase, a validated target for managing postprandial hyperglycemia in type 2 diabetes.

Miglitol is a well-characterized drug with a clear clinical profile. Its primary mechanism of delaying carbohydrate absorption is complemented by beneficial effects on postprandial insulin levels, GLP-1 secretion, and potentially lipid metabolism. Its main side effects are gastrointestinal in nature.

This compound represents a promising natural product scaffold. The potent alpha-glucosidase inhibitory activity of its close analogs, some with sub-micromolar IC50 values, suggests that this compound could be a highly effective inhibitor. However, further research is required to isolate and quantify the specific inhibitory activity of this compound, and to evaluate its in vivo efficacy, pharmacokinetic profile, and safety.

For researchers in drug development, this compound and its related compounds offer a compelling area for further investigation and potential optimization as next-generation alpha-glucosidase inhibitors. Miglitol, in contrast, serves as a valuable benchmark and a clinically validated tool for studying the effects of alpha-glucosidase inhibition.

References

Validating the Apoptotic Mechanism of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the apoptosis-inducing mechanism of a novel therapeutic agent, herein referred to as Compound X . Given the absence of published data on Broussonetine A-induced apoptosis, this document serves as a methodological template, offering objective comparisons with established apoptosis inducers and detailing the necessary experimental support.

Introduction to Apoptosis Signaling

Programmed cell death, or apoptosis, is a critical cellular process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer.[1][2] Apoptosis is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which orchestrate the dismantling of the cell.[3][4][5][6]

  • The Intrinsic Pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[3] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9][10]

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the activation of an initiator caspase, typically caspase-8.[3][11]

Understanding which of these pathways is activated by a novel compound is crucial for its development as a therapeutic agent.

Experimental Workflow for Validating Compound X-Induced Apoptosis

The following workflow outlines the key experimental stages for elucidating the apoptotic mechanism of Compound X.

G Experimental Workflow for Validating Apoptosis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Comparative Analysis A Cell Viability Assay (MTT/XTT) C Annexin V / PI Staining (Flow Cytometry) A->C B Morphological Analysis (Microscopy) B->C D Caspase Activity Assays C->D F Mitochondrial Membrane Potential Assay (JC-1) C->F E Western Blot Analysis (Bcl-2 family, Caspases, PARP) D->E H Compare with Known Apoptosis Inducers E->H F->H G Cell Cycle Analysis (Flow Cytometry) G->H

Caption: A streamlined workflow for the validation of a novel apoptosis-inducing compound.

Data Presentation: Comparative Analysis of Apoptosis Induction

The following tables summarize hypothetical quantitative data for Compound X in comparison to known apoptosis inducers, such as the natural flavonoid Quercetin and the chemotherapeutic agent Etoposide.

Table 1: Induction of Apoptosis in Cancer Cell Lines (48h Treatment)

CompoundConcentration (µM)Cell LineApoptotic Cells (%) (Annexin V+/PI-)
Compound X 10MCF-735.2 ± 3.1
20MCF-768.5 ± 4.5
Quercetin 50MCF-725.8 ± 2.9
100MCF-745.1 ± 3.8
Etoposide 25Jurkat75.4 ± 5.2

Data are presented as mean ± standard deviation.

Table 2: Modulation of Key Apoptotic Proteins (Western Blot Analysis)

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bax/Bcl-2 Ratio
Control 1.01.01.0
Compound X (20 µM) 4.53.83.2
Quercetin (100 µM) 2.82.12.5
Etoposide (25 µM) 6.25.54.1

Values represent the fold change relative to the untreated control.

Signaling Pathway Diagram: Proposed Mechanism of Compound X

Based on the hypothetical data, Compound X appears to induce apoptosis primarily through the intrinsic pathway.

G Proposed Apoptotic Pathway of Compound X CompoundX Compound X PTP_Inhibition Protein Tyrosine Phosphatase Inhibition CompoundX->PTP_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins PTP_Inhibition->Bcl2_Family Bax_Bak ↑ Bax/Bcl-2 Ratio Bcl2_Family->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect changes in the expression levels of key apoptotic proteins.[12][13][14][15][16]

  • Cell Lysis:

    • Treat cells with Compound X or control vehicle for the desired time.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.[17][18][19]

  • Cell Preparation:

    • Treat 1-5 x 10^5 cells with Compound X or control.

    • Harvest both adherent and suspension cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of specific caspases, such as caspase-3.[20][21][22][23][24]

  • Lysate Preparation:

    • Treat cells and prepare cell lysates as described in the Western Blot protocol.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

    • Add 50 µL of the reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader (excitation ~380 nm, emission ~460 nm).

    • The fluorescence intensity is proportional to the caspase activity.

Comparison with Alternative Apoptosis-Inducing Agents

To contextualize the efficacy and mechanism of Compound X, it is essential to compare its performance against other known apoptosis inducers.

  • Natural Compounds (e.g., Quercetin, Curcumin): Many natural products induce apoptosis through the intrinsic pathway, often by modulating the Bcl-2 family of proteins or by inducing cell cycle arrest.[11][25][26][27][28] Quercetin, for instance, has been shown to directly bind to Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic function.[25] These compounds often exhibit lower toxicity to normal cells compared to traditional chemotherapeutics.

  • Chemotherapeutic Agents (e.g., Etoposide, Doxorubicin): These drugs typically induce apoptosis by causing DNA damage, which activates the intrinsic pathway. They are potent inducers of apoptosis but are often associated with significant side effects.

  • BH3 Mimetics (e.g., Venetoclax): These are a newer class of targeted therapies that mimic the action of pro-apoptotic BH3-only proteins, directly inhibiting anti-apoptotic Bcl-2 family members.[10] Their mechanism is highly specific to the Bcl-2 regulatory node of the intrinsic pathway.

By comparing the cellular and molecular effects of Compound X to these alternatives, researchers can better understand its novelty, potency, and potential therapeutic window. This comparative approach is fundamental to the preclinical validation of any new apoptosis-inducing agent.

References

In Vivo Validation of Broussonetine A as an Anti-Hyperglycemic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Broussonetine A, a promising natural product, against established anti-hyperglycemic agents. While direct in vivo validation data for this compound is not yet available in published literature, its potent in vitro α-glucosidase inhibitory activity suggests a strong potential as an anti-hyperglycemic agent. This document will, therefore, compare its projected efficacy, based on its mechanism of action, with leading drugs from different classes, supported by experimental data from preclinical and clinical studies.

Executive Summary

This compound, a pyrrolidine (B122466) alkaloid, has demonstrated significant inhibitory effects on α-glucosidase in in vitro studies. This mechanism is shared with the clinically approved drug Acarbose and is effective in reducing postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption.[1][2][3][4] This guide compares this compound's potential therapeutic profile with that of Acarbose (an α-glucosidase inhibitor), Metformin (B114582) (a biguanide), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The comparison is based on their mechanisms of action, and available in vivo data on their anti-hyperglycemic efficacy.

Comparative Data on Anti-Hyperglycemic Agents

The following tables summarize the quantitative data on the efficacy of various anti-hyperglycemic agents from in vivo studies. Due to the absence of direct in vivo data for this compound, data for Acarbose is used as a proxy to represent the potential efficacy of a potent α-glucosidase inhibitor.

Table 1: In Vivo Efficacy of Anti-Hyperglycemic Agents in Animal Models

Agent ClassCompoundAnimal ModelDoseRoute of Administration% Reduction in Blood Glucose (Postprandial)Reference
α-Glucosidase Inhibitor AcarboseSucrose-loaded mice10 mg/kgOral44.13% - 50.02%[2]
α-Glucosidase Inhibitor Flavonoids from Astragali RadixSucrose-loaded mice50 mg/kgOralSignificant reduction at 30 min[2]
Biguanide MetforminStreptozotocin-induced diabetic rats500 mg/kgOralSignificant reduction over 24 days[5][6]
Natural Product BrucineStreptozotocin-induced diabetic rats20 mg/kgOralSignificant reduction from ~400 mg/dL to ~86 mg/dL over 24 days[5][6]

Table 2: Clinical Efficacy of Anti-Hyperglycemic Agents in Humans (Type 2 Diabetes)

Agent ClassCompoundDosageChange in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)Reference
α-Glucosidase Inhibitor Acarbose50-300 mg, t.i.d.-0.76 to -0.90Reduction in postprandial glucose by 2.26 to 3.62 mmol/L[7]
Biguanide Metformin500-2000 mg/day-0.6 to -2.0-19 to -84[8]
SGLT2 Inhibitor Empagliflozin10-25 mg/day-0.74 to -0.85Significant Reduction[9]
SGLT2 Inhibitor Dapagliflozin2.5-10 mg/day-0.4 to -0.57Significant Reduction[9]

Mechanism of Action and Signaling Pathways

This compound and Alpha-Glucosidase Inhibitors

This compound is a potent inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine.[10][11][12][13] By competitively and reversibly inhibiting this enzyme, this compound is expected to delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2][4][14] This leads to a slower and lower rise in postprandial blood glucose levels.[1][2][4][14]

Alpha_Glucosidase_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose GLUT Glucose Transporters (e.g., SGLT1, GLUT2) Glucose->GLUT Absorption Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream GLUT->Bloodstream Broussonetine_A This compound Broussonetine_A->Alpha_Glucosidase Inhibition

Caption: Mechanism of action of this compound as an α-glucosidase inhibitor.

Metformin

Metformin's primary anti-hyperglycemic effect is the reduction of hepatic glucose production (gluconeogenesis).[15][16] It is believed to act, at least in part, through the inhibition of mitochondrial complex I, leading to a decrease in cellular energy status and activation of AMP-activated protein kinase (AMPK).[15]

Metformin_Pathway cluster_hepatocyte Hepatocyte Metformin Metformin Mitochondrion Mitochondrion (Complex I) Metformin->Mitochondrion Inhibition AMPK AMPK Mitochondrion->AMPK ↑ AMP/ATP ratio Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Bloodstream Bloodstream Glucose Glucose_Output->Bloodstream

Caption: Simplified signaling pathway of Metformin in reducing hepatic glucose output.

SGLT2 Inhibitors

SGLT2 inhibitors act on the kidneys to reduce the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[9][17][18][19] By blocking the SGLT2 transporter in the proximal convoluted tubule, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels independently of insulin (B600854) action.[9][17][18][19]

SGLT2_Inhibition_Pathway cluster_nephron Kidney Nephron SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 Transporter SGLT2_Inhibitor->SGLT2 Inhibition Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Glomerulus->Proximal_Tubule Filtration of Glucose Proximal_Tubule->SGLT2 Urine Urine Proximal_Tubule->Urine Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption

Caption: Mechanism of SGLT2 inhibitors in the renal tubule.

Experimental Protocols

In Vivo Anti-Hyperglycemic Activity in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Model

This protocol is a standard method for inducing diabetes in rodents to test the efficacy of anti-hyperglycemic compounds.[5][6][20][21]

STZ_Protocol_Workflow start Start acclimatization Acclimatization of Rodents (e.g., Wistar rats or C57BL/6 mice) start->acclimatization fasting Overnight Fasting acclimatization->fasting stz_injection Single Intraperitoneal Injection of STZ (e.g., 50-60 mg/kg in citrate (B86180) buffer) fasting->stz_injection diabetes_confirmation Confirmation of Diabetes (Blood glucose > 250 mg/dL after 72h) stz_injection->diabetes_confirmation grouping Grouping of Diabetic Animals (n=6-8 per group) diabetes_confirmation->grouping treatment Daily Oral Administration of Test Compound (e.g., this compound, Metformin, Vehicle) for a defined period (e.g., 28 days) grouping->treatment monitoring Regular Monitoring of: - Blood Glucose Levels - Body Weight - Food and Water Intake treatment->monitoring final_measurements Final Measurements at the end of the study: - Fasting Blood Glucose - HbA1c - Lipid Profile monitoring->final_measurements end End final_measurements->end

Caption: Experimental workflow for evaluating anti-hyperglycemic agents in an STZ-induced diabetic model.

Detailed Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are typically used.[5][21]

  • Induction of Diabetes: After an overnight fast, animals are injected intraperitoneally with a single dose of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).[5][21]

  • Confirmation of Diabetes: Diabetes is confirmed 72 hours after STZ injection by measuring blood glucose levels from the tail vein. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[5]

  • Treatment: Diabetic animals are randomly divided into groups and treated orally with the test compound (e.g., this compound), a standard drug (e.g., Metformin), or the vehicle daily for a specified period.

  • Parameters Measured: Blood glucose levels, body weight, and food and water intake are monitored regularly. At the end of the treatment period, fasting blood glucose, HbA1c, and lipid profiles are determined.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess the effect of a compound on glucose disposal after an oral glucose load.

Detailed Methodology:

  • Fasting: Animals are fasted overnight.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (0 minutes).

  • Treatment: The test compound or vehicle is administered orally.

  • Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the effect of the test compound on glucose tolerance.

Conclusion and Future Directions

Future research should focus on:

  • In vivo validation: Conducting studies in animal models of diabetes to determine the efficacy, optimal dosage, and safety of this compound.

  • Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Long-term efficacy and safety: Evaluating the long-term effects of this compound on glycemic control and potential side effects.

  • Combination therapy: Investigating the synergistic effects of this compound with other anti-hyperglycemic agents.

The development of this compound as a therapeutic agent could provide a valuable new option for the management of type 2 diabetes.

References

A Comparative Analysis of Broussonetine A and Other Natural Glycosidase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory prowess of Broussonetine A and its counterparts, this guide offers a comparative analysis of natural glycosidase inhibitors, supported by experimental data and detailed protocols. The following sections dissect the inhibitory activity, enzyme selectivity, and cellular effects of these compounds, providing a crucial resource for researchers and professionals in the field of drug development.

Glycosidase inhibitors are pivotal in the management of metabolic disorders such as type 2 diabetes and are being explored for their therapeutic potential in oncology and viral infections.[1] Natural sources have long been a treasure trove of such inhibitors, with compounds like this compound emerging as potent and selective agents. This guide provides a comparative overview of this compound and other significant natural glycosidase inhibitors, focusing on their inhibitory concentrations (IC50), enzyme targets, and the experimental frameworks used for their evaluation.

Comparative Inhibitory Activity of Natural Glycosidase Inhibitors

The efficacy of a glycosidase inhibitor is primarily quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The table below summarizes the IC50 values for various Broussonetine derivatives and other well-known natural glycosidase inhibitors against different glycosidases.

InhibitorEnzymeSourceIC50 (µM)
This compound α-Glucosidase, β-Glucosidase, β-Galactosidase, β-MannosidaseBroussonetia kazinokiStrong Inhibition (Specific IC50 not detailed in provided abstracts)[2]
Broussonetine E β-Glucosidase, β-GalactosidaseBroussonetia kazinokiPotent Inhibition (Specific IC50 not detailed in provided abstracts)[1][3]
Broussonetine F β-Glucosidase, β-GalactosidaseBroussonetia kazinokiPotent Inhibition (Specific IC50 not detailed in provided abstracts)[1][3]
Broussonetine M β-GlucosidaseBovine Liver6.3[1][4][5]
β-GalactosidaseBovine Liver2.3[1][4][5]
Rice α-Glucosidase (enantiomer)Rice1.2[1][4][5]
Rat Intestinal Maltase (enantiomer)Rat0.29[1][4][5]
(+)-Broussonetine W β-GalactosidaseNot specified0.03[6][7][8]
α-Glucosidase (enantiomer)Not specified0.047[6][7][8]
1-Deoxynojirimycin (DNJ) α-GlucosidaseNot specified52.02[9]
Acarbose α-GlucosidaseNot specifiedWidely variable (0.0013–1998.79)[10]
Valiolamine α-GlucosidaseYeast190[11]
MaltasePorcine2.2[11]
IsomaltasePorcine2.7[11]
SucrasePorcine0.049[11]
Kaempferol (B1673270) α-GlucosidaseBouea macrophylla230[12]
8-Bromoquercetin α-GlucosidaseBouea macrophylla9.2[12]

Enzyme Selectivity and Structure-Activity Relationship

The therapeutic potential of a glycosidase inhibitor is not solely dependent on its potency but also on its selectivity towards specific enzymes. High selectivity minimizes off-target effects and potential side effects.

The Broussonetine family exhibits remarkable stereospecificity in its inhibitory action. For instance, (+)-Broussonetine W is a potent and selective inhibitor of β-galactosidase, while its enantiomer demonstrates high potency and selectivity for α-glucosidase.[6][7][8] This highlights the critical role of the stereochemistry of the polyhydroxylated pyrrolidine (B122466) core in determining enzyme specificity.[6][7][8]

Similarly, the natural product broussonetine M is a potent inhibitor of β-glucosidase and β-galactosidase, whereas its enantiomer is a selective and potent inhibitor of rice α-glucosidase and rat intestinal maltase.[1][4][5] The configuration of both the pyrrolidine ring and the hydroxyl group on the alkyl side chain significantly influences the specificity and potency of glycosidase inhibition.[1][4][5]

In contrast, other natural inhibitors like Valiolamine show broad-spectrum activity against various α-glucosidases, including maltase, isomaltase, and sucrase.[11] Flavonoids such as kaempferol and its derivatives also exhibit α-glucosidase inhibitory activity, though generally with higher IC50 values compared to the Broussonetines.[12]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. The following section details a standard in vitro α-glucosidase inhibition assay protocol, which is widely used to evaluate the potency of natural inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase by measuring the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The release of p-nitrophenol results in a yellow color that can be measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compounds (e.g., this compound, other inhibitors)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in potassium phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control at various concentrations.

  • Assay Protocol:

    • Add a specific volume of the test compound solution or buffer (for control) to the wells of a 96-well microplate.

    • Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding sodium carbonate solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control reaction (without inhibitor).

      • A_sample is the absorbance of the reaction with the test inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Substrate (pNPG) add_substrate Add Substrate (pNPG) prep_substrate->add_substrate prep_inhibitor Inhibitor Solutions prep_inhibitor->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_absorbance Measure Absorbance (405nm) stop_reaction->measure_absorbance calculate_inhibition % Inhibition Calculation measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Signaling Pathways and Cellular Effects

While the primary mechanism of action for glycosidase inhibitors is the competitive or non-competitive inhibition of carbohydrate-digesting enzymes, their downstream effects can influence various cellular signaling pathways. The inhibition of α-glucosidase in the small intestine, for instance, directly impacts postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes. By delaying carbohydrate digestion and glucose absorption, these inhibitors help to regulate blood glucose levels.

The broader cellular effects and the specific signaling pathways modulated by this compound are still an active area of research. However, the therapeutic potential of glycosidase inhibitors in cancer is thought to be linked to their ability to interfere with N-linked glycosylation, a critical process for the proper folding and function of many cell surface receptors and signaling molecules involved in cancer progression.

signaling_pathway cluster_intake Dietary Intake cluster_inhibition Intestinal Lumen cluster_absorption Systemic Circulation carbohydrates Complex Carbohydrates glucosidase α-Glucosidase carbohydrates->glucosidase glucose Glucose glucosidase->glucose Digests to inhibitor Glycosidase Inhibitor (e.g., this compound) inhibition inhibitor->inhibition inhibition->glucosidase Blocks absorption Reduced Glucose Absorption glucose->absorption

Caption: Mechanism of α-glucosidase inhibitors on carbohydrate digestion.

Conclusion

This compound and its analogs represent a promising class of natural glycosidase inhibitors with high potency and, in many cases, remarkable enzyme selectivity. Their comparative analysis against other natural inhibitors like DNJ, acarbose, and various flavonoids underscores the structural nuances that govern their inhibitory profiles. The detailed experimental protocols provided in this guide offer a standardized approach for future comparative studies. Further research into the specific signaling pathways modulated by these compounds will be crucial in unlocking their full therapeutic potential in a range of diseases.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Binding of Broussonetine A and its Alternatives to Target Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive comparison of Broussonetine A and alternative glycosidase inhibitors, focusing on their binding interactions with target enzymes. This document synthesizes available experimental data to illuminate the structure-activity relationships and therapeutic potential of these compounds.

Introduction

This compound, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki, has garnered significant interest for its potent inhibitory activity against various glycosidases. These enzymes play crucial roles in numerous physiological and pathological processes, including carbohydrate metabolism, lysosomal glycogenolysis, and viral entry, making them attractive targets for therapeutic intervention in diseases such as diabetes, lysosomal storage disorders, and viral infections. Understanding the precise molecular interactions that govern the binding of inhibitors like this compound to the active sites of glycosidases is paramount for the rational design of more potent and selective therapeutic agents. This guide presents a comparative analysis of this compound and other notable glycosidase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and pathways.

Quantitative Comparison of Glycosidase Inhibitors

The inhibitory potency of this compound and its analogues, alongside other established glycosidase inhibitors, is summarized below. The data, primarily presented as half-maximal inhibitory concentrations (IC50), highlight the varying degrees of efficacy and selectivity of these compounds against different glycosidase enzymes.

InhibitorTarget EnzymeSourceIC50 (µM)Ki (µM)Inhibition Type
This compound Analogue (Broussonetine M) β-GlucosidaseBovine Liver6.3[1][2][3][4]--
β-GalactosidaseBovine Liver2.3[1][2][3][4]--
α-GlucosidaseRice1.2 (for enantiomer)[1][2][3][4]--
MaltaseRat Intestine0.29 (for enantiomer)[1][2][3][4]--
This compound Analogue (Broussonetine W) β-GalactosidaseBovine Liver0.03[5][6]--
α-Glucosidase-0.047 (for enantiomer)[5][6]--
Acarbose α-GlucosidaseYeast817.38[7]103.5Competitive
Miglitol α-Glucosidase---Competitive
Voglibose α-Glucosidase---Competitive
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) α-Glucosidase-Potent inhibitor--
2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) β-GlucosidaseBovine Liver9.7[1]--
β-GalactosidaseBovine Liver3.3[1]--

Note: Data for this compound itself is limited in publicly available literature; therefore, data for its close and well-studied analogues, Broussonetine M and W, are presented. The enantiomers of Broussonetine M show selectivity towards α-glucosidases. Ki values and inhibition types are not always available in the cited literature.

Confirming the Binding Site: A Hypothesized Model

Direct experimental confirmation of the binding site of this compound through techniques like X-ray crystallography remains to be published. However, based on the known structure of glycosidase active sites and molecular docking studies of analogous iminosugar inhibitors, a model for its binding can be proposed.

Glycoside hydrolases possess a highly conserved active site, often located in a cleft on the enzyme surface. The catalytic mechanism of many retaining glycosidases involves a pair of conserved glutamic or aspartic acid residues that act as a nucleophile and an acid/base catalyst. It is highly probable that the polyhydroxylated pyrrolidine ring of this compound, mimicking the natural carbohydrate substrate, positions itself within this active site. The hydroxyl groups are expected to form a network of hydrogen bonds with the side chains of key amino acid residues, such as aspartic acid, glutamic acid, asparagine, and arginine, which line the binding pocket. The long alkyl chain of this compound likely extends into a more hydrophobic region of the active site, contributing to its binding affinity and potentially its selectivity.

Hypothesized Binding of this compound in Glycosidase Active Site cluster_Enzyme Glycosidase Active Site cluster_Inhibitor This compound Catalytic Residues Catalytic Residues (e.g., Asp, Glu) Hydrophilic Pocket Hydrophilic Pocket (H-bonding residues) Hydrophobic Pocket Hydrophobic Pocket Pyrrolidine Ring Polyhydroxylated Pyrrolidine Ring Pyrrolidine Ring->Catalytic Residues Ionic Interactions (with protonated amine) Pyrrolidine Ring->Hydrophilic Pocket Multiple Hydrogen Bonds (with hydroxyl groups) Alkyl Chain Long Alkyl Chain Alkyl Chain->Hydrophobic Pocket Van der Waals Interactions

Caption: Hypothesized binding of this compound within a glycosidase active site.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the α-glucosidase solution to each well containing the test compound and incubate.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for α-Glucosidase Inhibition Assay Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Test Compounds Plate Setup Add Test Compounds and Enzyme to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Incubate Enzyme and Inhibitor Mixture Plate Setup->Pre-incubation Reaction Initiation Add Substrate (pNPG) to Initiate Reaction Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Add Sodium Carbonate to Stop Reaction Incubation->Reaction Termination Measurement Measure Absorbance at 405 nm Reaction Termination->Measurement Data Analysis Calculate % Inhibition and IC50 Value Measurement->Data Analysis

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway Context: Lysosomal Glycogen (B147801) Metabolism

Glycosidases, particularly acid α-glucosidase (GAA), are critical for the degradation of glycogen within lysosomes. The inhibition of GAA can lead to the accumulation of lysosomal glycogen, a hallmark of Pompe disease. The regulation of lysosomal function is intricately linked to cellular nutrient-sensing pathways, such as the mTORC1 pathway, which integrates signals about amino acid and glucose availability to control cell growth and autophagy.

Lysosomal Glycogen Metabolism and its Regulation cluster_lysosome_process Nutrient Availability Nutrient Availability mTORC1 Signaling mTORC1 Signaling Nutrient Availability->mTORC1 Signaling Activates Lysosome Lysosome mTORC1 Signaling->Lysosome Regulates Biogenesis and Function Glucose Glucose Lysosome->Glucose Glycogenolysis Glycogen Glycogen Glycogen->Lysosome Enters via Autophagy GAA Acid α-Glucosidase (GAA) This compound This compound This compound->GAA Inhibits

Caption: Simplified signaling context of lysosomal glycogen metabolism.

Conclusion

This compound and its analogues represent a promising class of glycosidase inhibitors with high potency. While the precise binding site of this compound on its target enzymes awaits experimental elucidation, a plausible model based on the conserved features of glycosidase active sites can be formulated. Further research, including co-crystallization studies and detailed kinetic analyses, is necessary to fully characterize the molecular basis of its inhibitory activity. The comparative data and protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the ongoing efforts to develop novel and effective therapies targeting glycosidase enzymes.

References

Assessing the specificity of Broussonetine A against a panel of glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Specificity and Performance

For researchers and professionals in drug development and enzymatic studies, the quest for selective glycosidase inhibitors is paramount. Broussonetine A, a pyrrolidine (B122466) alkaloid, has emerged as a significant compound of interest due to its potent inhibitory effects on various glycosidases. This guide provides a comprehensive comparison of this compound and its analogs against a panel of glycosidases, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The inhibitory specificity of this compound and its related compounds has been evaluated against a range of glycosidases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Compoundα-Glucosidase (rice) IC50 (µM)β-Glucosidase (almond) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)α-Mannosidase (jack bean) IC50 (µM)β-Mannosidaseβ-GlucuronidaseRat Intestinal Maltase IC50 (µM)Rat Intestinal Sucrase IC50 (µM)
This compound NINIStrong InhibitionNIStrong Inhibition---
Broussonetine E -Strong InhibitionStrong Inhibition-----
Broussonetine F -Strong InhibitionStrong Inhibition-----
Broussonetine M NI6.3[1][2][3]2.3[1][2][3]NININI18[1][2][3]-
ent-Broussonetine M 1.2[1][2][3]NININININI0.29[1][2][3]-
Broussonetine W (+) -0.12[4]0.03[4][5][6]--3.3[4]0.047[5][6]0.20[4]
ent-Broussonetine W (-) 0.73[4]NINI-----
Broussonetinine A --Strong InhibitionStrong Inhibition----
Broussonetinine B --Strong InhibitionStrong Inhibition----
DAB Potent Inhibitor[1]-------
DMDP -9.7[1]3.3[1]-----

NI: No Inhibition (less than 50% at 100 μM)[1]. "-" indicates data not available. Strong inhibition indicates a significant inhibitory effect was observed, but the specific IC50 value was not provided in the cited source[7].

The data reveals that the stereochemistry of the broussonetine molecule plays a critical role in its inhibitory specificity. For instance, while Broussonetine M is a potent inhibitor of β-glucosidase and β-galactosidase, its enantiomer, ent-Broussonetine M, selectively and potently inhibits α-glucosidase and rat intestinal maltase.[1][2][3] Similarly, (+)-Broussonetine W is a highly potent inhibitor of β-galactosidase, whereas its enantiomer exhibits strong inhibition against α-glucosidase.[4][5][6] This highlights the nuanced structure-activity relationship of these compounds and their potential for targeted therapeutic applications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Glycosidase Inhibition Assay using p-Nitrophenyl Substrates

This method is widely applicable for various glycosidases, including α-glucosidase, β-glucosidase, β-galactosidase, and α-mannosidase.

Materials:

  • Appropriate p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Enzyme solution (e.g., almond β-glucosidase, bovine liver β-galactosidase)

  • Buffer solution at the optimal pH for the specific enzyme

  • This compound or other test inhibitors

  • Sodium carbonate (Na2CO3) solution (e.g., 400 mM)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or analogs) in the appropriate buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the inhibitor solution to the respective wells. A control well should contain only the buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for a defined period.

  • Initiate the reaction by adding the p-nitrophenyl glycoside substrate to each well.

  • Incubate the reaction mixture at the optimal temperature for a specific duration.

  • Stop the reaction by adding a sodium carbonate solution.[1]

  • Measure the absorbance of the released p-nitrophenol at 400 nm using a spectrophotometer.[3]

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rat Intestinal Maltase Inhibition Assay

This assay is specific for disaccharidases like maltase.

Materials:

  • Brush border membranes prepared from rat small intestine.[1]

  • Maltose (B56501) solution (substrate)

  • Buffer solution (pH 6.8)

  • This compound or other test inhibitors

  • Glucose assay kit (e.g., Glucose CII-test Wako)

  • Centrifuge

Procedure:

  • Prepare serial dilutions of the inhibitor in the buffer solution.

  • In a reaction tube, combine the rat intestinal brush border membrane preparation with the inhibitor solution. A control tube should contain buffer instead of the inhibitor.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the maltose solution.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction, for example, by heat inactivation.

  • Centrifuge the tubes to pellet the membrane fragments.

  • Determine the concentration of the released D-glucose in the supernatant using a colorimetric glucose assay kit.[1]

  • Calculate the percentage of inhibition and the IC50 value as described in the previous protocol.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing glycosidase inhibition and the logical relationship in comparing inhibitor specificity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare Inhibitor Dilutions Incubate Incubate Enzyme + Inhibitor Inhibitor->Incubate Enzyme Prepare Enzyme Solution Enzyme->Incubate Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Incubate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Product Formation Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for Glycosidase Inhibition Assay.

G cluster_inhibitors Inhibitors cluster_enzymes Glycosidase Panel cluster_outcome Outcome BA This compound AlphaG α-Glucosidase BA->AlphaG Test BetaG β-Glucosidase BA->BetaG Test BetaGal β-Galactosidase BA->BetaGal Test AlphaM α-Mannosidase BA->AlphaM Test BM Broussonetine M BM->AlphaG Test BM->BetaG Test BM->BetaGal Test BM->AlphaM Test BW Broussonetine W BW->AlphaG Test BW->BetaG Test BW->BetaGal Test BW->AlphaM Test Other Other Analogs Other->AlphaG Test Other->BetaG Test Other->BetaGal Test Other->AlphaM Test Specificity Inhibitory Specificity Profile AlphaG->Specificity BetaG->Specificity BetaGal->Specificity AlphaM->Specificity Potency Comparative Potency (IC50) Specificity->Potency

Caption: Assessing Inhibitor Specificity.

References

Preclinical Profile of Broussonetine A: An Alpha-Glucosidase Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Metabolic Disease

In the landscape of therapeutic development for metabolic disorders such as type 2 diabetes and obesity, alpha-glucosidase inhibitors represent a key class of oral antihyperglycemic agents. This guide provides a preclinical validation overview of Broussonetine A, a potent alpha-glucosidase inhibitor, and compares its profile with the established drug, Acarbose. Due to the current absence of publicly available in vivo preclinical studies on this compound in established diabetes or obesity models, this guide leverages its potent in vitro activity and presents in vivo data from a mechanistically similar compound, Brucine, to project its potential therapeutic efficacy.

Mechanism of Action: Targeting Carbohydrate Digestion

This compound and its analogues are iminosugars that act as potent inhibitors of glycosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Specifically, they target alpha-glucosidases located in the brush border of the small intestine. By competitively and reversibly inhibiting these enzymes, this compound slows down the digestion and absorption of carbohydrates, leading to a reduced postprandial glucose excursion. This mechanism is crucial for managing blood glucose levels in diabetic patients.

Alpha-Glucosidase Inhibition cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound This compound->Alpha-Glucosidase Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Glycosidase Inhibitory Activity

Several analogues of Broussonetine have demonstrated potent and selective inhibitory activity against various glycosidases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some Broussonetine analogues against rice α-glucosidase and rat intestinal maltase, highlighting their potential as effective antihyperglycemic agents.

CompoundRice α-Glucosidase IC50 (µM)Rat Intestinal Maltase IC50 (µM)
ent-Broussonetine M1.20.29
ent-10'-epi-Broussonetine M1.318
Data sourced from in vitro enzyme inhibition assays.

Preclinical In Vivo Validation: A Comparative Perspective

While in vivo data for this compound is not yet available, studies on Brucine, another natural compound with alpha-glucosidase inhibitory properties, provide valuable insights into the potential effects of this class of drugs in a preclinical model of type 1 diabetes. The following data is from a study where diabetes was induced in rats using streptozotocin (B1681764) (STZ).

Comparative Efficacy in a Streptozotocin-Induced Diabetic Rat Model

The following tables summarize the effects of Brucine (20 mg/kg) compared to a vehicle control and the standard-of-care drug, Metformin (500 mg/kg), on key diabetic parameters over a 24-day period.

Table 1: Effect on Fasting Blood Glucose (mg/dL) [1]

Treatment GroupDay 1Day 6Day 12Day 18Day 24
Diabetic Control398 ± 5.23406 ± 13.47428 ± 12.38448.2 ± 12.66480.8 ± 11.44
Brucine (20 mg/kg)398.2 ± 12.92296 ± 12.32240 ± 8.86139 ± 10.5786.6 ± 5.66
Metformin (500 mg/kg)383.4 ± 9.80255.2 ± 12.04140.8 ± 13.8096.6 ± 5.0579 ± 6.55

Table 2: Effect on Oral Glucose Tolerance Test (OGTT) - Blood Glucose (mg/dL) [1]

Treatment Group0 min30 min60 min90 min120 min
Diabetic Control199.6 ± 8.15243 ± 5.52272.8 ± 3.53263.8 ± 5.81259 ± 6.28
Brucine (20 mg/kg)147 ± 10.63163 ± 8.98139 ± 6.88110.4 ± 4.0385.7 ± 3.83

Table 3: Effect on Body Weight (g) [1]

Treatment GroupInitialFinal
Normal Control248.6 ± 4.89261.4 ± 3.87
Diabetic Control229.2 ± 6.39181.3 ± 6.57
Brucine (20 mg/kg)231.2 ± 5.61206.9 ± 4.78
Metformin (500 mg/kg)230.4 ± 6.34211.4 ± 3.87

Table 4: Effect on Glycosylated Hemoglobin (HbA1c) and Lipid Profile [1]

ParameterNormal ControlDiabetic ControlBrucine (20 mg/kg)Metformin (500 mg/kg)
HbA1c (%)4.14 ± 0.027.17 ± 0.124.53 ± 0.034.19 ± 0.02
Total Cholesterol (mg/dL)83.8 ± 3.50158.6 ± 9.4492.4 ± 5.5788.6 ± 3.71
Triglycerides (mg/dL)108.8 ± 2.48177.4 ± 5.1588.4 ± 2.69101.2 ± 4.11
HDL (mg/dL)44 ± 2.8127.2 ± 9.9729.4 ± 4.9439.4 ± 3.11
LDL (mg/dL)69 ± 3.33133.4 ± 10.8265.8 ± 5.1769.8 ± 2.82

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Streptozotocin (STZ)-Induced Diabetes Rat Model

STZ_Diabetes_Induction start Acclimatize Male Wistar Rats (180-220g) fasting Fast rats for 12 hours start->fasting stz_prep Prepare STZ solution (50 mg/kg) in 0.1 M citrate (B86180) buffer (pH 4.5) fasting->stz_prep stz_injection Administer single intraperitoneal (IP) injection of STZ stz_prep->stz_injection glucose_monitoring Monitor blood glucose after 72 hours stz_injection->glucose_monitoring selection Select rats with fasting blood glucose > 250 mg/dL for the study glucose_monitoring->selection grouping Divide diabetic rats into treatment groups selection->grouping Diabetic Exclude Exclude selection->Exclude Non-diabetic treatment Initiate daily oral administration of this compound, comparator, or vehicle grouping->treatment end Conduct efficacy studies (OGTT, etc.) treatment->end

Figure 2: Workflow for inducing diabetes in rats.

Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized to laboratory conditions for at least one week.

  • Induction of Diabetes: After an overnight fast, rats are administered a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, freshly dissolved in 0.1 M citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein. Rats with a blood glucose level above 250 mg/dL are considered diabetic and included in the study.

  • Treatment: Diabetic animals are divided into groups and receive daily oral administration of this compound, a comparator drug (e.g., Acarbose), or the vehicle for a specified period.

Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Fast rats overnight (16 hours) baseline_bg Measure baseline blood glucose (t=0 min) start->baseline_bg treatment Administer this compound or comparator orally baseline_bg->treatment glucose_load Administer oral glucose load (2 g/kg) after 30 min treatment->glucose_load bg_monitoring Measure blood glucose at 30, 60, 90, and 120 min post-glucose load glucose_load->bg_monitoring auc_calc Calculate Area Under the Curve (AUC) for glucose bg_monitoring->auc_calc end Analyze and compare AUC between groups auc_calc->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.